molecular formula C7H11ClN2O2S B2935839 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005614-77-6

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2935839
CAS No.: 1005614-77-6
M. Wt: 222.69
InChI Key: RQCJMZFSOMFEOT-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJMZFSOMFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005614-77-6
Record name 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring allows for facile functionalization at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This compound emerges as a particularly valuable intermediate, leveraging the reactivity of the sulfonyl chloride group to create diverse libraries of sulfonamide derivatives.[1] These sulfonamides are of significant interest as they can act as bioisosteres for amides, often conferring improved metabolic stability and pharmacokinetic profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1005614-77-6[3][4]
Molecular Formula C₇H₁₁ClN₂O₂S[3]
Molecular Weight 222.69 g/mol
Appearance White to pale yellow solid[1]
Solubility Soluble in polar organic solvents such as dichloromethane and chloroform.Inferred from reaction conditions[1]

Spectroscopic Characterization (Predicted and Analogue-Based):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a quartet around 4.0-4.2 ppm corresponding to the N-ethyl methylene protons, a triplet around 1.4-1.6 ppm for the N-ethyl methyl protons, and two singlets for the C3 and C5 methyl groups around 2.4-2.6 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Characteristic signals would include those for the two pyrazole methyl carbons, the N-ethyl methylene and methyl carbons, and the quaternary carbons of the pyrazole ring, with the carbon bearing the sulfonyl chloride group being significantly downfield.

  • IR (KBr): Key vibrational bands are anticipated for the S=O stretching of the sulfonyl chloride group (around 1380 and 1180 cm⁻¹) and C-N and C=C stretching of the pyrazole ring.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of the title compound can be logically approached in a two-step sequence starting from readily available precursors. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The initial step involves the N-alkylation of 3,5-dimethylpyrazole. The choice of an appropriate ethylating agent and base is crucial for achieving a high yield and preventing side reactions.

Protocol:

  • Preparation of the Reaction Mixture: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity.

  • Alkylation: To the resulting suspension, add ethyl iodide or ethyl bromide (1.1 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 2: Sulfonylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole

This step introduces the reactive sulfonyl chloride moiety at the C4 position of the pyrazole ring. This is typically achieved through electrophilic substitution using chlorosulfonic acid.

Protocol: [1]

  • Preparation of the Chlorosulfonic Acid Solution: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 eq) in chloroform to 0 °C under a nitrogen atmosphere. The use of an excess of chlorosulfonic acid drives the reaction to completion.

  • Addition of the Pyrazole: Slowly add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution at 0 °C. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 60 °C and stirred for 10-12 hours. The reaction progress should be monitored by TLC.

  • Thionyl Chloride Addition: To the reaction mixture, add thionyl chloride (1.5 eq) at 60 °C and continue stirring for an additional 2 hours. Thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product is then extracted with dichloromethane. The organic layer is washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Chlorosulfonylation 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Alkylation Alkylation (THF/NaH) 3,5-Dimethylpyrazole->Alkylation 1. Ethyl_Iodide Ethyl Iodide / Base Ethyl_Iodide->Alkylation 2. 1-Ethyl-3,5-dimethyl-1H-pyrazole 1-Ethyl-3,5-dimethyl-1H-pyrazole Sulfonylation Sulfonylation (CHCl3, 60°C) 1-Ethyl-3,5-dimethyl-1H-pyrazole->Sulfonylation 1. Alkylation->1-Ethyl-3,5-dimethyl-1H-pyrazole 3. Work-up & Purification Chlorosulfonic_Acid Chlorosulfonic Acid Thionyl Chloride Chlorosulfonic_Acid->Sulfonylation 2. Target_Compound 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-sulfonyl chloride Sulfonylation->Target_Compound 3. Work-up

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its reactivity with nucleophiles, particularly amines, to form a wide range of sulfonamides. This reaction is a cornerstone for generating libraries of compounds for high-throughput screening in drug discovery programs.

General Protocol for Sulfonamide Synthesis

Protocol: [1]

  • Amine Solution: Dissolve the desired primary or secondary amine (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to the amine solution. The base is essential to neutralize the hydrochloric acid generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 eq) in DCM to the amine mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Sulfonamide_Synthesis Sulfonyl_Chloride 1-Ethyl-3,5-dimethyl-1H- pyrazole-4-sulfonyl chloride Product Pyrazole-4-sulfonamide Sulfonyl_Chloride->Product Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Product Base Base (e.g., DIPEA) Base->Product scavenges HCl HCl HCl

Caption: General reaction scheme for the synthesis of pyrazole-4-sulfonamides.

Applications in the Synthesis of Biologically Active Molecules

Derivatives of pyrazole-4-sulfonamide have demonstrated a range of promising biological activities.

Antiproliferative Activity:

Several studies have reported the synthesis of pyrazole-4-sulfonamides with significant antiproliferative activity against various cancer cell lines.[1] For example, a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were tested against the U937 human leukemia cell line, with some compounds exhibiting potent activity.[1] The structure-activity relationship (SAR) studies in such research are crucial for guiding the design of more potent and selective anticancer agents.

Compound IDCell LineIC₅₀ (µM)
MR-S1-7 U937Data not available, but showed activity[1]
MR-S1-3 U937Data not available, but showed activity[1]

Antimicrobial and Antioxidant Activity:

The pyrazole sulfonamide scaffold has also been explored for its potential as an antimicrobial and antioxidant agent.[5] The combination of the pyrazole and sulfonamide pharmacophores can lead to synergistic effects, resulting in compounds with dual activities.[5]

Carbonic Anhydrase Inhibition:

Certain pyrazole sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[2] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

  • Hazard Identification: The compound is classified as an irritant.[3] Sulfonyl chlorides, in general, are corrosive and can cause severe skin burns and eye damage. They are also harmful if swallowed or inhaled.[6]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of pyrazole-4-sulfonamide derivatives. Its straightforward synthesis and predictable reactivity make it an attractive tool for medicinal chemists. The demonstrated biological activities of its derivatives, including antiproliferative and antimicrobial effects, underscore its potential in the development of novel therapeutics. Future research in this area will likely focus on expanding the diversity of the sulfonamide library, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the chemical space accessible from this intermediate holds significant promise for the future of drug discovery.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health, 2021. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate, 2025. [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. PubChem. [Link]

  • This compound,CAS : 1005614-77-6. E FORU. [Link]

Sources

Physicochemical Characterization of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005614-77-6). Pyrazole-containing compounds are foundational scaffolds in modern chemistry, with wide-ranging applications in the pharmaceutical and agrochemical industries.[1][2] As a reactive intermediate, the sulfonyl chloride derivative is critical for the synthesis of a diverse array of sulfonamides and other targeted molecules.[1] This document consolidates key identification data, describes its physical state, and presents predicted spectroscopic information. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven protocols for empirical determination, empowering researchers to generate reliable data.

Molecular Identity and Structure

Accurate identification is the cornerstone of any scientific investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 1005614-77-6 [3][4]
Molecular Formula C₇H₁₁ClN₂O₂S [3][5]
Molecular Weight 222.69 g/mol [3]
MDL Number MFCD05667189 [3]
InChI Key RQCJMZFSOMFEOT-UHFFFAOYSA-N [5]

| Canonical SMILES | CC1=NN(CC)C(C)=C1S(=O)(Cl)=O | |

The structure comprises a central 1,3,5-trisubstituted pyrazole ring. The nitrogen at position 1 is substituted with an ethyl group, while the carbons at positions 3 and 5 bear methyl groups. The synthetically crucial sulfonyl chloride moiety is attached at the 4-position. This arrangement of functional groups dictates the compound's reactivity and physical properties.

Figure 1: 2D Molecular Structure

Core Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Summary of Physical Properties

Property Value / Description Source(s)
Physical Form Solid
Appearance Data not available (related compounds are pale yellow solids[6])
Melting Point Data not publicly available
Boiling Point Data not publicly available (Decomposition likely at high temp.)
Solubility Data not publicly available
Predicted XlogP 1.4 [5]

| Flash Point | Not applicable | |

Physical State and Appearance

The compound is documented as a solid at standard temperature and pressure. While the exact color is not specified in available literature, analogous pyrazole sulfonyl chlorides are often pale yellow solids.[6]

Thermal Properties: Melting Point

The melting point is a fundamental property that indicates purity. As no experimentally determined value is available in the literature, empirical measurement is required.

The capillary melting point method is a standard and reliable technique for crystalline solids. The workflow ensures accuracy through controlled heating and precise observation.

Figure 2: Workflow for Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of the solid on a watch glass. Using a spatula, grind the sample into a fine, uniform powder. This ensures efficient and even heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 3-5 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating: If the approximate melting point is unknown, perform a rapid preliminary run to estimate the range. For a precise measurement, heat the block rapidly to a temperature approximately 15°C below the expected melting point.

  • Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_start). Continue heating and record the temperature at which the last solid particle melts (T_end). The melting point is reported as the range T_start – T_end. A narrow range (<2°C) is indicative of high purity.

Solubility Profile

Quantitative solubility data is not available. However, the molecular structure and predicted XlogP value of 1.4 suggest it is a compound of moderate lipophilicity.[5] It is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Due to the reactive sulfonyl chloride group, it will decompose in protic solvents such as water, methanol, and ethanol, forming the corresponding sulfonic acid or ester.

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Addition: To each test tube, add approximately 10 mg of the compound.

  • Observation: Agitate each tube using a vortex mixer for 30 seconds. Observe and record whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

  • Causality Check: For protic solvents where the compound dissolves, the potential for reaction (decomposition) should be considered. A change in the solution's appearance or the evolution of gas (HCl) over time would indicate reactivity rather than simple dissolution.

Spectroscopic and Chromatographic Properties

Spectroscopic data provides direct insight into the molecular structure and is essential for identity confirmation.

Mass Spectrometry

While experimental mass spectra are not available, predicted collision cross-section (CCS) values provide valuable information for advanced mass spectrometry techniques, aiding in identification within complex mixtures.[5]

Table 3: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 223.03026 144.3
[M+Na]⁺ 245.01220 156.8
[M-H]⁻ 221.01570 146.8

Data sourced from PubChemLite.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

No public NMR spectra are available. However, based on the structure and data from analogous compounds, a ¹H NMR spectrum in a non-protic solvent like CDCl₃ would be expected to show the following characteristic signals:

  • Ethyl Group: A quartet (2H) around 4.0-4.2 ppm (for the -CH₂- group adjacent to the pyrazole nitrogen) and a triplet (3H) around 1.4-1.6 ppm (for the terminal -CH₃ group).

  • Pyrazole Methyl Groups: Two distinct singlets (3H each) likely in the range of 2.4-2.6 ppm. The chemical environment of the C3-methyl and C5-methyl is slightly different, which should result in separate signals. This is consistent with published data for similar structures, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[6]

Safety, Handling, and Storage

Proper safety and handling procedures are mandatory when working with reactive chemical intermediates.

  • Hazards: The compound is classified as an irritant.[3] Sulfonyl chlorides as a class are water-reactive and can release hydrochloric acid upon contact with moisture.

  • Handling: All handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[7][8] Avoid generating dust and prevent contact with skin and eyes.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[7][9] It is classified as a Combustible Solid (Storage Class 11).

Conclusion

This compound is a solid chemical intermediate with a molecular weight of 222.69 g/mol . While key experimental physical data such as melting point and solubility are not widely published, this guide provides robust, standard-operating protocols for their empirical determination. The predicted spectroscopic and safety data herein provide a strong foundation for researchers and drug development professionals to handle, characterize, and utilize this versatile building block effectively and safely in their synthetic endeavors.

References

  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl- - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • This compound,CAS : 1005614-77-6. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3 - SAFETY DATA SHEET. (2014, October 10). Retrieved January 5, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]

  • Pyrazole-1-sulfonyl chloride | C3H3ClN2O2S | CID 22663933 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1H-Pyrazole-4-sulfonyl chloride, 3-ethoxy-1-methyl-5-phenyl- | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed Central. (2023, July 13). Retrieved January 5, 2026, from [Link]

  • 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved January 5, 2026, from [Link]

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A Senior Application Scientist's Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth examination of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in modern chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, its core reactivity, and its strategic importance in the creation of complex, biologically active molecules.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and properties. The compound's nomenclature and key identifiers are outlined below.

IUPAC Name: this compound[1][2]

The structure is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at four positions: an ethyl group at the N1 position, two methyl groups at the C3 and C5 positions, and the functionally critical sulfonyl chloride group at the C4 position.

Caption: 2D Structure of this compound.

Data Presentation: Key Properties and Identifiers

The following table summarizes essential quantitative and identifying information for this compound, facilitating quick reference and accurate documentation in experimental settings.

PropertyValue
CAS Number 1005614-77-6[1][3]
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.69 g/mol
Appearance Typically a solid or powder[1]
SMILES String CC1=NN(CC)C(C)=C1S(=O)(Cl)=O
InChI Key RQCJMZFSOMFEOT-UHFFFAOYSA-N

The Chemistry: Synthesis and Core Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a synthetic intermediate.

Synthesis Pathway: A Logic-Driven Approach

The synthesis of pyrazole sulfonyl chlorides is a well-established process rooted in electrophilic aromatic substitution. The process logically begins with the formation of the substituted pyrazole ring, followed by the introduction of the sulfonyl chloride moiety.

  • Pyrazole Ring Formation: The core 1-ethyl-3,5-dimethyl-1H-pyrazole is synthesized via a condensation reaction between a β-diketone (pentane-2,4-dione) and ethylhydrazine. This is an efficient and high-yield reaction for creating the substituted pyrazole scaffold[4][5].

  • Chlorosulfonation: The resulting pyrazole is then subjected to chlorosulfonation. This is an electrophilic substitution where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The pyrazole ring is sufficiently electron-rich to be attacked at the C4 position, leading to the desired product[4].

synthesis_workflow start Starting Materials: Pentane-2,4-dione + Ethylhydrazine step1 Step 1: Condensation Reaction start->step1 intermediate Intermediate: 1-Ethyl-3,5-dimethyl-1H-pyrazole step1->intermediate step2 Step 2: Chlorosulfonation (Chlorosulfonic Acid) intermediate->step2 product Final Product: 1-Ethyl-3,5-dimethyl-1H-pyrazole- 4-sulfonyl chloride step2->product

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol: Chlorosulfonation

This protocol is based on established methods for the chlorosulfonation of pyrazole systems[4]. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Chlorosulfonic acid (5.0 - 5.5 equiv)

  • Chloroform (or Dichloromethane)

  • Ice-water bath

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole in chloroform.

    • Causality: The use of an inert solvent like chloroform is crucial to prevent side reactions. A nitrogen atmosphere prevents the introduction of atmospheric moisture, which would readily hydrolyze both the chlorosulfonic acid and the final product.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent thermal degradation of the product, and minimize the formation of undesired byproducts.

  • Reagent Addition: Add chlorosulfonic acid dropwise to the stirred pyrazole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • Causality: A large excess of chlorosulfonic acid is used to drive the reaction to completion. Slow, dropwise addition is a critical control measure for managing the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60 °C) for several hours to ensure the reaction goes to completion[4].

    • Causality: The initial low temperature controls the kinetic phase, while subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.

    • Causality: This step quenches the reaction by hydrolyzing the excess, highly reactive chlorosulfonic acid. This must be done with extreme caution due to the violent and exothermic nature of quenching strong acids.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with additional chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Causality: This isolates the product from the aqueous phase. Drying with sodium sulfate removes residual water, which is critical for the stability of the sulfonyl chloride product.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Core Reactivity: The Sulfonamide Synthon

The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles. Its most common application is in the formation of sulfonamides through reaction with primary or secondary amines[6].

This reactivity is a cornerstone of medicinal chemistry, as the resulting pyrazole-sulfonamide moiety is a privileged scaffold found in numerous bioactive molecules[4][7].

Caption: Core reactivity with an amine to form a stable sulfonamide.

Applications in Drug Discovery

This compound is not an end product but a high-value intermediate. Its structure is strategically designed for incorporation into larger molecules. The pyrazole core offers a rigid, aromatic scaffold that can engage in various intermolecular interactions within a biological target, while the sulfonamide linkage provides a stable, hydrogen-bonding capable connection point.

A notable application is in the development of enzyme inhibitors. For example, similar pyrazole sulfonamides have been utilized in the creation of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have therapeutic potential[7]. In such cases, the pyrazole sulfonamide core serves as the central anchor from which other pharmacophoric groups are elaborated to achieve high potency and selectivity.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is corrosive and requires careful handling.

GHS Hazard Information:

  • H314: Causes severe skin burns and eye damage[3].

  • H335: May cause respiratory irritation[3].

Mandatory Precautionary Measures:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray[3].

    • P264: Wash skin thoroughly after handling[3].

    • P271: Use only outdoors or in a well-ventilated area[3][8].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[3][8].

  • Response:

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3].

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][8].

    • P316: Get emergency medical help immediately[3].

Storage Recommendations: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up[3][9]. The compound is sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis of the sulfonyl chloride group[9].

Conclusion

This compound is a versatile and powerful chemical intermediate. Its well-defined structure, predictable reactivity, and established synthesis pathways make it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. By understanding the principles behind its synthesis and handling it with the required safety precautions, researchers can effectively leverage this building block to construct novel and complex molecules with significant biological potential.

References

  • PubChem. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

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  • Chem-Supply. this compound Safety Data Sheets.[Link]

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  • E FORU. this compound,CAS : 1005614-77-6.[Link]

  • PubChemLite. this compound. University of Luxembourg. [Link]

  • Romeo, E., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • [No Author]. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[Link]

Sources

Spectral Data of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of this important chemical intermediate. While experimental spectra for this specific molecule are not publicly available, this guide leverages data from close structural analogs and foundational spectroscopic theory to provide a reliable predictive analysis.

Molecular Structure and Synthetic Pathway

This compound (C₇H₁₁ClN₂O₂S), with a molecular weight of 222.69 g/mol and CAS number 1005614-77-6, is a key building block in medicinal and agricultural chemistry.[1] Its structure, featuring a substituted pyrazole ring with a reactive sulfonyl chloride group, makes it a versatile reagent for the synthesis of various sulfonamides and other derivatives.[2]

The synthesis of this compound follows a logical two-step pathway, beginning with the formation of the pyrazole ring, followed by chlorosulfonation. This approach ensures a high yield of the desired product.

Synthetic_Pathway Synthetic Pathway for this compound cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Chlorosulfonation acetylacetone Acetylacetone precursor 1-ethyl-3,5-dimethyl-1H-pyrazole acetylacetone->precursor Condensation ethylhydrazine Ethylhydrazine ethylhydrazine->precursor target This compound precursor->target Electrophilic Substitution chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->target Molecular_Structure_with_Labels Structure of this compound with atom numbering mol C1_label C1' C2_label C2' C3_label C3 C4_label C4 C5_label C5 C6_label C6 C7_label C7 Fragmentation_Pathway Predicted Mass Spectral Fragmentation M [M]+• (m/z 222) M_minus_Cl [M-Cl]+ (m/z 187) M->M_minus_Cl - Cl• M_minus_SO2 [M-SO2]+• (m/z 158) M->M_minus_SO2 - SO2 M_minus_Et [M-C2H5]+ (m/z 193) M->M_minus_Et - •C2H5 smaller_fragments Smaller Fragments M_minus_Cl->smaller_fragments M_minus_SO2->smaller_fragments

Sources

Harnessing the Electrophilic Power of Pyrazole Sulfonyl Chlorides: A Guide to Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold."[2] Since 2011, the U.S. FDA has approved over 30 drugs containing this moiety, targeting a vast array of diseases from cancer to inflammatory conditions.[2] Among the most versatile intermediates for elaborating this scaffold are pyrazole sulfonyl chlorides. These highly reactive electrophiles are pivotal precursors for synthesizing pyrazole sulfonamides, a class of compounds with a rich history of pharmacological activity, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

This guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of pyrazole sulfonyl chlorides. We will delve into the causality behind experimental choices, present validated protocols, and discuss the stability considerations crucial for harnessing these powerful reagents in drug discovery and development.

Part 1: Synthesis of Pyrazole Sulfonyl Chlorides

The successful synthesis of pyrazole sulfonyl chlorides is the critical first step in accessing a diverse library of sulfonamide derivatives. The choice of method often depends on the starting materials available and the desired substitution pattern on the pyrazole ring.

Direct Chlorosulfonation of Pyrazoles

The most common and direct method for synthesizing pyrazole sulfonyl chlorides is the electrophilic substitution of a pyrazole ring using chlorosulfonic acid (ClSO₃H).[4][8]

Mechanism & Rationale: Pyrazole is an electron-rich heterocycle, making it susceptible to electrophilic attack.[9] Chlorosulfonic acid is a potent sulfonating agent. The reaction proceeds via the formation of a pyrazole sulfonic acid intermediate. However, this intermediate is often not isolated. Instead, a chlorinating agent, typically thionyl chloride (SOCl₂), is added in the same pot to convert the sulfonic acid into the more reactive sulfonyl chloride.[3] The addition of thionyl chloride drives the reaction to completion and ensures the final product is the desired sulfonyl chloride. The position of sulfonation is dictated by the directing effects of existing substituents on the pyrazole ring; electron-donating groups, for instance, can direct the electrophilic substitution.[10]

Visual Workflow: Direct Chlorosulfonation

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Pyrazole Pyrazole Sulfonic_Acid Pyrazole Sulfonic Acid Intermediate Pyrazole->Sulfonic_Acid ClSO₃H CHCl₃, 0 °C -> 60 °C Sulfonyl_Chloride Pyrazole Sulfonyl Chloride Sulfonic_Acid->Sulfonyl_Chloride SOCl₂ 60 °C Final_Product Pyrazole Sulfonamide Sulfonyl_Chloride->Final_Product Nucleophile (e.g., R-NH₂) G cluster_nuc Nucleophiles cluster_prod Products PSC Pyrazole Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Sulfonamide (R-SO₂NHR') PSC->Sulfonamide Ester Sulfonate Ester (R-SO₃R') PSC->Ester Acid Sulfonic Acid (R-SO₃H) PSC->Acid Amine Amine (R'-NH₂) Amine->PSC Alcohol Alcohol (R'-OH) Alcohol->PSC Water Water (H₂O) Water->PSC

Sources

The Pyrazole Sulfonyl Chloride Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Rise of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby offering a fertile ground for drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as such a scaffold.[1][2] When functionalized with a sulfonyl chloride moiety (-SO₂Cl), it becomes a highly reactive and versatile intermediate, primarily for the synthesis of pyrazole sulfonamides. These sulfonamides have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.[3][4]

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a mere cataloging of activities. It aims to provide a deep, mechanistic understanding of why this scaffold is so effective. We will explore the synthesis, delve into the key biological targets, elucidate the underlying mechanisms of action, and provide a field-proven perspective on the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Furthermore, this guide includes detailed experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

I. The Synthetic Keystone: Accessing Pyrazole-Based Sulfonyl Chlorides and Sulfonamides

The journey to biologically active molecules begins with robust and efficient chemical synthesis. The pyrazole sulfonyl chloride is the critical intermediate that opens the door to a vast chemical space of sulfonamide derivatives.

Synthesis of the Pyrazole Sulfonyl Chloride Intermediate

The most common and direct method for synthesizing pyrazole-4-sulfonyl chlorides is through the electrophilic substitution of a pyrazole core with chlorosulfonic acid (ClSO₃H), often in the presence of a halogenating agent like thionyl chloride (SOCl₂) to facilitate the conversion of the resulting sulfonic acid to the sulfonyl chloride.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol outlines a standard procedure for the sulfonylation of a substituted pyrazole.

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) dissolved in chloroform (3 mL per gram of pyrazole).

  • Reagent Preparation: In a separate flask, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (7 mL per gram of chlorosulfonic acid).

  • Reaction Initiation: Cool the pyrazole solution to 0°C using an ice bath. Under a nitrogen atmosphere, add the chlorosulfonic acid solution dropwise to the stirred pyrazole solution, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Chlorination Step: To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over a period of 20 minutes. Continue stirring at this temperature for an additional 2 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under a vacuum to yield the pyrazole-4-sulfonyl chloride.[5]

From Sulfonyl Chloride to Bioactive Sulfonamide

The true biological potential is unlocked when the reactive sulfonyl chloride is coupled with a diverse range of primary or secondary amines to form the stable and pharmacologically active sulfonamide linkage.

Experimental Protocol: General Synthesis of Pyrazole Sulfonamides

This protocol provides a general method for the synthesis of N-substituted pyrazole sulfonamides.

  • Reactant Preparation: Dissolve the desired amine (1.05 equivalents) in dichloromethane (DCM) (10 volumes) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution at room temperature (25–30 °C).

  • Coupling Reaction: Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) dropwise to the amine solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction's completion using TLC.

  • Work-up and Purification: Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography to yield the pure pyrazole sulfonamide.[5]

G Pyrazole Pyrazole Core Pyrazole_Sulfonyl_Chloride Pyrazole Sulfonyl Chloride Pyrazole->Pyrazole_Sulfonyl_Chloride Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->Pyrazole_Sulfonyl_Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Pyrazole_Sulfonyl_Chloride Pyrazole_Sulfonamide Biologically Active Pyrazole Sulfonamide Pyrazole_Sulfonyl_Chloride->Pyrazole_Sulfonamide Coupling Amine Primary/Secondary Amine (R-NH₂/R₂NH) Amine->Pyrazole_Sulfonamide G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Sulfonamide Pyrazole Sulfonamide (e.g., Celecoxib) Pyrazole_Sulfonamide->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition.

Anticancer Activity: A Multi-pronged Attack

Pyrazole sulfonamides have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms. [2][6]

  • Enzyme Inhibition:

    • Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Pyrazole-based sulfonamides have been shown to be potent inhibitors of these isoforms. [7]The sulfonamide moiety is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site. [8] * Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. [3][9]The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, often acting as a hinge-binder that mimics the adenine ring of ATP. [10]Pyrazole sulfonamides have been developed as inhibitors of various kinases, including CDK9 and LRRK2, thereby interfering with cell cycle progression and survival signaling pathways. [11][12]* Induction of Apoptosis and Cell Cycle Arrest: Many pyrazole sulfonamides exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. [8][12]Mechanistic studies have shown that these compounds can modulate the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. [13]This leads to the activation of caspases, the executioners of apoptosis. Furthermore, they can cause cell cycle arrest, often in the G2/M phase, by disrupting microtubule polymerization. [14]

G cluster_0 Pyrazole Sulfonamide Actions cluster_1 Cellular Consequences Kinase_Inhibition Kinase Inhibition (e.g., CDK, LRRK2) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest CA_Inhibition Carbonic Anhydrase Inhibition (CA IX/XII) Tumor_Acidosis_Reduction Reduced Tumor Acidosis CA_Inhibition->Tumor_Acidosis_Reduction Tubulin_Disruption Tubulin Polymerization Inhibition Tubulin_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Induction (Bcl-2↓, Bax↑, Caspases↑) Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Tumor_Acidosis_Reduction->Cancer_Cell_Death

Caption: Anticancer mechanisms of pyrazole sulfonamides.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [10]* Compound Treatment: Prepare serial dilutions of the test pyrazole sulfonamide compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). [10]* Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [10]* Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). [15]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyrazole sulfonamides have shown promising activity against a range of bacteria and fungi. [14][16]

  • Mechanism of Action: While the exact mechanisms are still being elucidated for many compounds, a key target for some pyrazole-based antimicrobials is DNA gyrase. [7][17]This enzyme is essential for bacterial DNA replication and is absent in humans, making it an attractive target. By inhibiting DNA gyrase, these compounds disrupt bacterial cell division and lead to cell death. [11]Other proposed mechanisms include the disruption of the bacterial cell wall. [18] Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Assay)

This is a standard preliminary method to qualitatively assess antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test pyrazole sulfonamide solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well. Also include a solvent control and a positive control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity. [13]

III. Structure-Activity Relationship (SAR): The Art of Molecular Optimization

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For pyrazole sulfonamides, specific structural features have been identified that modulate their potency and selectivity.

  • The Pyrazole Core: The pyrazole ring itself is a critical pharmacophore. Its ability to act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position) allows it to form key interactions in enzyme active sites, such as the hinge region of kinases. [1]The substitution pattern on the pyrazole ring significantly impacts activity. For example, in many kinase inhibitors, a 3-amino or 3-methyl group is crucial for hinge binding. [10]* The Sulfonamide Linker: The sulfonamide group is not merely a linker but an active participant in binding, especially for targets like carbonic anhydrases where it directly coordinates with the catalytic zinc ion. [8]Its geometry and electronic properties are vital for potent inhibition.

  • Substituents on Aromatic Rings: The nature and position of substituents on any aryl rings attached to the pyrazole core or the sulfonamide nitrogen are critical for tuning the compound's properties.

    • Lipophilicity and Permeability: Introducing lipophilic groups (e.g., halogens, alkyl groups) can enhance membrane permeability and improve cellular activity, but excessive lipophilicity can lead to poor solubility and off-target effects. [19] * Electronic Effects: Electron-donating or electron-withdrawing groups can influence the pKa of the sulfonamide and the overall electronic distribution of the molecule, affecting its binding affinity to the target protein. [20] * Steric Factors: The size and shape of substituents determine the molecule's ability to fit into the binding pocket of the target enzyme. Bulky groups can either enhance binding through favorable van der Waals interactions or cause steric hindrance that reduces activity.

Target ClassKey Structural Features for High ActivityRationale for Activity
COX-2 Diaryl substitution on the pyrazole ring; a para-sulfonamide group on one of the aryl rings. [3]The specific arrangement allows selective fitting into the larger COX-2 active site; the sulfonamide group engages a key hydrophilic pocket. [3][21]
Kinases A hinge-binding motif on the pyrazole (e.g., 3-aminopyrazole); specific substituents directed towards the solvent-exposed region. [10]The pyrazole mimics ATP's adenine, anchoring the inhibitor; substituents can be modified to achieve selectivity and improve physicochemical properties. [9]
Carbonic Anhydrases An unsubstituted sulfonamide moiety (-SO₂NH₂). [7][8]The deprotonated sulfonamide anion directly coordinates with the Zn²⁺ ion in the active site, which is the fundamental mechanism of inhibition. [8]
DNA Gyrase Often involves a larger, more complex structure with specific hydrogen bonding and hydrophobic features. [11][17]The molecule must fit into the ATP-binding site of the GyrB subunit, requiring a specific three-dimensional conformation and interaction profile. [7]

IV. Conclusion and Future Outlook

The pyrazole-based sulfonyl chloride is more than just a reactive intermediate; it is a gateway to a class of compounds with profound and diverse biological activities. From managing inflammation to combating cancer and infectious diseases, pyrazole sulfonamides have proven their therapeutic value. The key to their success lies in the versatility of the pyrazole scaffold, which provides a robust platform for forming critical interactions with a multitude of biological targets, and the essential role of the sulfonamide moiety in anchoring these interactions.

Future research will undoubtedly focus on refining the selectivity of these compounds to minimize off-target effects and on exploring novel biological targets. The development of quantitative structure-activity relationship (QSAR) models will further aid in the rational design of next-generation pyrazole sulfonamides with enhanced potency and improved drug-like properties. [18][19]As our understanding of the molecular basis of disease deepens, the pyrazole sulfonamide core will continue to be a privileged and indispensable scaffold in the quest for new and effective medicines.

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  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7023. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2022). Journal of Chemistry, 2022, 9884488. [Link]

  • Descriptors and their selection methods in QSAR analysis: paradigm for drug design. (2016). Drug Discovery Today, 21(8), 1291-302. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring is a privileged five-membered heterocyclic scaffold that has been a cornerstone in the development of numerous therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, making it a versatile building block in medicinal chemistry. When coupled with a sulfonyl chloride moiety, the resulting pyrazole sulfonyl chloride core becomes a reactive intermediate for the synthesis of a wide array of sulfonamide derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory functions.[2][3] This guide will provide an in-depth exploration of potential therapeutic targets for derivatives of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, offering a roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this promising chemical scaffold.

While specific biological data for this compound is not extensively available in the public domain, by examining the activities of structurally related pyrazole sulfonyl chloride derivatives, we can logically deduce and propose high-probability therapeutic target classes. This guide will focus on a systematic approach to target identification and validation, grounded in the established pharmacology of the broader pyrazole sulfonamide family.

I. Core Therapeutic Areas and Potential Target Classes

Based on the extensive literature on pyrazole derivatives, two primary therapeutic areas emerge as highly promising for this compound derivatives: Oncology and Inflammation . Within these areas, several key molecular target classes can be prioritized for investigation.

Enzyme Inhibition: A Dominant Mechanism of Action

The pyrazole sulfonamide scaffold is a frequent constituent of various enzyme inhibitors. The sulfonyl chloride group is a key reactive handle for synthesizing sulfonamides, which can then interact with enzyme active sites.

A multitude of pyrazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ATP-binding site of many kinases is amenable to occupation by heterocyclic scaffolds like pyrazole.

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpression or mutation of these receptor tyrosine kinases is a hallmark of many cancers. Pyrazole derivatives have shown inhibitory activity against both EGFR and HER-2.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 mutations are also linked to an increased risk of certain cancers. The discovery of pyrazole-based LRRK2 inhibitors suggests a potential avenue for exploration.

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Pyrazole-containing compounds have been developed as PI3K inhibitors.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazole-based CDK inhibitors have been reported to induce cell cycle arrest and apoptosis in cancer cells.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways, IRAK4 is also implicated in certain cancers. N-(1H-pyrazol-4-yl)carboxamides have been identified as potent IRAK4 inhibitors.[4]

Experimental Workflow for Kinase Inhibition Screening:

A tiered approach is recommended to efficiently screen for kinase inhibitory activity.

Caption: Tiered screening workflow for kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (derivatives of this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well plate, add the EGFR kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Certain CA isoforms are overexpressed in tumors and contribute to their survival and proliferation. Pyrazole sulfonamides are a well-established class of CA inhibitors.[5]

Rationale for Targeting CAs: The sulfonamide moiety can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The substitution pattern on the pyrazole ring can influence isoform selectivity.

The selective inhibition of COX-2 is the mechanism of action for the blockbuster anti-inflammatory drug Celecoxib, which features a pyrazole core. The sulfonamide or a related functional group on the pyrazole scaffold plays a crucial role in COX-2 selectivity. Derivatives of this compound are therefore prime candidates for development as novel anti-inflammatory agents.[3]

Experimental Workflow for COX Inhibition and Selectivity:

Caption: Workflow for assessing COX inhibition and selectivity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Reagents: Ovine COX-1 or human recombinant COX-2, arachidonic acid, test compounds, and an ELISA kit for prostaglandin E2 (PGE2) detection.

  • Procedure:

    • Pre-incubate the enzyme with the test compound for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate to allow for the conversion of arachidonic acid to PGH2.

    • Terminate the reaction and measure the amount of PGE2 produced using the ELISA kit.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

Modulation of Other Cancer-Related Pathways

Beyond direct enzyme inhibition, pyrazole derivatives can influence other cellular processes critical for cancer cell survival and proliferation.

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Topoisomerase II is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and cell death. Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, suggesting that human topoisomerase II could also be a potential target.

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many cancers. The discovery of pyrazole-based Mcl-1 inhibitors highlights a promising avenue for inducing apoptosis in cancer cells.[6]

II. Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazole sulfonamide derivatives is highly dependent on the substitution pattern on the pyrazole ring and the nature of the group attached to the sulfonamide nitrogen. For this compound derivatives, the following SAR principles, gleaned from related series, should be considered:

PositionSubstituentPotential Impact on Activity
N1Ethyl groupInfluences lipophilicity and potential steric interactions within the binding pocket.[7]
C3 & C5Methyl groupsAffects the electronic properties and conformation of the pyrazole ring.[7]
C4Sulfonamide groupThe nature of the amine used to form the sulfonamide is critical for target interaction and selectivity. Aromatic and heteroaromatic amines often confer potent activity.[2]

III. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The primary focus for target identification should be on enzyme inhibition, with a strong emphasis on protein kinases and cyclooxygenases. A systematic approach, beginning with broad panel screening and progressing to more focused cellular and in vivo models, will be crucial for elucidating the specific mechanism of action and therapeutic potential of derivatives of this scaffold. The inherent reactivity of the sulfonyl chloride group allows for the creation of large, diverse libraries of sulfonamides, which, when coupled with a robust screening cascade, can accelerate the discovery of new drug candidates. Future research should also explore the potential for these derivatives to modulate other key cancer and inflammatory pathways, such as tubulin polymerization and apoptosis.

IV. References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

  • 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. MySkinRecipes. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. [Link]

  • 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. PubChem. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI. [Link]

  • Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • Discovery of 3,5-Dimethyl-4-Sulfonyl-1 H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. PubMed. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • N-(3,5-dimethylphenyl)-1-methyl-3-(thiomorpholine-4-sulfonyl)-1H-pyrazole-4-carboxamide. MolPort. [Link]

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Methodological & Application

Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The protocols herein are presented with detailed procedural steps, mechanistic insights, and safety considerations to ensure reliable and safe execution in a research setting. The synthesis is approached via a robust three-step sequence: the initial formation of the pyrazole core, subsequent N-alkylation, and concluding with regioselective chlorosulfonation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Pyrazole-4-sulfonyl chlorides are versatile building blocks in medicinal chemistry. The sulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse array of sulfonamides and sulfonate esters. These derivatives are prominent scaffolds in molecules designed as kinase inhibitors, anti-inflammatory agents, and herbicides.[2][3]

The target molecule, this compound, is synthesized through a logical and efficient three-step pathway. This strategy ensures high yields and purity of the intermediate at each stage, culminating in the desired product.

The overall synthetic workflow is as follows:

  • Step 1: Knorr Pyrazole Synthesis. Formation of the foundational 3,5-dimethyl-1H-pyrazole ring via the condensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate.[2][4]

  • Step 2: N-Ethylation. Selective alkylation at the N1 position of the pyrazole ring using an ethylating agent to produce 1-ethyl-3,5-dimethyl-1H-pyrazole.

  • Step 3: Electrophilic Chlorosulfonation. Introduction of the sulfonyl chloride group at the C4 position of the activated pyrazole ring using chlorosulfonic acid.[2]

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Chlorosulfonation A Pentane-2,4-dione + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Condensation C 1-ethyl-3,5-dimethyl-1H-pyrazole B->C Ethylation E This compound C->E Sulfonylation D Chlorosulfonic Acid D->E

Sources

Application Note & Protocol: Sulfonylation of Substituted Pyrazoles with Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Sulfonyl Chlorides

The fusion of pyrazole heterocycles and sulfonamide moieties creates a privileged scaffold in modern medicinal chemistry.[1] These hybrid molecules are cornerstones in the development of a wide array of therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4] The pyrazole-4-sulfonyl chloride is a critical chemical intermediate, a versatile building block that allows for the facile synthesis of diverse sulfonamide libraries through reaction with various amines.[5][6] Its high electrophilicity enables nucleophilic substitution, making it an invaluable precursor for drug discovery programs.[6]

This guide provides a comprehensive, field-proven protocol for the synthesis of substituted pyrazole-4-sulfonyl chlorides via direct chlorosulfonylation with chlorosulfonic acid. We will delve into the reaction's mechanistic underpinnings, provide a detailed step-by-step experimental procedure, and outline critical safety measures and characterization techniques.

Chemical Principles and Mechanism

The synthesis of a pyrazole sulfonyl chloride from a substituted pyrazole is an electrophilic aromatic substitution reaction.[7] The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by a strong electrophile.

Mechanism Causality:

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent.[8] In the reaction, it can generate the potent electrophile, chlorosulfonium cation (SO₂Cl⁺), through self-ionization or reaction with another equivalent of chlorosulfonic acid.[9]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This forms a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as the chloride or hydrogensulfate ion present in the medium) abstracts the proton from the C4 position, collapsing the intermediate and restoring the aromaticity of the pyrazole ring, yielding the final pyrazole sulfonyl chloride product.

In some protocols, thionyl chloride (SOCl₂) is added towards the end of the reaction.[5] This serves a dual purpose: it can help convert any sulfonic acid byproduct (formed via hydrolysis) back to the desired sulfonyl chloride and also acts as a dehydrating agent, driving the reaction to completion.

Sulfonylation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ (Electrophile) 2ClSO3H->SO2Cl_plus Equilibrium Pyrazole Substituted Pyrazole SO3H_minus SO₃H⁻ HCl HCl SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex + SO₂Cl⁺ Product Pyrazole-4-sulfonyl Chloride SigmaComplex->Product - H⁺

Sources

Application Note: A Robust Protocol for the Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-substituted 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides through the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with primary amines. Pyrazole sulfonamides are a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and discusses critical parameters for reaction optimization. The provided methodologies are designed to be self-validating, ensuring reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrazole Sulfonamides

The fusion of pyrazole and sulfonamide moieties creates a powerful pharmacophore present in numerous pharmaceutically active compounds.[1] These scaffolds are cornerstones in the design of novel therapeutics, demonstrating activities that span from anticancer and antidiabetic to anti-inflammatory and antimicrobial agents.[2][3][4] The reaction between a pyrazole sulfonyl chloride and an amine is a fundamental and efficient method for forging the critical S-N bond, enabling the construction of diverse compound libraries for drug discovery programs.[5][6]

This guide focuses specifically on the coupling of this compound with primary amines. This particular pyrazole core is of significant interest, and understanding its reactivity is key to accessing novel chemical entities. We will elucidate the causality behind each experimental step, providing a robust framework for both novice and experienced researchers.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the S-N bond is definitively formed.

  • Proton Abstraction: The resulting sulfonamide is protonated. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial for scavenging the hydrochloric acid (HCl) byproduct.[6][7] This neutralization step is vital as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

Workflow Experimental Workflow A 1. Setup & Inert Atmosphere Dissolve amine and base (DIPEA) in anhydrous DCM under N2. B 2. Reagent Addition Slowly add a solution of pyrazole sulfonyl chloride in DCM at RT. A->B C 3. Reaction Stir mixture at room temperature for 16-24 hours. B->C D 4. Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC). C->D E 5. Aqueous Workup Quench with cold water. Wash organic layer with water and brine. D->E Upon Completion F 6. Drying & Concentration Dry organic layer over Na2SO4, filter, and concentrate via rotary evaporation. E->F G 7. Purification Purify the crude product by column chromatography (Silica gel). F->G H 8. Characterization Analyze the pure product using NMR, MS, and FT-IR. G->H

Sources

The Versatile Building Block: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1] Its inherent physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a cornerstone in the design of a multitude of therapeutic agents. The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. Among the various functionalized pyrazoles, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has emerged as a particularly valuable and versatile building block for the synthesis of novel bioactive molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate.

The sulfonyl chloride moiety at the 4-position of the pyrazole ring is a highly reactive electrophilic group, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamides.[2] This reactivity is the lynchpin of its utility, providing a straightforward and efficient route to a diverse library of pyrazole-4-sulfonamide derivatives. These derivatives have shown significant promise in various therapeutic areas, including oncology and inflammation, by targeting key enzymes and receptors.[3][4]

This guide will provide detailed, field-proven protocols for the synthesis of this compound and its subsequent elaboration into medicinally relevant sulfonamides. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is a logical two-step process, commencing with the construction of the pyrazole core, followed by chlorosulfonylation. The following protocols are adapted from established procedures for analogous pyrazole derivatives and are designed to be robust and scalable.[5]

Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The initial step involves a classic Knorr pyrazole synthesis, a condensation reaction between a β-diketone (acetylacetone) and a substituted hydrazine (ethylhydrazine). This reaction is highly efficient and regioselective.

Experimental Protocol 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole

Materials:

  • Acetylacetone (1.0 eq)

  • Ethylhydrazine oxalate (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • To a stirred solution of sodium hydroxide (2.0 eq) in water, add ethylhydrazine oxalate (1.0 eq) at room temperature. Stir until the solid dissolves completely.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture. An exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to afford 1-ethyl-3,5-dimethyl-1H-pyrazole as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Chlorosulfonylation of 1-Ethyl-3,5-dimethyl-1H-pyrazole

The second step introduces the sulfonyl chloride functionality at the C4 position of the pyrazole ring. This is achieved through an electrophilic substitution reaction using chlorosulfonic acid. The addition of thionyl chloride is crucial for converting the initially formed sulfonic acid into the desired sulfonyl chloride.[5]

Experimental Protocol 2: Synthesis of this compound

Materials:

  • 1-Ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Chlorosulfonic acid (5.5 eq)

  • Thionyl chloride (1.3 eq)

  • Chloroform

  • Ice-water bath

Procedure:

  • In a fume hood, add 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C under a nitrogen atmosphere. The addition should be performed slowly and carefully.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

  • Monitor the reaction by TLC.

  • To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60 °C over 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Summary of Synthesis and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State1H NMR (CDCl3, δ ppm)
1-Ethyl-3,5-dimethyl-1H-pyrazoleC7H12N2124.1885-95Pale yellow oil~4.0 (q, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H), ~1.4 (t, 3H)
This compoundC7H11ClN2O2S222.7070-85Off-white solid~4.1 (q, 2H), ~2.6 (s, 3H), ~2.5 (s, 3H), ~1.5 (t, 3H)

Note: 1H NMR chemical shifts are approximate and may vary slightly.

Application in Medicinal Chemistry: Synthesis of Pyrazole-4-sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. This reaction is typically straightforward, involving the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

General Protocol for Sulfonamide Synthesis

The following is a general and robust protocol for the synthesis of pyrazole-4-sulfonamides that can be adapted for a wide range of amine coupling partners.

Experimental Protocol 3: General Synthesis of N-Aryl/Alkyl-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamides

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine (1.1 eq) and the base (TEA or DIPEA, 2.0 eq) in DCM or THF.

  • To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Figure 1: General Workflow for the Synthesis of Pyrazole-4-sulfonamides

G cluster_synthesis Synthesis of Building Block cluster_application Application in Medicinal Chemistry start Acetylacetone + Ethylhydrazine pyrazole 1-Ethyl-3,5-dimethyl-1H-pyrazole start->pyrazole Knorr Pyrazole Synthesis sulfonyl_chloride This compound pyrazole->sulfonyl_chloride Chlorosulfonylation sulfonamide N-Aryl/Alkyl-1-ethyl-3,5-dimethyl- 1H-pyrazole-4-sulfonamide sulfonyl_chloride->sulfonamide Sulfonamide Coupling amine Primary/Secondary Amine amine->sulfonamide bio_testing Biological Evaluation (e.g., Kinase Assays) sulfonamide->bio_testing

Caption: Synthetic workflow from starting materials to bioactive sulfonamides.

Rationale and Applications in Drug Design

The 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide scaffold is a bioisostere of a carboxylic acid and can participate in crucial hydrogen bonding interactions with biological targets. The substituents on the pyrazole ring and the nitrogen of the sulfonamide can be systematically varied to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Figure 2: Key Interactions of the Pyrazole-4-sulfonamide Scaffold

G cluster_scaffold Pyrazole-4-sulfonamide Core cluster_target Biological Target (e.g., Enzyme Active Site) P Pyrazole Ring (Hydrophobic/π-π stacking) HP Hydrophobic Pocket P->HP Hydrophobic Interaction SO2NH Sulfonamide Group (H-bond donor/acceptor) HBA H-bond Acceptor SO2NH->HBA H-bond HBD H-bond Donor SO2NH->HBD H-bond

Caption: Potential interactions with a biological target.

Examples of Target Classes:

  • Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif, and the pyrazole-sulfonamide scaffold can be designed to interact with the hinge region of various kinases, which are often implicated in cancer.

  • Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors used in the treatment of glaucoma, epilepsy, and cancer.[6][7]

  • Anti-inflammatory Agents: By mimicking the structure of known anti-inflammatory drugs like celecoxib, novel pyrazole-sulfonamides can be designed as selective COX-2 inhibitors with potentially improved side-effect profiles.

Table 2: Representative Bioactive Molecules Derived from Pyrazole-4-sulfonyl Chlorides

Target ClassExample Structure (Core)R-group on SulfonamidePotential Therapeutic Area
Kinase Inhibitors1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamideSubstituted anilinesOncology
Carbonic Anhydrase Inhibitors1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamideAminothiazolesGlaucoma, Oncology
COX-2 Inhibitors1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide4-SulfamoylphenylInflammation, Pain

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of diverse libraries of potential drug candidates. The straightforward and robust synthetic protocols provided herein should empower researchers to efficiently access this key intermediate and explore its full potential in their drug discovery programs. The continued exploration of the chemical space around this privileged scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles for a range of human diseases.

References

  • Gupta, L. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. [Link]

  • Harmata, M., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 15(4), 2539-2548. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Source URL not available in search results]
  • Daina, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2014. [Link]

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  • MySkinRecipes. (n.d.). 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. [Link]

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  • YouTube. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • Angeli, A., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. International Journal of Molecular Sciences, 21(7), 2621. [Link]

  • Angeli, A., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. International Journal of Molecular Sciences, 21(7), 2621. [Link]

  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • ResearchGate. (2020). Transition Metal-free C-H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. [Link]

  • PubMed Central. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

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Applications of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern agrochemical discovery.[1][2] Its remarkable versatility, arising from multiple sites for chemical modification and inherent metabolic stability, has rendered it a "privileged scaffold" in the design of high-efficacy herbicides, fungicides, and insecticides.[3][4] This guide focuses on a key building block, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , and elucidates its application in the synthesis of next-generation crop protection agents. The reactive sulfonyl chloride moiety serves as a versatile handle for coupling with various nucleophiles, enabling the construction of a diverse library of bioactive molecules.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this pyrazole derivative, complete with detailed application notes, experimental protocols, and an exploration of the structure-activity relationships that govern the biological performance of the resulting agrochemicals.

I. Synthesis of Pyrazole-Based Herbicides: Targeting Essential Plant Pathways

The primary application of this compound in herbicide synthesis lies in the construction of sulfonylurea and other related scaffolds that target critical enzymes in plant metabolic pathways.

A. Sulfonylurea Herbicides: Potent Inhibitors of Acetolactate Synthase (ALS)

Sulfonylurea herbicides are renowned for their high potency, low application rates, and favorable toxicological profiles.[5] Their mode of action involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.[5] The general structure of a sulfonylurea herbicide consists of an aryl or heteroaryl group, a sulfonylurea bridge, and a heterocyclic moiety.

The 1-ethyl-3,5-dimethyl-1H-pyrazole moiety serves as an effective heteroaryl component, and its sulfonyl chloride derivative is a crucial intermediate in the synthesis of potent ALS inhibitors. The reaction of this compound with a suitable aminopyrimidine, such as 2-amino-4,6-dimethoxypyrimidine, in the presence of a base or a coupling agent, leads to the formation of the corresponding sulfonylurea herbicide.

Causality Behind Experimental Choices: The selection of the 1-ethyl-3,5-dimethyl-1H-pyrazole scaffold is not arbitrary. The ethyl and methyl substituents on the pyrazole ring can influence the molecule's lipophilicity and binding affinity to the ALS enzyme. The dimethoxypyrimidine ring is a common heterocyclic component in commercial sulfonylurea herbicides, known to contribute to high herbicidal activity. The choice of a suitable base or coupling agent is critical to facilitate the reaction between the sulfonyl chloride and the weakly nucleophilic amino group of the pyrimidine.

Experimental Workflow: Synthesis of a Pyrazole Sulfonylurea Herbicide

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Sulfonylurea Formation cluster_2 Step 3: Purification start 1-ethyl-3,5-dimethyl-1H-pyrazole reagent1 Chlorosulfonic Acid start->reagent1 Sulfonylation product1 This compound reagent1->product1 product1_2 This compound reagent2 2-amino-4,6-dimethoxypyrimidine product1_2->reagent2 Coupling Reaction catalyst Base (e.g., Triethylamine) reagent2->catalyst product2 N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide catalyst->product2 product2_2 Crude Product process Recrystallization / Chromatography product2_2->process final_product Pure Sulfonylurea Herbicide process->final_product G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Purification & Characterization cluster_2 Step 3: Biological Evaluation start This compound reagent Substituted Amine start->reagent Coupling Reaction base Base (e.g., Pyridine) reagent->base product Pyrazole Sulfonamide base->product product_2 Crude Product process Crystallization / Chromatography product_2->process final_product Pure Fungicide process->final_product final_product_2 Pure Fungicide assay In vitro & In vivo Fungicidal Assays final_product_2->assay data EC50 / MIC Values assay->data

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing Pyrazole Sulfonyl Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Covalent Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1] While traditional inhibitors operate through reversible, non-covalent interactions with the kinase active site, a resurgence in the exploration of covalent inhibitors is unlocking new therapeutic potential.[2] Covalent inhibitors form a stable, lasting bond with their target protein, offering enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[2]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its synthetic tractability and favorable drug-like properties make it an ideal foundation for inhibitor design. This guide focuses on the use of pyrazole sulfonyl chlorides and their closely related analogs, pyrazole sulfonyl fluorides, as electrophilic "warheads" for the creation of targeted covalent kinase inhibitors. We will delve into the synthesis of these key intermediates, elucidate their mechanism of action, and provide detailed, field-proven protocols for their evaluation.

Synthesis of Pyrazole-4-Sulfonyl Chlorides: Crafting the Electrophilic Core

The synthesis of the pyrazole-4-sulfonyl chloride is a critical first step in developing this class of inhibitors. The following protocol provides a robust and scalable method for the preparation of a representative intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Experimental Protocol: Two-Step Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from established synthetic methodologies.[2]

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentane-2,4-dione (1.0 eq) in methanol.

  • Hydrazine Addition: Slowly add 85% hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. Note: This reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting crude 3,5-dimethyl-1H-pyrazole is often of sufficient purity for the next step.

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

  • Reaction Setup: In a separate flask under a nitrogen atmosphere, add chloroform to chlorosulfonic acid (5.5 eq) at 0°C with stirring.

  • Pyrazole Addition: Slowly add the crude 3,5-dimethyl-1H-pyrazole (1.0 eq) dissolved in chloroform to the chlorosulfonic acid solution, maintaining the temperature at 0°C.

  • Heating and Thionyl Chloride Addition: After the addition is complete, raise the temperature to 60°C and stir for 10 hours. Then, add thionyl chloride (1.3 eq) to the reaction mixture at 60°C over 20 minutes.

  • Final Stirring and Work-up: Continue stirring at 60°C for an additional 2 hours. After completion, carefully quench the reaction by pouring it onto ice water.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting Material Pentane-2,4-dione[2]
Key Reagents Hydrazine hydrate, Chlorosulfonic acid, Thionyl chloride[2]
Yield (Step 1) >95% (crude)[2]
Yield (Step 2) ~90%[2]

Table 1: Summary of key parameters for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Mechanism of Action: Covalent Modification of the Kinase Active Site

Pyrazole sulfonyl electrophiles, such as sulfonyl fluorides, function as targeted covalent inhibitors by forming an irreversible bond with a nucleophilic amino acid residue within the kinase's ATP-binding pocket.[3][4][5] This covalent modification effectively and permanently inactivates the enzyme.

A prime example of this mechanism is demonstrated by pyrimidine 3-aminopyrazole-based sulfonyl fluoride probes.[5][6][7][8] X-ray crystallography studies have confirmed that these probes chemoselectively react with the ε-amino group of a highly conserved catalytic lysine residue (e.g., Lys295 in SRC kinase).[5][6][7][8]

The inhibition process is a two-step mechanism:

  • Reversible Binding: The pyrazole-based scaffold first guides the inhibitor to the ATP-binding site through non-covalent interactions, such as hydrogen bonds with the kinase hinge region.[5][8]

  • Covalent Modification: Once positioned correctly, the highly electrophilic sulfonyl fluoride "warhead" is in close proximity to the catalytic lysine. The nucleophilic lysine then attacks the sulfur atom, displacing the fluoride and forming a stable sulfonamide bond.

G cluster_0 Kinase Active Site cluster_1 Pyrazole Sulfonyl Fluoride Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region Lysine Catalytic Lysine (Nucleophile) Pyrazole_Core Pyrazole Scaffold (Guidance System) Pyrazole_Core->Hinge Non-covalent binding (H-bonds) Sulfonyl_Fluoride Sulfonyl Fluoride (Electrophilic Warhead) Pyrazole_Core->Sulfonyl_Fluoride Attached to Sulfonyl_Fluoride->Lysine Covalent Bond Formation (Nucleophilic Attack) G cluster_workflow Cell-Based Assay Workflow cluster_mtt MTT Assay cluster_wb Western Blot Start Seed Cells in 96-well Plate Treat Treat with Pyrazole Sulfonyl Inhibitor (Dose-Response) Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Lyse Lyse Cells & Quantify Protein Incubate->Lyse Formazan Solubilize Formazan with DMSO MTT_Add->Formazan Read_MTT Measure Absorbance (570nm) Formazan->Read_MTT SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Immunoblot Immunoblot for p-Substrate SDS_PAGE->Immunoblot Detect Detect & Analyze Immunoblot->Detect

Workflow for Cell-Based Evaluation.

Conclusion and Future Directions

Pyrazole sulfonyl chlorides and fluorides are potent electrophilic reagents that serve as invaluable tools in the development of targeted covalent kinase inhibitors. Their straightforward synthesis and predictable reactivity with nucleophilic residues in the kinase active site allow for the rational design of highly potent and selective inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and cell-based evaluation of this promising class of compounds. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective kinase-targeted therapies.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews, 47(11), 3816-3830. [Link]

  • Petrov, K. G., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26349–26360. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(18), 680-685. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]

  • McCoull, W., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981-988. [Link]

  • Abdel-Gawad, H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4783. [Link]

  • Back, T. G. (2001). The chemistry of sulfonyl fluorides. Chemical Reviews, 101(7), 2151-2202. [Link]

  • Johnson, D. S., Weïwer, M., & Stout, D. (2012). Covalent modification of protein kinases. Future Medicinal Chemistry, 4(6), 735-751. [Link]

  • Tautz, L., & Tautz, T. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(21), 13599. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [Link]

  • ResearchGate. (2017). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. [Link]

Sources

Application Notes and Protocols: Leveraging 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals and the Promise of Pyrazole Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health and food security. This necessitates the urgent development of new antifungal agents with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal properties.[1][2] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate in the synthesis of a new generation of pyrazole-based antifungal agents. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the structure-activity relationships and potential mechanisms of action that underpin the antifungal efficacy of the resulting sulfonamide derivatives.

Core Intermediate: Synthesis of this compound

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This initial step involves the classical Knorr pyrazole synthesis, a condensation reaction between a β-diketone and a hydrazine.

  • Reagents and Materials:

    • Acetylacetone (pentane-2,4-dione)

    • Hydrazine hydrate (85% solution)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.0 eq) to the stirred solution. An exothermic reaction is expected.

    • Once the addition is complete, heat the mixture to reflux and maintain for 2-3 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • The resulting crude 3,5-dimethyl-1H-pyrazole can be purified by recrystallization or distillation.[4]

Step 2: N-Ethylation to form 1-Ethyl-3,5-dimethyl-1H-pyrazole

The second step is the alkylation of the pyrazole nitrogen.

  • Reagents and Materials:

    • 3,5-dimethyl-1H-pyrazole (from Step 1)

    • Ethyl iodide or diethyl sulfate

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or Tetrahydrofuran (THF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

  • Procedure:

    • To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Add ethyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.[3]

    • After cooling, filter off the inorganic salts and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain crude 1-ethyl-3,5-dimethyl-1H-pyrazole.

    • Purify the product by column chromatography on silica gel.

Step 3: Chlorosulfonation to Yield this compound

The final step introduces the sulfonyl chloride group at the C4 position of the pyrazole ring. This electrophilic substitution reaction requires a strong sulfonating agent.

  • Reagents and Materials:

    • 1-Ethyl-3,5-dimethyl-1H-pyrazole (from Step 2)

    • Chlorosulfonic acid (ClSO₃H)

    • Chloroform or Dichloromethane

    • Ice bath

    • Drying tube (CaCl₂)

  • Procedure:

    • In a fume hood, prepare a solution of chlorosulfonic acid (5.0 eq) in chloroform in a flask equipped with a dropping funnel and a drying tube. Cool the solution in an ice bath.

    • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform and add it to the dropping funnel.

    • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution, maintaining the temperature below 5 °C.[4]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 8-10 hours.[4]

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with chloroform.

    • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography if necessary.

Diagram of the Synthetic Pathway:

Synthetic_Pathway A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Knorr Condensation (Ethanol, Reflux) C 1-Ethyl-3,5-dimethyl-1H-pyrazole B->C N-Ethylation (Ethyl Iodide, K2CO3, Acetone) D This compound C->D Chlorosulfonation (ClSO3H, Chloroform)

Caption: Synthetic route to the core intermediate.

Application in Antifungal Agent Synthesis: Preparation of Pyrazole Sulfonamides

The highly reactive sulfonyl chloride group of this compound serves as an excellent electrophilic partner for reaction with a wide variety of nucleophilic amines. This reaction, leading to the formation of a stable sulfonamide linkage, is the cornerstone for creating a diverse library of potential antifungal compounds.

General Protocol for Sulfonamide Synthesis
  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (substituted anilines, alkylamines, etc.)

    • Triethylamine (TEA) or Pyridine as a base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask and cool the solution in an ice bath.

    • Dissolve this compound (1.1 eq) in DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude sulfonamide by column chromatography or recrystallization.

Diagram of the General Sulfonamide Synthesis:

Sulfonamide_Synthesis A This compound C Pyrazole Sulfonamide Antifungal Candidate A->C Nucleophilic Substitution (Base, Solvent) B Primary or Secondary Amine (R1R2NH) B->C

Caption: General scheme for pyrazole sulfonamide synthesis.

Structure-Activity Relationship (SAR) and Antifungal Efficacy

While specific antifungal data for derivatives of this compound are not extensively published, valuable insights can be drawn from structurally related pyrazole sulfonamides and other pyrazole-based fungicides.

  • The Pyrazole Core: The substituted pyrazole ring is a critical pharmacophore. The nature and position of substituents on the ring can significantly influence antifungal activity.[1]

  • The Sulfonamide Linker: The sulfonamide group is a key structural motif found in many biologically active compounds, including the well-known celecoxib, which has demonstrated antifungal properties.[5][6]

  • The Amine Moiety (R-groups): The diversity of the amine component offers a powerful tool for modulating the antifungal spectrum, potency, and physicochemical properties of the final compound. Aromatic and heterocyclic amines are particularly common in potent antifungal pyrazole derivatives.

The table below summarizes the in vitro antifungal activity of representative pyrazole-containing compounds against various fungal pathogens, illustrating the potential of this chemical class.

Compound ClassFungal SpeciesEC₅₀ / MIC (µg/mL)Reference
Pyrazole CarboxamideRhizoctonia solani0.37[7]
Pyrazole CarboxamideValsa mali13.49[1][8]
Pyrazole-5-sulfonamideValsa mali0.45[7]
Pyrazole-5-sulfonamideBotrytis cinerea0.57[7]
Celecoxib Derivative (AR-12)Candida albicans2-4[9]
Celecoxib Derivative (AR-12)Cryptococcus neoformans2-4[9]
Celecoxib Derivative (AR-12)Aspergillus spp.2-4[9]
Pyrazole-4-carbaldehydesCandida spp.MIC₇₀ and MIC₉₀ values are lower than fluconazole[10]

Potential Mechanisms of Antifungal Action

The precise mechanism of action for novel pyrazole sulfonamides will require dedicated investigation. However, based on existing research into related compounds, several potential targets and pathways can be hypothesized.

  • Disruption of Cell Membrane Integrity: Some pyrazole derivatives have been shown to compromise the fungal plasma membrane, leading to the leakage of cellular contents and ultimately cell death.[1][7][9] This can be assessed through assays measuring the release of intracellular components like nucleic acids and proteins.

  • Inhibition of Succinate Dehydrogenase (SDH): Many commercial pyrazole carboxamide fungicides act as SDH inhibitors (SDHIs).[11] SDH is a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.

  • Inhibition of Acetyl-CoA Synthetase: The celecoxib derivative AR-12 has been shown to inhibit fungal acetyl-CoA synthetase, an enzyme essential for various metabolic processes, including fatty acid synthesis and the production of acetyl-CoA for the TCA cycle.[12]

Diagram of Potential Antifungal Mechanisms:

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion CellMembrane Cell Membrane Cytoplasm Cytoplasm PyrazoleSulfonamide Pyrazole Sulfonamide Derivative PyrazoleSulfonamide->Mitochondrion Inhibits SDH (Disrupts Respiration) PyrazoleSulfonamide->CellMembrane Disrupts Integrity (Membrane Leakage) PyrazoleSulfonamide->Cytoplasm Inhibits Acetyl-CoA Synthetase (Metabolic Disruption)

Caption: Plausible antifungal mechanisms of action.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel antifungal agents. The straightforward and scalable synthetic protocols outlined in this guide provide a clear path for researchers to generate diverse libraries of pyrazole sulfonamides for biological screening. The promising antifungal activity exhibited by structurally related compounds, coupled with multiple potential mechanisms of action, underscores the significant potential of this chemical scaffold in the ongoing search for new and effective treatments for fungal diseases. Future work should focus on the synthesis and screening of a broad range of derivatives to establish detailed structure-activity relationships and to identify lead compounds with potent and broad-spectrum antifungal activity for further preclinical development.

References

  • Design, Synthesis and Antifungal Activities of Some Novel Pyrazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. (n.d.). American Society for Microbiology. Retrieved January 5, 2026, from [Link]

  • The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. (n.d.). University of Iowa. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. (2025). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Design, Synthesis, and Antifungal Activity Evaluation of Novel Pyrazole Sulfonamide Derivatives Containing 1,3,4-Oxadiazole Moiety. (2025). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Antitumor/Antifungal Celecoxib Derivative AR-12 is a Non-Nucleoside Inhibitor of the ANL-Family Adenylating Enzyme Acetyl CoA Synthetase. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Retrieved January 5, 2026, from [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. (2022). Frontiers. Retrieved January 5, 2026, from [Link]

  • Development of celecoxib-derived antifungals for crop protection. (2020). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • MIC70 and MIC90 values of the series of 1,3-diaryl-1H-pyrazole-4-carbaldehydes 4a-j against Candida species. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). ACS Publications. Retrieved January 5, 2026, from [Link]

  • Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols: Purification of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inherent reactivity of the sulfonyl chloride functional group necessitates a carefully designed purification strategy to prevent degradation.[1] This guide details a robust protocol for column chromatography, focusing on the selection of stationary and mobile phases, meticulous safety procedures, and methods for assessing purity. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Challenge of Purifying Reactive Intermediates

This compound is a valuable building block in medicinal and agricultural chemistry. Its efficacy in subsequent synthetic steps is critically dependent on its purity. However, like many sulfonyl chlorides, this compound is susceptible to hydrolysis and can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification.[2][3]

Studies on the stability of heteroaromatic sulfonyl chlorides have shown that pyrazole-derived structures are among the more stable in their class.[2] The primary degradation pathway is typically hydrolysis by trace amounts of water to the corresponding sulfonic acid.[2] Therefore, the principal challenge in the chromatographic purification of this compound is to achieve high resolution separation from synthetic byproducts while minimizing on-column degradation.

This application note addresses this challenge by providing a detailed protocol that balances separation efficiency with the preservation of the target molecule's integrity.

Foundational Principles: Chromatography of Sulfonyl Chlorides

The purification of this compound by column chromatography is governed by the principles of adsorption chromatography. The separation relies on the differential partitioning of the components of the crude mixture between a solid stationary phase and a liquid mobile phase.

Stationary Phase Selection

Standard silica gel is the most common stationary phase for the purification of moderately polar organic compounds.[4] However, the surface of silica gel is populated with acidic silanol groups (Si-OH), which can catalyze the hydrolysis of sensitive compounds like sulfonyl chlorides. While pyrazole sulfonyl chlorides exhibit relatively good stability, for critical applications or if significant degradation is observed, the use of deactivated silica gel is recommended.[2][5] Deactivation can be achieved by treating the silica gel with a basic modifier, such as triethylamine, which neutralizes the acidic sites.[6]

  • Standard Silica Gel (230-400 mesh): Suitable for rapid purification where the compound has shown reasonable stability.

  • Deactivated Silica Gel: Recommended for large-scale purifications or if thin-layer chromatography (TLC) analysis indicates streaking or sample decomposition.

Mobile Phase Selection

The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system must be identified that provides a suitable retention factor (Rf) for the target compound, ideally between 0.25 and 0.35 on a TLC plate.[7] This Rf value ensures that the compound spends sufficient time on the column for effective separation without excessive elution times that could lead to band broadening and potential degradation.

For sulfonyl chlorides, non-polar solvent systems are generally employed. A common starting point is a mixture of a hydrocarbon solvent and a more polar ester.

  • Hexanes/Ethyl Acetate: A versatile and widely used solvent system for compounds of moderate polarity.

  • Petroleum Ether/Ethyl Acetate: Similar to hexanes/ethyl acetate, often used interchangeably.[8]

The optimal ratio of these solvents is determined empirically using TLC.

Safety First: Handling Sulfonyl Chlorides

Sulfonyl chlorides are hazardous compounds that must be handled with appropriate safety precautions. They are corrosive and can cause severe skin burns and eye damage.[9][10] Inhalation of dust or vapors can also be harmful.[9]

Always work in a well-ventilated fume hood and wear the following personal protective equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[11]

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.

Ensure that an emergency eyewash station and safety shower are readily accessible.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Experimental Protocols

This section provides a step-by-step guide for the purification of this compound.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Protocol:

  • Prepare several TLC developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).[12]

  • Calculate the Rf value for the desired product and any impurities. The optimal solvent system will give an Rf of approximately 0.3 for the product.

Column Chromatography: A Step-by-Step Guide

The following protocol is for a standard silica gel column. If deactivation is necessary, a preparatory step of flushing the packed column with the chosen eluent containing 1% triethylamine should be performed.[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Determine Eluent Ratio) pack 2. Pack Column with Silica Gel Slurry tlc->pack Optimal Eluent load 3. Load Crude Product (Dry or Wet Loading) pack->load elute 4. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect Separated Components analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate 8. Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for Column Chromatography Purification.

Protocol:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture that will be used).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica gel to prevent disturbance during solvent addition.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Isocratic Elution: If the Rf values of the impurities are sufficiently different from the product, elute with the mobile phase of a constant composition determined by TLC.

    • Gradient Elution: If impurities are close to the product, start with a less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.[13] This will elute the less polar impurities first, followed by the product.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of numbered tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in the appropriate solvent system.

    • Identify the fractions containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the purified this compound.

Data Presentation and Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

ParameterMethodExpected Result
Appearance Visual InspectionWhite to off-white solid
Molecular Weight Mass Spectrometry222.69 g/mol [14]
Purity 1H NMR, LC-MSAbsence of impurity signals
Rf Value TLC (e.g., 8:2 Hexanes:EtOAc)To be determined empirically

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Separation Incorrect mobile phase.Re-optimize the solvent system using TLC. Consider using a gradient elution.[13]
Column overloaded.Use a larger column or a smaller amount of crude product.
Product Degradation Acidic silica gel.Use deactivated silica gel or add 1% triethylamine to the mobile phase.[6]
Prolonged exposure to silica.Increase the flow rate or use a more polar mobile phase to expedite elution.
Streaking on TLC/Column Compound is too polar for the solvent system.Increase the polarity of the mobile phase.
Compound is interacting strongly with acidic silica.Use deactivated silica gel.[5]
Cracked Column Bed Column ran dry.Ensure the silica bed is always covered with solvent.

Conclusion

The purification of this compound via column chromatography is a reliable method when appropriate precautions are taken to address the compound's reactivity. Careful selection of the stationary and mobile phases, based on empirical TLC analysis, is paramount for achieving high purity. By understanding the underlying principles of the separation and the potential for on-column degradation, researchers can successfully isolate this important synthetic intermediate. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of sulfonyl chlorides.

References

  • Noble, C. G., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(2), 993-998.
  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). Xiamen University.
  • Meti, G. Y., et al. (2023).
  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • u-HAP. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
  • Wang, W., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3043.
  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2020).
  • Agilent. (2020). Gradient Design and Development. Retrieved from [Link]

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Experimental procedure for N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Pyrazoles: Protocols and Mechanistic Insights

For researchers and professionals in drug discovery and synthetic chemistry, the pyrazole scaffold is a cornerstone of molecular design.[1][2][3] Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and its ability to act as a versatile bioisostere.[4] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[5][6]

This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrazoles. Moving beyond a simple recitation of steps, it delves into the causality behind methodological choices, addresses the critical challenge of regioselectivity, and presents detailed, field-proven protocols for key transformations.

The Central Challenge: Regioselectivity

The N-alkylation of an unsymmetrically substituted pyrazole presents an immediate synthetic challenge: the reaction can occur at either of the two adjacent nitrogen atoms, leading to a mixture of N1 and N2 regioisomers.[5][7] Controlling the regioselectivity is paramount for any synthetic campaign. The outcome is governed by a subtle interplay of electronic and steric factors.

  • Steric Hindrance: The most intuitive factor is sterics. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent at the 3- or 5-position will direct the incoming alkyl group to the more accessible nitrogen.[4][8]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the respective nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.[9]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the isomeric ratio.[5][7] For instance, different alkali metal cations (e.g., Li+, Na+, K+) of the pyrazolate salt can coordinate differently, influencing the accessibility of the nitrogen atoms.

G cluster_0 Unsymmetrical Pyrazole cluster_1 Alkylation (R''-X) cluster_2 Regioisomeric Products P R'- N || C-R / N-H N1 N1-Alkylation (Less Hindered) P->N1 Path A N2 N2-Alkylation (More Hindered) P->N2 Path B Prod1 Product 1 (Major) R'- N-R'' || C-R / N N1->Prod1 Prod2 Product 2 (Minor) R'- N || C-R / N-R'' N2->Prod2

Figure 1. General scheme for the N-alkylation of an unsymmetrical pyrazole, yielding two potential regioisomers.

Protocol 1: Classical N-Alkylation under Basic Conditions

The most common and direct method for N-alkylation involves the deprotonation of the pyrazole N-H with a base to form a nucleophilic pyrazolate anion, which then displaces a leaving group from an alkyl halide.

Mechanistic Rationale (SN2 Pathway)

This reaction proceeds via a standard SN2 mechanism. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the pyrazole, driving the reaction forward. Weaker bases like potassium carbonate (K2CO3) can also be used, often requiring higher temperatures, but are easier and safer to handle.[5][9] The solvent plays a key role; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they readily dissolve the pyrazolate salt and effectively solvate the cation, leaving the anion highly nucleophilic.[9]

G Start Pyrazole + Alkyl Halide (R-X) Step1 Add Base (e.g., NaH) in Polar Aprotic Solvent (e.g., DMF) Start->Step1 Step2 Formation of Pyrazolate Anion Step1->Step2 Deprotonation Step3 Nucleophilic Attack on R-X Step2->Step3 SN2 Reaction Step4 Aqueous Work-up Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Purification (e.g., Column Chromatography) Step5->Step6 End Isolated N-Alkyl Pyrazole Step6->End

Figure 2. Experimental workflow for classical N-alkylation of pyrazoles.

Detailed Experimental Protocol

Objective: To synthesize 1-benzyl-3-phenyl-1H-pyrazole from 3-phenyl-1H-pyrazole and benzyl bromide.

Materials:

  • 3-phenyl-1H-pyrazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl bromide (1.1 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-phenyl-1H-pyrazole (e.g., 1.44 g, 10.0 mmol).

  • Dissolution: Add anhydrous DMF (e.g., 20 mL) and stir until the pyrazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (e.g., 0.48 g of 60% dispersion, 12.0 mmol) portion-wise. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Add benzyl bromide (e.g., 1.29 mL, 11.0 mmol) dropwise to the suspension at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated pyrazole.

Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Methyl-5-phenyl-1H-pyrazolePhenethyl bromideK2CO3DMF806~60 (mixture)[8]
3-(Trifluoromethyl)-1H-pyrazoleEthyl iodoacetateK2CO3MeCNReflux1290 (mixture)[7][10]
4-ChloropyrazoleBenzyl bromideNaHTHFRT4>90[4][8]
1H-Pyrazolen-Butyl bromideK2CO3[bmim][BF4]100292[11]

Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly with primary and secondary alcohols, under mild, neutral conditions. It avoids the need for a strong base and the preparation of a reactive alkyl halide.[12]

Mechanistic Rationale

The reaction is initiated by the formation of a phosphorane intermediate from a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (e.g., DEAD or DIAD). This intermediate activates the alcohol, which is then displaced by the pyrazole nucleophile. The reaction generally proceeds with an inversion of stereochemistry at the alcohol's carbon center. The high thermodynamic driving force is the formation of the very stable triphenylphosphine oxide byproduct.[13][14]

Detailed Experimental Protocol

Objective: To synthesize 1-(1-phenylethyl)-1H-pyrazole from 1-phenylethanol and pyrazole.

Materials:

  • Pyrazole (1.2 equiv)

  • 1-Phenylethanol (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Solvents for chromatography

Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-phenylethanol (e.g., 1.22 g, 10.0 mmol), pyrazole (e.g., 0.82 g, 12.0 mmol), and triphenylphosphine (e.g., 3.93 g, 15.0 mmol) in anhydrous THF (e.g., 40 mL).

  • Activation/Alkylation: Cool the solution to 0 °C. Add DIAD (e.g., 2.95 mL, 15.0 mmol) dropwise over 15 minutes. A color change and/or precipitation of byproducts may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide and the hydrazine byproduct. Direct purification by flash column chromatography is often effective. Alternatively, precipitation of the byproducts can sometimes be achieved by adding a nonpolar solvent like diethyl ether and storing at a low temperature.

Protocol 3: Acid-Catalyzed Alkylation with Trichloroacetimidates

A more recent development involves the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis.[4][8] This method is advantageous as it avoids strong bases and high temperatures, offering a milder alternative to classical procedures.[4][8]

Mechanistic Rationale

The reaction is initiated by protonation of the trichloroacetimidate by a Brønsted acid, such as camphorsulfonic acid (CSA). This generates a highly reactive intermediate that is susceptible to nucleophilic attack by the pyrazole. The reaction likely proceeds through an SN1-like pathway involving a carbocation intermediate, especially with benzylic and benzhydryl imidates.[4]

G Start Pyrazole + Trichloroacetimidate Step1 Add Brønsted Acid (e.g., CSA) in Anhydrous Solvent (e.g., DCE) Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Reaction Monitoring by TLC Step2->Step3 Step4 Aqueous Work-up (sat. NaHCO3) Step3->Step4 Upon Completion Step5 Extraction and Drying Step4->Step5 Step6 Purification Step5->Step6 End Isolated N-Alkyl Pyrazole Step6->End

Figure 3. Workflow for acid-catalyzed N-alkylation using trichloroacetimidates.

Detailed Experimental Protocol

Objective: To synthesize 4-Chloro-1-(1-phenylethyl)-1H-pyrazole from 4-chloropyrazole and phenethyl trichloroacetimidate.[8]

Materials:

  • 4-Chloropyrazole (1.0 equiv)

  • Phenethyl trichloroacetimidate (1.0 equiv)

  • Camphorsulfonic acid (CSA) (0.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • Preparation: To a round-bottom flask under an argon atmosphere, add the imidate (1 equiv), pyrazole (1 equiv), and CSA (0.2 equiv).

  • Reaction: Add dry DCE to form a 0.25 M solution.

  • Stirring: Stir the reaction at room temperature for 4 hours.[4][8]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash with saturated aqueous NaHCO3 and then with brine.

  • Drying and Concentration: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Emerging and Alternative Methods

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for N-alkylation reactions, often under solvent-free conditions.[15][16] This high-speed, efficient method is particularly suited for rapid library synthesis in drug discovery.

  • Phase-Transfer Catalysis (PTC): PTC provides an effective method for alkylating pyrazoles, especially under solvent-free conditions, which aligns with the principles of green chemistry.[9]

  • Michael Addition: For pyrazoles with electron-withdrawing groups, a catalyst-free Michael addition to activated alkenes can provide highly regioselective N1-alkylation in excellent yields.[17][18]

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with profound implications for medicinal chemistry. While classical SN2 reactions with alkyl halides remain a robust and widely used method, alternative strategies like the Mitsunobu reaction and acid-catalyzed alkylations offer milder conditions and broader substrate scope. The choice of method must be carefully considered based on the specific pyrazole substrate, the nature of the alkyl group to be introduced, and the desired regiochemical outcome. By understanding the mechanistic underpinnings of each protocol, researchers can make informed decisions to efficiently and selectively synthesize the target N-alkylated pyrazoles.

References

  • D. M. F. Tomé, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • D. M. F. Tomé, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Y. S. Kudyukova, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Request PDF. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • N-alkylation method of pyrazole. (1996).
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  • Y. S. Kudyukova, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • E. Yang & D. M. Dalton. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate. [Link]

  • Y. S. Kudyukova, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • S. T. A. Shah, et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • K. C. K. Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • S. Singh, et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]

  • T. Hiyashi. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Nagoya University. [Link]

  • M. S. Yar, et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. (2012). ResearchGate. [Link]

  • M. A. P. Martins, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A. P. G. de la Torre, et al. (2018). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • J. Wu, et al. (2012). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis and Evaluation of Novel Se-alkylated pyrazoles and Their Cyclized Analogs as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]

  • A. A. Folgueiras-Amador, et al. (2017). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. [Link]

  • S. C. de la Fuente, et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates stringent safety protocols to mitigate risks of chemical burns, respiratory irritation, and other potential health hazards. These application notes and protocols are designed to equip laboratory personnel with the requisite knowledge for the safe management of this compound throughout its lifecycle in a research and development setting. The causality behind experimental choices is explained to foster a deeper understanding of the associated risks and safety measures.

Introduction: Understanding the Reagent

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides and sulfonate esters.[1][2] However, this reactivity also presents significant safety challenges.

Chemical Structure and Properties:

PropertyValueSource
Chemical Formula C₇H₁₁ClN₂O₂S[3]
Molecular Weight 222.69 g/mol [3]
CAS Number 1005614-77-6[3]
Appearance Solid[3]
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[4]

The presence of the sulfonyl chloride group makes the compound highly susceptible to hydrolysis, reacting with water and other protic solvents to release corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can lead to a dangerous increase in pressure if it occurs in a sealed container.

Hazard Assessment and Toxicology

Primary Hazards:

  • Corrosivity: Causes severe burns to skin, eyes, and mucous membranes upon contact.[4]

  • Reactivity with Water: Reacts with water and moisture to produce corrosive hydrochloric acid and sulfonic acid.[11]

  • Inhalation Hazard: Dusts and vapors are irritating to the respiratory tract.[4]

Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[12][13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before each use.

    • Lab Coat: A chemical-resistant lab coat or apron is essential.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[12] In situations where a fume hood is not available or inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Eye_Face Eye & Face Protection (Goggles & Face Shield) End Safe Handling Eye_Face->End Gloves Chemical-Resistant Gloves (Nitrile/Neoprene) Gloves->End Lab_Coat Chemical-Resistant Lab Coat Lab_Coat->End Respiratory Respiratory Protection (Chemical Fume Hood) Respiratory->End Start Before Handling Start->Eye_Face Don Start->Gloves Don Start->Lab_Coat Don Start->Respiratory Work In

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and reactions.

4.1. Handling:

  • Work Area: Always handle this compound in a well-ventilated chemical fume hood.[12]

  • Dispensing: When weighing and dispensing the solid, do so in a location with minimal air currents to avoid dispersal of dust. Use tools (spatulas, etc.) that are clean, dry, and compatible with the chemical.

  • Incompatible Materials: Keep away from water, alcohols, bases, strong oxidizing agents, and amines.[14]

  • Moisture Sensitivity: This compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions requiring anhydrous conditions.[12]

4.2. Storage:

  • Container: Store in the original, tightly sealed container.[12]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[12]

  • Segregation: Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

Experimental Protocols: Quenching and Work-up

Due to its reactivity, any unreacted this compound must be safely quenched before disposal or work-up.

5.1. Protocol 1: Quenching with Aqueous Sodium Bicarbonate

This is a standard and effective method for neutralizing sulfonyl chlorides.

Materials:

  • Reaction mixture containing unreacted this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly and carefully add the saturated aqueous NaHCO₃ solution to the stirred reaction mixture. The addition should be done portion-wise to control the effervescence from the neutralization of generated HCl.

  • Allow the mixture to warm to room temperature and continue stirring vigorously. Monitor the disappearance of the sulfonyl chloride by a suitable analytical method (e.g., TLC, LC-MS). This may take several hours.[15]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic and aqueous layers. The resulting sodium 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonate will be in the aqueous layer.[15]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

5.2. Protocol 2: Quenching with Aqueous Ammonium Hydroxide

This method converts the sulfonyl chloride to the corresponding sulfonamide, which is often easier to separate from non-polar products.

Materials:

  • Reaction mixture containing unreacted this compound

  • 10% aqueous ammonium hydroxide (NH₄OH) solution

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add the 10% aqueous NH₄OH solution to the stirred reaction mixture.[15]

  • Continue stirring vigorously for 15-30 minutes at room temperature.[15]

  • Monitor the disappearance of the sulfonyl chloride by TLC.

  • Proceed with the standard aqueous work-up. The resulting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a polar compound that may remain in the aqueous layer or be easily separated by chromatography.[15]

Quenching_Workflow cluster_bicarb Protocol 1: Sodium Bicarbonate Quench cluster_ammonia Protocol 2: Ammonium Hydroxide Quench Start Unreacted Sulfonyl Chloride in Reaction Mixture Cool_Bicarb Cool to 0-10 °C Start->Cool_Bicarb Cool_Ammonia Cool to 0-10 °C Start->Cool_Ammonia Add_Bicarb Slowly add sat. NaHCO₃(aq) Cool_Bicarb->Add_Bicarb Stir_Bicarb Stir at RT until complete Add_Bicarb->Stir_Bicarb Workup_Bicarb Aqueous Work-up Stir_Bicarb->Workup_Bicarb End Safe Disposal/Further Use Workup_Bicarb->End Neutralized Waste & Purified Product Add_Ammonia Slowly add 10% NH₄OH(aq) Cool_Ammonia->Add_Ammonia Stir_Ammonia Stir at RT for 15-30 min Add_Ammonia->Stir_Ammonia Workup_Ammonia Aqueous Work-up Stir_Ammonia->Workup_Ammonia Workup_Ammonia->End Neutralized Waste & Purified Product

Caption: Workflow for quenching unreacted this compound.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to spills and exposures is crucial.

6.1. Spill Response:

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for chemical spills. Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a mild detergent and water, followed by a final rinse with water.

    • All contaminated materials must be disposed of as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, eliminate all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[16]

    • Provide them with the identity of the spilled material and the location.

6.2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste containing this compound, its reaction byproducts, and contaminated materials must be disposed of as hazardous waste.

7.1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted solid, contaminated spill cleanup materials, and disposable labware in a clearly labeled, sealed, and compatible hazardous waste container.[17]

  • Liquid Waste: Collect quenched reaction mixtures and solutions in a labeled, sealed, and compatible hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.[17]

7.2. Disposal Protocol:

  • Neutralization: Ensure any unreacted sulfonyl chloride in waste streams is neutralized using one of the quenching protocols described in Section 5.

  • Containerization: Place the neutralized waste in a properly labeled hazardous waste container. The label should include the chemical name, "Hazardous Waste," and a description of the contents (e.g., "Quenched this compound reaction mixture").

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS office.[17]

Conclusion

This compound is a valuable synthetic intermediate that demands respect and careful handling. By understanding its reactivity and associated hazards, and by rigorously adhering to the protocols outlined in this guide, researchers can safely utilize this compound while protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

  • ResearchGate. (2023). The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ICE Cleaning. (2023). How To Clean Up A Corrosive Chemical Spill. Retrieved from [Link]

  • Augusta University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • American Chemical Society. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • American Chemical Society. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • SpringerLink. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2022). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values against cholinesterase enzymes. Retrieved from [Link]

  • Synthonix. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). General Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (2022). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). An Approach to Disulfide Synthesis Promoted by Sulfonyl Chloride in Sodium Bicarbonate Aqueous Media | Request PDF. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-pyrazole-4-sulfonyl chloride (C4H5ClN2O2S). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical-Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. PubMed. Retrieved from [Link]

  • Virginia Tech. (2006). Quenching Reactive Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges. My approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and high-yield results.

I. Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the pyrazole core, 1-ethyl-3,5-dimethyl-1H-pyrazole, through the condensation of ethylhydrazine with acetylacetone. The second, and more critical step, is the electrophilic substitution reaction on the C4 position of the pyrazole ring using a chlorosulfonating agent, typically chlorosulfonic acid, to yield the desired sulfonyl chloride.

Synthesis_Overview cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorosulfonation acetylacetone Acetylacetone pyrazole 1-ethyl-3,5-dimethyl-1H-pyrazole acetylacetone->pyrazole Condensation (e.g., in aq. NaOH) ethylhydrazine Ethylhydrazine Sulfate ethylhydrazine->pyrazole Condensation (e.g., in aq. NaOH) product This compound pyrazole->product Electrophilic Substitution (e.g., in Chloroform) chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->product Electrophilic Substitution (e.g., in Chloroform)

Caption: Overall synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the starting material, 1-ethyl-3,5-dimethyl-1H-pyrazole?

A1: The most common and effective method is the condensation of acetylacetone with an ethylhydrazine salt (e.g., sulfate) in an aqueous basic solution, such as sodium hydroxide.[1] This reaction is analogous to the well-established synthesis of 3,5-dimethylpyrazole from hydrazine sulfate.[1] It is crucial to control the temperature during the addition of acetylacetone as the reaction can be exothermic.

Q2: Why is a large excess of chlorosulfonic acid typically used in the second step?

A2: A significant excess of chlorosulfonic acid serves multiple purposes. Firstly, it acts as both the reagent and the solvent in some procedures. Secondly, it drives the electrophilic substitution reaction to completion. The pyrazole nitrogen atoms can be protonated by the strong acid, which deactivates the ring towards electrophilic attack. A large excess ensures that a sufficient concentration of the active sulfonating species is present to react with the unprotonated pyrazole.[2]

Q3: My final product seems to degrade over time. What is the stability of this compound?

A3: Pyrazole sulfonyl chlorides are generally among the more stable of the azole-derived sulfonyl halides.[3][4] However, their primary decomposition pathway is hydrolysis by trace amounts of water to the corresponding sulfonic acid.[3][4] Therefore, it is imperative to store the product under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere) and to use dry solvents for any subsequent reactions.

Q4: Can I use thionyl chloride in this reaction?

A4: Yes, some protocols report the use of thionyl chloride in conjunction with chlorosulfonic acid.[5] Thionyl chloride can help to convert any sulfonic acid formed in situ back to the desired sulfonyl chloride, potentially improving the isolated yield.

Q5: How can I monitor the progress of the chlorosulfonation reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5] You should see the consumption of the starting pyrazole spot and the appearance of a new, typically lower Rf, spot for the sulfonyl chloride product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Troubleshooting_Guide start Problem Encountered low_yield Low or No Product Yield start->low_yield impure_product Impure Product After Work-up start->impure_product dark_product Product is Dark/Charred start->dark_product cause_incomplete Incomplete Reaction low_yield->cause_incomplete Possible Cause cause_degradation Product Degradation low_yield->cause_degradation Possible Cause cause_loss Loss During Work-up low_yield->cause_loss Possible Cause cause_hydrolysis Hydrolysis to Sulfonic Acid impure_product->cause_hydrolysis Possible Cause cause_side_reactions Side Reactions impure_product->cause_side_reactions Possible Cause cause_temp Reaction Temperature Too High dark_product->cause_temp Possible Cause

Caption: Troubleshooting decision flow.

Problem 1: Low or No Yield of the Final Product
  • Symptom: After the complete reaction and work-up, the isolated yield of this compound is significantly lower than expected, or no product is obtained.

  • Possible Cause A: Incomplete Reaction

    • Scientific Rationale: The pyrazole ring is deactivated towards electrophilic substitution upon protonation by the strong acidic medium. Insufficient reaction time or temperature may lead to incomplete conversion.

    • Suggested Solutions:

      • Increase Reaction Time/Temperature: After the initial controlled addition of reagents, ensure the reaction is heated (e.g., to 60 °C) for a sufficient duration (e.g., 2-10 hours) as indicated in similar preparations.[5]

      • Verify Reagent Quality: Ensure the chlorosulfonic acid is of high quality. Old or improperly stored chlorosulfonic acid may have partially hydrolyzed, reducing its activity.

      • Check Stoichiometry: Use a sufficient excess of chlorosulfonic acid (e.g., 5-6 equivalents) to drive the reaction forward.[5]

  • Possible Cause B: Product Degradation during Work-up

    • Scientific Rationale: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or alcohols. The work-up step, which often involves quenching with ice water, is a critical point where yield can be lost.[3][4]

    • Suggested Solutions:

      • Rapid and Cold Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice or into ice-cold water with vigorous stirring. This dissipates the heat from the exothermic quenching process and minimizes the contact time of the product with water at higher temperatures.

      • Efficient Extraction: Immediately following the quench, extract the product into a non-polar organic solvent like dichloromethane or chloroform.[5] Perform multiple extractions to ensure complete recovery.

      • Anhydrous Drying: Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Problem 2: Impure Product Containing a More Polar Byproduct
  • Symptom: TLC or NMR analysis of the crude product shows the presence of a significant amount of a more polar impurity, which remains at the baseline on a non-polar TLC plate.

  • Possible Cause: Hydrolysis to Sulfonic Acid

    • Scientific Rationale: The primary impurity is likely the corresponding 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. Sulfonic acids are highly polar and non-volatile.

    • Suggested Solutions:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]

      • Careful Work-up: As detailed in Problem 1, the work-up must be performed quickly and at low temperatures to minimize hydrolysis.

      • Purification: While challenging, it may be possible to separate the sulfonyl chloride from the sulfonic acid. An aqueous wash of the organic extract can sometimes remove the highly water-soluble sulfonic acid, but this risks further hydrolysis of the desired product. Careful column chromatography on silica gel with a non-polar eluent may also be effective, but speed is essential to prevent degradation on the acidic silica.

Problem 3: The Reaction Mixture or Final Product is Dark Brown or Black (Charred)
  • Symptom: The reaction mixture turns dark brown or black upon heating, and the isolated crude product is a dark, tarry substance.

  • Possible Cause: Overheating or Insufficient Temperature Control

    • Scientific Rationale: Chlorosulfonic acid is a very strong acid and a powerful dehydrating agent.[2] At elevated temperatures, it can cause charring and decomposition of organic materials, especially if the initial addition of the pyrazole is not adequately cooled.

    • Suggested Solutions:

      • Controlled Reagent Addition: Add the solution of 1-ethyl-3,5-dimethyl-1H-pyrazole in chloroform dropwise to the stirred solution of chlorosulfonic acid at a low temperature (e.g., 0 °C) using an ice bath.[5]

      • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture during addition and ensure it does not rise significantly.

      • Moderate Heating: After the addition is complete, raise the temperature to the target value (e.g., 60 °C) gradually. Avoid excessively high temperatures.

IV. Optimized Protocol and Data

This protocol is a synthesized methodology based on established procedures for similar pyrazole systems.[1][5]

Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
  • In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve ethylhydrazine sulfate in a 10% aqueous solution of sodium hydroxide.

  • Cool the flask in an ice bath to approximately 15 °C.

  • Add acetylacetone dropwise to the solution while maintaining the temperature at or below 15 °C.

  • After the addition is complete, continue stirring at 15 °C for 1 hour.

  • Dilute the mixture with water and extract the product with diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-ethyl-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of this compound
  • In a three-necked, oven-dried flask under a nitrogen atmosphere, add chloroform followed by the slow addition of chlorosulfonic acid (5.5 equivalents) at 0 °C.

  • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform in a separate flask.

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid mixture, ensuring the internal temperature remains at 0 °C.

  • Once the addition is complete, slowly raise the temperature to 60 °C and maintain for 10 hours.

  • (Optional) Add thionyl chloride (1.3 equivalents) at 60 °C and stir for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

ParameterRecommended ConditionRationale
Step 2: Reagent Stoichiometry
Pyrazole:Chlorosulfonic Acid1 : 5.5Ensures complete reaction by overcoming ring deactivation.[5]
Temperature Control
Reagent Addition0 °CPrevents uncontrolled exothermic reaction and charring.[5]
Reaction60 °CProvides sufficient energy for the electrophilic substitution.[5]
Reaction Time 10-12 hoursAllows the reaction to proceed to completion.[5]
Work-up
QuenchingPoured onto crushed iceRapidly cools and dilutes the reaction, minimizing hydrolysis.
Extraction SolventDichloromethane/ChloroformEfficiently extracts the product and is immiscible with water.

V. References

  • Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.

  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • EFORU. This compound,CAS : 1005614-77-6. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Stepanov, V. A., Matyukhin, A. Y., & Akkuzin, K. N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769.

  • Shaik, F., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26231–26245. [Link]

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2735-2741.

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

  • Organic Syntheses. 3,5-dimethylpyrazole. [Link]

  • YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. [Link]

  • ResearchGate. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Google Patents. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.

  • ResearchGate. Optimization of the reaction conditions for preparation of pyrazolylphosphonate 4a a. [Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • ResearchGate. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. [Link]

Sources

Common side reactions in the sulfonylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sulfonylation of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. N-sulfonylated pyrazoles are key pharmacophores and versatile synthetic intermediates. However, their synthesis is not without challenges. This guide provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Structure of This Guide

This guide is structured into two main sections:

  • Troubleshooting Guide (Q&A): This section directly addresses the most common and frustrating side reactions and issues encountered during the sulfonylation of pyrazoles. Each entry explains the root cause of the problem and provides actionable steps for resolution.

  • Frequently Asked Questions (FAQs): This part covers broader conceptual and practical questions related to reaction setup, reagent choice, and mechanistic understanding.

Part 1: Troubleshooting Guide - Common Side Reactions & Issues

Question 1: My reaction is producing a mixture of N-1 and N-2 sulfonylated regioisomers. How can I improve the selectivity?

Answer: This is the most frequent challenge in the N-sulfonylation of unsymmetrically substituted pyrazoles. The outcome is a delicate interplay of steric hindrance, electronics, and reaction conditions.[1]

Root Cause Analysis:

The two ring nitrogens (N-1 and N-2) of a pyrazole have similar nucleophilicity.[1][2] The site of sulfonylation is determined by:

  • Steric Effects: The sulfonyl group will preferentially attach to the less sterically hindered nitrogen atom. A bulky substituent at the C5-position will strongly direct sulfonylation to the N-1 position.

  • Reaction Conditions: The choice of base and solvent system is critical and can often override subtle electronic effects.[1] Strong, non-coordinating bases that generate a "free" pyrazolide anion in a polar aprotic solvent often lead to a thermodynamic mixture, whereas specific base/solvent combinations can favor one isomer.

Troubleshooting & Optimization Steps:

  • Analyze Your Substrate:

    • If C3 and C5 are substituted: Identify the bulkier substituent. The sulfonyl group will favor the nitrogen adjacent to the smaller substituent. For highly selective N-1 methylation, a common strategy is to use sterically bulky reagents.[3] This principle can be applied to sulfonylation.

    • If C3 or C5 is unsubstituted (H): The reaction will strongly favor sulfonylation at the nitrogen adjacent to the proton, as it is the least sterically demanding position.

  • Modify Reaction Conditions (Base & Solvent):

    • To Favor the Less Hindered Nitrogen (Kinetic Control): Use a strong, non-nucleophilic base at low temperatures. A common combination is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C to ambient temperature. This rapidly and irreversibly deprotonates the pyrazole, and the subsequent reaction with the sulfonyl chloride is governed primarily by sterics.

    • To Influence Thermodynamic Control: While less common for sulfonylation, using a weaker base like potassium carbonate (K2CO3) in a polar solvent like acetonitrile or DMF at elevated temperatures might allow for equilibration if a sulfonyl migration mechanism is accessible, though this is not a standard approach and may lead to other side reactions.

  • Change the Sulfonylating Agent: While less common for tuning regioselectivity, the steric bulk of the R-group on the sulfonyl chloride (R-SO₂Cl) could have a minor influence. A bulkier R-group will further enhance the preference for the less hindered nitrogen.

Logical Workflow for Troubleshooting Regioselectivity

start Problem: Mixture of N-1 and N-2 Isomers sub_analysis Analyze Substrate Sterics (C3 vs. C5 substituents) start->sub_analysis is_c5_bulkier Is C5 substituent significantly bulkier than C3? sub_analysis->is_c5_bulkier fav_n1 Reaction should inherently favor N-1. Check other parameters. is_c5_bulkier->fav_n1 Yes fav_n2 Reaction may favor N-2. Modify conditions to exploit sterics. is_c5_bulkier->fav_n2 No cond_mod Modify Reaction Conditions fav_n1->cond_mod fav_n2->cond_mod base_solvent Use NaH in THF/DMF at 0°C to maximize kinetic (steric) control. cond_mod->base_solvent check_result Analyze Isomer Ratio (NMR, LC-MS) base_solvent->check_result cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack PzH Pyrazole (R-Pz-H) Pz_anion Pyrazolide Anion (R-Pz⁻) PzH->Pz_anion B: Base Base (B:) BH BH⁺ Pz_anion2 R-Pz⁻ Product N-Sulfonyl Pyrazole (R-Pz-SO₂R') Pz_anion2->Product R'-SO₂Cl SulfonylCl Sulfonyl Chloride (R'-SO₂Cl) Cl_ion Cl⁻

Sources

Technical Support Center: A Guide to the Long-Term Stability and Storage of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for our valued partners in research, science, and drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments and the longevity of this critical reagent. Our insights are grounded in established chemical principles and field-proven best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the long-term stability of this compound?

A1: The long-term stability of this compound is principally influenced by three environmental factors: moisture, temperature, and light. As with most sulfonyl chlorides, this compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture will lead to the degradation of the sulfonyl chloride moiety into the corresponding sulfonic acid and hydrochloric acid. Elevated temperatures can accelerate this degradation and may also promote other decomposition pathways. Exposure to light, particularly UV light, can also contribute to the degradation of many organic compounds, and it is a prudent measure to protect the compound from it.

Q2: What are the ideal storage conditions for this sulfonyl chloride to ensure its stability?

A2: To maximize the shelf-life of this compound, we recommend the following storage protocol:

  • Temperature: Store in a cool environment, preferably refrigerated at 2-8°C. Avoid freezing, as this can introduce moisture through condensation upon thawing.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

  • Container: Use a tightly sealed, amber glass bottle to protect the compound from moisture and light. The cap should have a chemically resistant liner (e.g., PTFE) to ensure a proper seal.

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

Q3: How can I visually assess the quality of my this compound?

A3: this compound is typically a white to off-white or pale yellow solid.[1] A significant change in color, such as darkening to yellow or brown, can be an indicator of degradation. The presence of a strong, acidic odor, likely due to the formation of HCl and SO₂, is another sign of decomposition. However, visual inspection is not a substitute for analytical purity assessment.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway is hydrolysis, which results in the formation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid. Under thermal stress, more complex decomposition pathways may occur, potentially leading to the extrusion of sulfur dioxide (SO₂) and the formation of chlorinated pyrazole species.

Troubleshooting Guide

Issue 1: Inconsistent or low yields in sulfonamide synthesis.
  • Possible Cause: The most likely culprit is the degradation of the this compound due to improper storage or handling, leading to a lower effective concentration of the reagent.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Before starting your synthesis, it is advisable to check the purity of the sulfonyl chloride, especially if it has been in storage for an extended period. A simple proton NMR can quickly indicate the presence of the sulfonic acid degradation product.

    • Ensure Anhydrous Conditions: Sulfonyl chlorides react with water. Ensure all your solvents and glassware are rigorously dried before use. Reactions should be conducted under an inert atmosphere.

    • Amine Nucleophilicity: The reactivity of the amine is crucial. Less nucleophilic amines may require longer reaction times, higher temperatures, or the use of a more potent base, which can also promote the degradation of the sulfonyl chloride.[2]

    • Order of Addition: In many cases, adding the sulfonyl chloride solution dropwise to a solution of the amine and a non-nucleophilic base can help to minimize side reactions.

Issue 2: Formation of unexpected byproducts in my reaction.
  • Possible Cause: Besides the desired sulfonamide, side reactions can occur. If water is present, the sulfonic acid will be formed. If the reaction is run at elevated temperatures for extended periods, thermal decomposition of the sulfonyl chloride could lead to other pyrazole-containing impurities.

  • Troubleshooting Steps:

    • Reaction Temperature: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. For many sulfonamide formations, room temperature or even 0°C is sufficient.

    • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times, which can lead to the accumulation of byproducts.

    • Purification: Ensure your purification method (e.g., column chromatography, recrystallization) is effective at separating the desired product from potential byproducts.

Quantitative Data Summary

Heterocycle TypeGeneral Stability of Sulfonyl ChloridePrimary Degradation PathwayRecommendation
PyrazolesGenerally stable if stored properlyHydrolysis by trace waterUse of sulfonyl chloride is generally acceptable.
Pyridines (alpha- and gamma-isomers)Often unstableFormal SO₂ extrusionConsider using the more stable sulfonyl fluoride.
Pyridines (beta-isomers)More stable than alpha/gamma isomersHydrolysis by trace waterSulfonyl chloride is often suitable.
DiazinesOften unstableFormal SO₂ extrusionConsider using the more stable sulfonyl fluoride.

Experimental Protocols

Protocol 1: Assessment of Purity and Stability by RP-HPLC

This protocol provides a general framework for developing a stability-indicating RP-HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Sample Preparation:

    • Carefully prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

    • To analyze for the sulfonic acid degradation product, a separate standard of this compound would be required for peak identification and quantification.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 220-254 nm).

    • The sulfonyl chloride should elute as a sharp peak. The sulfonic acid, being more polar, will have a shorter retention time.

    • The appearance and growth of the sulfonic acid peak over time in stored samples is a direct measure of degradation.

Protocol 2: Accelerated Stability Study

This protocol can provide an estimation of the long-term stability of the compound.[6][7]

  • Sample Preparation:

    • Aliquot small amounts of the this compound into several vials.

    • Some vials should be sealed under an inert atmosphere, while others can be left with a normal atmosphere to assess the impact of air and moisture.

  • Storage Conditions:

    • Store the vials at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Include a control sample stored under the recommended conditions (2-8°C, inert atmosphere).

  • Time Points:

    • Pull samples at regular intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • Analyze the samples at each time point using the developed HPLC method to quantify the remaining sulfonyl chloride and the formation of the sulfonic acid.

    • Plot the percentage of remaining sulfonyl chloride versus time for each temperature. This data can be used to model the degradation kinetics.

Visualizations

degradation_pathway sulfonyl_chloride This compound sulfonic_acid 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis water H₂O (Moisture) hcl HCl

Caption: Primary hydrolytic degradation pathway.

troubleshooting_workflow start Low Yield in Sulfonamide Synthesis check_purity Assess Purity of Sulfonyl Chloride (NMR, HPLC) start->check_purity anhydrous Ensure Anhydrous Reaction Conditions check_purity->anhydrous Purity OK amine_reactivity Evaluate Amine Nucleophilicity anhydrous->amine_reactivity order_of_addition Optimize Order of Addition amine_reactivity->order_of_addition result_ok Yield Improved order_of_addition->result_ok

Caption: Troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from a hypothetical Benchchem technical note.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved from [Link]

  • Grygorenko, O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv.14732103.v1
  • Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015).
  • Key Organics. (2020).
  • Yempalla, L., et al. (2023).
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Wessjohann, L. A., & Sontag, B. (1996). Investigations on the thermal behavior of omeprazole and other sulfoxides. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1177-1186.
  • FDA. (n.d.).
  • Saniter. (n.d.).
  • ResearchGate. (n.d.). Thermal decomposition of palladium(II) pyrazolyl complexes; Part II.
  • ResearchGate. (n.d.). NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide.
  • ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • Waterman, K. C. (2011). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Journal of Pharmaceutical Sciences, 100(11), 4587-4596.
  • Springer Nature Experiments. (n.d.). Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies.
  • Echemi. (n.d.). 1-(1-ETHYL-3,5-DIMETHYL-1 H-PYRAZOLE-4-SULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • MDPI. (2020).
  • Sigma-Aldrich. (n.d.). This compound.
  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • ResearchGate. (n.d.). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.
  • precisionFDA. (n.d.).
  • Manchester Organics. (n.d.). 1-ethyl-3,5-dimethyl-pyrazole-4-sulfonyl chloride.
  • ResearchGate. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4108-4110.
  • New Journal of Chemistry. (2017).
  • PubChem. (n.d.).

Sources

How to handle moisture-sensitive 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, application, and troubleshooting. As a highly reactive, moisture-sensitive reagent, proper technique is paramount to achieving successful and reproducible results. This guide synthesizes technical data, established laboratory practices, and field-proven insights to help you navigate the challenges associated with this compound.

Section 1: Fundamentals - Reagent Profile and Safety

Before working with any reagent, a thorough understanding of its properties and hazards is essential. This section provides a quick-reference summary.

1.1: Physical and Chemical Properties

This table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.69 g/mol
Appearance Solid
CAS Number 1005614-77-6[1][2]
InChI Key RQCJMZFSOMFEOT-UHFFFAOYSA-N
1.2: Storage and Stability

Core Issue: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Atmospheric moisture is sufficient to degrade the reagent, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This degradation is the primary cause of failed reactions.

Recommended Storage Protocol:

  • Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). Many suppliers package this reagent in Sure/Seal™ bottles, which are ideal for maintaining an inert atmosphere.[3]

  • Temperature: Store in a cool, dry place.[4] A laboratory-grade refrigerator is suitable, but ensure the container is sealed tightly to prevent condensation upon removal.

  • Container: Keep the container tightly closed at all times.[5] If the original packaging is compromised, transfer the reagent inside a glovebox to a new, dry container with a tight-fitting cap.

  • Desiccation: For long-term storage outside of a glovebox, placing the sealed container inside a desiccator can provide an extra layer of protection against moisture ingress.

1.3: Safety and Hazard Information

This reagent is corrosive and can cause severe burns. Always consult the full Safety Data Sheet (SDS) before use.

  • Hazards: Causes severe skin burns and eye damage.[4][6] May cause respiratory irritation.[6] Reacts with water, potentially liberating toxic gas (HCl).[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] All handling of the solid and its solutions should be performed inside a certified chemical fume hood.[4]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][7]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[4][6]

Section 2: Core Protocols & Handling Procedures

Success with moisture-sensitive reagents is determined by rigorous adherence to anhydrous techniques. Do not underestimate the impact of trace moisture.

2.1: The Importance of an Anhydrous Environment

The primary failure mode for reactions involving sulfonyl chlorides is hydrolysis. The sulfur atom in a sulfonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. Water, though a weak nucleophile, is often present in high enough concentrations in non-anhydrous solvents or from atmospheric humidity to compete with the desired reaction, leading to low or no yield.


reagent [label="Sulfonyl Chloride\n(R-SO₂Cl)"]; water [label="H₂O\n(Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Desired Product\n(e.g., Sulfonamide)"]; amine [label="Nucleophile\n(e.g., R'-NH₂)"]; side_product [label="Sulfonic Acid\n(R-SO₃H) + HCl", fillcolor="#FBBC05", fontcolor="#202124"];

reagent -> product [label=" Reaction", color="#34A853", fontcolor="#34A853"]; amine -> product [style=invis]; reagent -> side_product [label=" Hydrolysis", color="#EA4335", fontcolor="#EA4335"]; water -> side_product [style=invis];

{rank=same; amine; water;} }

Figure 1: Competing reaction pathways for a sulfonyl chloride.

2.2: Protocol for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for preparing and running a reaction under anhydrous, inert conditions.

1. Glassware Preparation:

  • Thoroughly clean all glassware (reaction flask, stir bar, condenser, addition funnel, etc.).

  • Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is preferred).[3][10]

  • Assemble the glassware hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen) while it cools. This prevents moist air from being drawn into the flask as it cools.[3]

2. Solvent Preparation:

  • Use only commercially available anhydrous solvents or solvents freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF or calcium hydride for dichloromethane).[10]

  • Transfer anhydrous solvents to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.[3]

3. Reagent Handling and Addition:

  • Weighing: Hygroscopic solids like this compound should be weighed quickly to minimize air exposure.[8] For highly sensitive reactions, weighing should occur in a glovebox.[11][12]

  • Addition: If adding as a solid, do so under a strong counter-flow of inert gas. If adding as a solution, dissolve it in anhydrous solvent in a separate flame-dried flask and transfer it to the reaction vessel via a syringe.


}

Figure 2: Workflow for setting up a moisture-sensitive experiment.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered when using this compound.

Q1: My reaction shows no conversion of the starting material, or the yield is extremely low. What went wrong?

This is the most common issue and almost always points to a compromised reagent or reaction environment.[10]

  • Cause 1: Hydrolyzed Sulfonyl Chloride. The most likely culprit is that the sulfonyl chloride was degraded by moisture before or during the reaction.[10][13] Even brief exposure to humid air can be detrimental.

    • Solution: Use a fresh bottle of the reagent or a bottle that has been properly stored under an inert atmosphere.[10] When opening a new bottle, do so under a blanket of inert gas and quickly reseal it.

  • Cause 2: Wet Solvent or Reagents. Trace amounts of water in your solvent or other reagents (like the amine or base) will rapidly consume the sulfonyl chloride.

    • Solution: Ensure all solvents are rigorously anhydrous.[10] If using a base like triethylamine, consider distilling it from calcium hydride before use. Ensure your primary substrate is also dry.

  • Cause 3: Inappropriate Reaction Temperature. Some reactions require cooling (e.g., to 0°C) to control exothermic events and prevent side reactions.[10] Conversely, a temperature that is too low may prevent the reaction from starting.

    • Solution: Review the literature for your specific transformation. If no information is available, start at 0°C and allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS.[10]

Q2: My TLC/LC-MS shows the formation of multiple products, and purification is difficult.

Side product formation often indicates suboptimal reaction conditions or the formation of undesired reactive intermediates.

  • Cause 1: Inappropriate Base. The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated, which can catalyze side reactions.[10] A very strong base might promote the formation of an undesired and highly reactive sulfene intermediate.[10]

    • Solution: For sulfonamide formation, tertiary amine bases like triethylamine or diisopropylethylamine (DIPEA) are standard. Screen different bases to find the optimal choice for your substrate.[10]

  • Cause 2: Reaction Temperature Too High. Elevated temperatures can accelerate the rates of side reactions.[10]

    • Solution: Maintain the reaction at a lower temperature (e.g., 0°C) for a longer period.

  • Cause 3: Ring Cleavage. While less common under standard conditions, pyrazole rings can be susceptible to cleavage under certain harsh oxidative or chlorinating conditions.[14]

    • Solution: Ensure your reaction conditions are not overly harsh. Avoid strong, un-sequestered oxidants unless they are part of the intended reaction mechanism.

Q3: The reaction seems to work, but I lose my product during the aqueous workup.

Sulfonyl chlorides and some resulting sulfonamides can be unstable during workup.

  • Cause 1: Product Hydrolysis. If there is unreacted sulfonyl chloride, it will be rapidly hydrolyzed during the aqueous quench.[13] Even the desired product (e.g., a sulfonamide) can sometimes be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: Perform the aqueous quench quickly and at a low temperature (e.g., pour the reaction mixture over ice).[15] Use a mild quenching solution like a saturated aqueous solution of sodium bicarbonate to neutralize HCl.[10] Immediately extract your product into an organic solvent.

  • Cause 2: Emulsion Formation. The presence of salts and polar byproducts can lead to emulsions during extraction, making phase separation difficult and causing product loss.

    • Solution: Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, you can sometimes pass the entire mixture through a pad of Celite to help separate the layers.


}

Figure 3: Decision tree for troubleshooting low-yield reactions.

Section 4: Reaction-Specific FAQs

Sulfonamide Bond Formation

The most common application of this reagent is the synthesis of pyrazole-4-sulfonamides, which are important motifs in medicinal chemistry.[16][17]

Q: What is a general, reliable starting protocol for reacting this compound with a primary or secondary amine?

A: A robust starting point is as follows. Note that equivalents should be optimized for your specific substrate.

  • In a flame-dried flask under Argon, dissolve the amine (1.0 eq.) and a tertiary base like diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM).[16]

  • Cool the solution to 0°C in an ice bath.

  • In a separate flame-dried flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.[10]

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding cold water or a saturated solution of NaHCO₃.[10][16]

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by flash column chromatography on silica gel.[10]

Q: How can I safely quench and dispose of excess or old this compound?

A: Unused or degraded sulfonyl chloride must be quenched before disposal.

  • In a fume hood, prepare a flask with a stir bar containing a non-reactive solvent like toluene to act as a heat sink.[18]

  • Cool the flask in an ice bath.

  • Slowly and cautiously add the sulfonyl chloride to the cold solvent.

  • While stirring vigorously, slowly add a less reactive alcohol like isopropanol to begin the quenching process.[18]

  • After the initial reaction subsides, very slowly add water dropwise to complete the hydrolysis.[18][19] Be prepared for the evolution of HCl gas.

  • Once the reaction is complete, neutralize the acidic solution with a base like sodium bicarbonate before transferring it to an appropriate aqueous waste container.[18]

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. Retrieved from [Link]

  • Laboratory Disposable Products. (2025, August 21). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 583-586. Retrieved from [Link]

  • ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • Shawali, A. S., & Hassaneen, H. M. (1977). Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Journal of the Chemical Society, Perkin Transactions 1, 1298-1300. Retrieved from [Link]

  • Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wiley Online Library. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ChemCatChem. Retrieved from [Link]

  • Course Hero. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

Sources

Methods for removing impurities from crude 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] We understand that isolating this compound in high purity is critical for downstream applications and that impurities can significantly impact reaction yields and final product quality. This document is designed to address the common challenges encountered during purification and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile of your crude product is highly dependent on the synthetic route and reaction conditions. However, several common impurities are consistently observed:

  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonic acid: This is the most prevalent impurity, formed by the hydrolysis of the sulfonyl chloride group.[2][3][4] Sulfonyl chlorides are highly reactive towards water, and exposure to moisture during the reaction or workup will inevitably lead to the formation of the corresponding sulfonic acid.[5]

  • Unreacted Starting Material: Incomplete reaction will leave residual 1-ethyl-3,5-dimethyl-1H-pyrazole.

  • Residual Reagents: Depending on the synthetic method, you may have residual chlorosulfonic acid or thionyl chloride.[6]

  • Side-Reaction Products: Although sulfonation is generally directed to the 4-position of the pyrazole ring, minor isomeric byproducts may form under certain conditions.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., chloroform, dichloromethane, hexanes) may be present.[6]

Q2: My crude product is an oily or gummy substance instead of the expected solid. What is the likely cause?

A: The target compound, this compound, is a solid. If you obtain an oil or a persistent gum, it is almost certainly due to the presence of significant impurities, most commonly the sulfonic acid hydrolysis product. The sulfonic acid can act as an oiling agent, preventing the crystallization of the desired sulfonyl chloride. Aggressive reaction quenching with large volumes of water or prolonged exposure to atmospheric moisture during workup are typical root causes.

Q3: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A: A quick purity assessment can save significant time and resources. We recommend two simple methods:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your crude mixture. Spot the crude material on a silica gel plate and elute with a solvent system like 3:1 Hexanes/Ethyl Acetate. The desired sulfonyl chloride is less polar than its sulfonic acid byproduct. A "smear" or a spot that remains at the baseline often indicates the presence of the highly polar sulfonic acid.

  • ¹H NMR Spectroscopy: A crude proton NMR spectrum is incredibly informative.[7][8] Dissolve a small sample in an anhydrous deuterated solvent like CDCl₃. The presence of the sulfonic acid will be indicated by a broad peak, typically in the downfield region of the spectrum, and shifts in the pyrazole ring proton signals. Comparing the integration of impurity peaks to your product peaks can give a rough estimate of purity.

Q4: Which purification method is best for my situation: recrystallization or column chromatography?

A: The choice depends on your specific needs regarding purity, scale, and the nature of the impurities.

  • Recrystallization is ideal for large-scale purification where the primary impurity is the starting pyrazole or minor, non-polar byproducts. It is generally faster and more economical than chromatography for large quantities. However, it is less effective at removing impurities with similar solubility profiles, such as the sulfonic acid, which can sometimes co-crystallize or inhibit crystallization altogether.

  • Flash Column Chromatography is the method of choice for achieving the highest purity, especially on a small to medium scale (mg to grams).[6][9][10] It provides excellent separation of the sulfonyl chloride from both more polar impurities (sulfonic acid) and less polar impurities (unreacted starting material).

Section 2: Troubleshooting Guide: Common Issues & Solutions

Observed ProblemPotential Cause(s)Recommended Action(s)
Product Fails to Crystallize High concentration of the sulfonic acid hydrolysis product. Residual solvent acting as an oiling agent.Primary Action: Perform a workup to remove the sulfonic acid. Dissolve the crude oil in dichloromethane or ethyl acetate, wash carefully with ice-cold water or brine to remove the water-soluble acid, dry the organic layer thoroughly with MgSO₄ or Na₂SO₄, and concentrate again.[6] Secondary Action: If an oil persists, attempt purification via flash column chromatography.
Low Yield After Aqueous Workup Excessive hydrolysis of the sulfonyl chloride during the wash steps.[5]Minimize contact time with aqueous phases. Use ice-cold water and brine for washes. Ensure rapid and efficient separation of layers. Work quickly and under an inert atmosphere if possible.
¹H NMR Shows Broad Peaks Presence of acidic impurities (sulfonic acid, residual chlorosulfonic acid). Paramagnetic impurities (trace metals).Wash the crude product dissolved in an organic solvent with a small amount of ice-cold saturated sodium bicarbonate solution to neutralize and remove acids. Dry thoroughly before analysis. If metal contamination is suspected, filtering the NMR sample through a small plug of silica or celite can help.
Product Degrades on Silica Gel Column The acidic nature of standard silica gel can catalyze the hydrolysis of the sensitive sulfonyl chloride.Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. This neutralizes the acidic sites. Use Alternative Stationary Phases: Consider using neutral alumina for chromatography, though test on a small scale first as activity can vary.
TLC Shows a Streak from Baseline The highly polar sulfonic acid is streaking on the silica plate.Add a small amount (0.5-1%) of acetic acid to the mobile phase. This protonates the sulfonic acid, reducing its interaction with the silica and resulting in a more defined spot, which helps in assessing its presence.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Recrystallization
  • Principle: This method exploits the differences in solubility between the desired sulfonyl chloride and impurities in a given solvent system. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow the pure sulfonyl chloride to crystallize upon cooling, leaving impurities behind in the mother liquor.

  • Causality: The ordered lattice structure of a crystal excludes molecules that do not fit, making this an effective purification technique when a suitable solvent is found that preferentially dissolves impurities at lower temperatures.

  • Step-by-Step Methodology:

    • Solvent Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., hexanes, heptane, cyclohexane, toluene, and mixtures such as hexanes/ethyl acetate or hexanes/dichloromethane). The ideal solvent will fully dissolve the compound when hot but provide low solubility when cold. A hexanes/ethyl acetate mixture often provides good results.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or solvent mixture) incrementally until the solid just dissolves. Use a boiling stick or magnetic stirring to ensure homogeneity.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point; a sharp melting point indicates high purity.[8]

Protocol 2: Purification by Flash Column Chromatography
  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel down the column faster than more polar compounds.

  • Causality: this compound is moderately polar. It can be separated from less polar unreacted pyrazole (elutes first) and the much more polar sulfonic acid byproduct (elutes last or remains on the column).

  • Step-by-Step Methodology:

    • TLC Analysis: Determine an appropriate eluent system by TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for the desired product. A typical starting point is 4:1 Hexanes/Ethyl Acetate.

    • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

    • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes.

    • Fraction Analysis: Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

    • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent. Confirm purity using one of the analytical methods described below.

Section 4: Analytical Methods for Purity Verification

Accurate assessment of purity is crucial. A multi-faceted approach is often best for a complete picture.[7]

Analytical MethodPurpose & Key Considerations
¹H and ¹³C NMR Structural Confirmation & Impurity ID. Provides unambiguous structural information. Key for identifying and quantifying hydrolysis to the sulfonic acid. Use of an internal standard allows for quantitative NMR (qNMR).[7]
HPLC Quantitative Purity Assessment. Excellent for determining the percentage purity of the main component and detecting trace impurities. Reverse-phase (RP-HPLC) is a standard method.[11][12]
GC-MS ID of Volatile Impurities. Good for identifying unreacted starting materials or volatile side products. Note: Sulfonyl chlorides can be thermally labile and may degrade in the hot injector or on the column, potentially giving a false impression of impurity.[7][8]
Melting Point Classic Purity Indicator. A narrow and sharp melting range close to the literature value is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[8]
IR Spectroscopy Functional Group Confirmation. Quickly confirms the presence of the sulfonyl chloride group through characteristic strong S=O stretches (~1370 and 1180 cm⁻¹) and the S-Cl stretch (~600-700 cm⁻¹).[7]

Section 5: Visual Workflows

General Purification Workflow

The following diagram illustrates the typical sequence of steps for purifying crude this compound.

G cluster_0 Initial Processing cluster_1 Purification cluster_2 Final Steps Crude Crude Product (from reaction) Workup Aqueous Workup (Ice-water quench, wash with brine) Crude->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Choice Assess Purity & Scale Concentrate->Choice Recryst Recrystallization Choice->Recryst Large Scale Simple Impurities Column Flash Column Chromatography Choice->Column High Purity Complex Impurities Pure Pure Solid Product Recryst->Pure Column->Pure Analysis Purity Verification (NMR, HPLC, MP) Pure->Analysis

Caption: General workflow for the purification of the target sulfonyl chloride.

Decision Tree for Purification Method Selection

This diagram helps in choosing the most appropriate primary purification technique based on initial analytical data.

G Start Start with Crude, Post-Workup Material TLC TLC shows one major spot & minor non-polar spots? Start->TLC Scale Scale > 10g? TLC->Scale Yes Complex TLC shows multiple spots or significant baseline material TLC->Complex No Recryst Use Recrystallization Scale->Recryst Yes Column Use Flash Column Chromatography Scale->Column No Complex->Column

Caption: Decision tree for selecting a primary purification method.

Section 6: References

  • Hoffmann, R. W. (1968). Solvolysis of a Series of Benzenesulfonyl Chlorides. Journal of the American Chemical Society, 90(6), 1475–1484. (Source does not provide a direct public URL, abstract available through chemical societies)

  • Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Retrieved from

  • King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(9), 3039-3045. Available at: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Available at: [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Retrieved from [Link]

  • Mao, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(18), 3247. Available at: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Verma, B. C., et al. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A, 25A(10), 950-951. (Source does not provide a direct public URL, abstract available through scientific databases)

  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348–1352. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • G, S. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1010. Available at: [Link]

  • Van der Eycken, E. V., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5, 135-143. Available at: [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]

  • EFORU. (n.d.). This compound,CAS : 1005614-77-6. Retrieved from [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. Available at: [Link]

  • Blog. (2025). What is the purity requirement for Ethyl Sulfonyl Chloride in different applications? (General information on purity requirements for sulfonyl chlorides). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • Kice, J. L., et al. (1978). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 43(5), 926–930. Available at: [Link]

  • Stepanov, V. A., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude, liquid organosulfonyl chloride. Retrieved from

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in 1H NMR of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected signals or peak behaviors in their 1H NMR experiments. Here, we address common and complex issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.

Frequently Asked Questions (FAQs)

Basic Troubleshooting

Question 1: I see more aromatic signals than I predicted for my pyrazole derivative. What is the most likely cause?

This is a frequent observation and is often due to annular tautomerism . The proton on the pyrazole nitrogen can rapidly shift between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. If this exchange is slow on the NMR timescale, you will observe distinct sets of signals for each tautomer.[1]

Causality: The energy barrier for this intermolecular proton exchange is relatively low, often in the range of 10–14 kcal/mol.[2] The rate of this exchange is highly sensitive to environmental factors, which determines whether you see averaged signals or signals for individual tautomers.

Troubleshooting Protocol: Investigating Tautomerism

  • Variable-Temperature (VT) NMR: Lowering the temperature of your NMR experiment can slow the rate of proton exchange.[1] This may "freeze out" the individual tautomers, allowing you to resolve the separate signals for each form.[1]

  • Solvent Change: The tautomeric equilibrium is highly dependent on the solvent.[1][3][4] In aprotic, non-polar solvents (e.g., benzene-d6, toluene-d8), the exchange is often slower. In contrast, protic solvents (e.g., methanol-d4) or those that are strong hydrogen bond acceptors (e.g., DMSO-d6) can accelerate the exchange, leading to averaged signals.[1] Try acquiring the spectrum in a different solvent to see if the peak pattern changes.[5]

Question 2: My N-H proton signal is extremely broad, or I can't see it at all. Where did it go?

The broadening or complete disappearance of the N-H proton signal is a classic issue in the NMR of pyrazoles and other N-H containing heterocycles. This is primarily due to two factors: rapid chemical exchange and the quadrupole moment of the nitrogen-14 nucleus .[1]

Causality:

  • Chemical Exchange: The N-H proton is labile and can rapidly exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[1] This rapid exchange on the NMR timescale leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.[1]

  • Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for efficient relaxation of the attached proton, which shortens its excited state lifetime and results in a broader signal.[1]

Troubleshooting Protocol: Locating a Missing N-H Proton

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium. Since deuterium is not observed in a ¹H NMR experiment, the N-H peak will disappear.[5][6] This is a definitive method to confirm the identity of an N-H proton signal.[5]

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water.[1] Storing solvents over molecular sieves can be beneficial.

  • Concentration Study: Varying the concentration of your sample can affect the rate of intermolecular proton exchange.[1][5] A more dilute sample may show a sharper N-H signal.

Advanced Troubleshooting

Question 3: The chemical shifts of my pyrazole ring protons are drifting between experiments, even when using the same solvent. Why is this happening?

This phenomenon is often linked to solute aggregation through intermolecular hydrogen bonding. Pyrazole derivatives, with their hydrogen bond donor (N-H) and acceptor (N) sites, are prone to forming dimers or higher-order aggregates in solution.[3][4][7]

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. When pyrazole molecules aggregate, the N-H proton becomes involved in a hydrogen bond. This deshields the proton, causing its signal to shift downfield. The extent of aggregation, and thus the observed chemical shift, is highly dependent on both the concentration and temperature of the sample.

Troubleshooting Protocol: Assessing Aggregation Effects

  • Dilution Study: Prepare a series of samples at different concentrations (e.g., 50 mM, 10 mM, 2 mM, 0.5 mM) and acquire a ¹H NMR spectrum for each. If aggregation is occurring, you will observe a significant upfield shift of the N-H proton signal upon dilution as the intermolecular hydrogen bonds are disrupted. The aromatic proton signals may also show minor shifts.

  • Variable-Temperature (VT) NMR: Increasing the temperature provides thermal energy to disrupt the hydrogen bonds holding the aggregates together. Acquiring spectra at elevated temperatures (e.g., 298 K, 313 K, 333 K) will typically show an upfield shift of the N-H proton signal as the aggregates dissociate.[8][9]

Illustrative Data: Effect of Concentration on N-H Chemical Shift

ConcentrationObserved N-H δ (ppm)Interpretation
50 mM12.8Significant aggregation
10 mM12.1Reduced aggregation
2 mM11.5Primarily monomeric
0.5 mM11.2Monomeric

Note: Data is illustrative and actual shifts will vary depending on the specific pyrazole derivative and solvent.

Question 4: I have a set of small, unexpected peaks that don't seem to be part of my main product. How can I identify them?

These peaks are likely due to impurities . These can be residual solvents, starting materials, or byproducts from the synthesis.

Causality: Even after purification, trace amounts of other substances can be present in your sample and will be detected by NMR.

Troubleshooting Protocol: Identifying Impurities

  • Check Common Solvent Signals: Compare the chemical shifts of the unknown peaks to standard tables of residual solvent signals in deuterated solvents. Common culprits include ethyl acetate, dichloromethane, acetone, and grease.[5]

  • Review Synthesis Starting Materials: Acquire ¹H NMR spectra of your starting materials and compare them to the spectrum of your final product to see if any signals match.

  • 2D NMR Spectroscopy: If the impurities are related to your product (e.g., isomers, byproducts), 2D NMR techniques like COSY and HSQC can help in their structural elucidation.

  • Spiking Experiment: If you suspect a specific impurity, add a small amount of that compound to your NMR tube and see if the corresponding peak increases in intensity.

Visual Diagnostic Workflows

The following diagrams illustrate the key concepts and troubleshooting workflows discussed.

Tautomerism Start Multiple Unexpected Aromatic Signals Hypothesis Hypothesis: Annular Tautomerism Start->Hypothesis VT_NMR Run Variable-Temperature NMR (Low Temp) Hypothesis->VT_NMR Experiment 1 Solvent Change to Aprotic, Non-polar Solvent Hypothesis->Solvent Experiment 2 Result1 Signals Coalesce/ Simplify at High Temp VT_NMR->Result1 Result2 Signals Sharpen/ Resolve at Low Temp VT_NMR->Result2 Result3 Spectrum Simplifies/ Resolves Solvent->Result3 Conclusion Conclusion: Tautomerism Confirmed Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Workflow for diagnosing tautomerism.

Aggregation cluster_Aggregation Intermolecular Hydrogen Bonding cluster_NMR_Observation 1H NMR Observation P1 Pyrazole (Monomer) Dimer Dimer/Aggregate P1->Dimer [High Conc] P2 Pyrazole (Monomer) P2->Dimer [Low Temp] Shift N-H Signal (Downfield Shift) Dimer->Shift

Caption: Pyrazole aggregation and its effect on N-H chemical shift.

References

  • Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 637-643. [Link]

  • Limbach, H. H., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. ResearchGate. [Link]

  • Teixeira, C., & Tovar, T. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4579. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Chemistry of Heterocyclic Compounds, 48, 744-749. [Link]

  • Al-Masoudi, N. A., et al. (2014). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • Klapars, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Elguero, J., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Al-Amiery, A. A. (2012). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 29(1), 1. [Link]

  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Zaharia, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8203. [Link]

  • University of Puget Sound. The four facets of 1H NMR spectroscopy. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 29(1), 1. [Link]

  • Sessler, J. L., et al. (2019). Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6. Organic Chemistry Frontiers, 6(15), 2731-2736. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]

  • Chemistry For Everyone. (2023). What Is Deuterium Exchange In NMR?. [Link]

  • Magnetic Resonance. Variable Temperature NMR Spectroscopy. [Link]

  • Szymański, S., et al. (2016). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Semantic Scholar. [Link]

  • Johnson, S. A., & Trovitch, R. J. (2014). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 33(10), 2563-2570. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]

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Technical Support Center: Navigating Scale-Up Challenges in Pyrazole Sulfonyl Chloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities of scaling the synthesis of pyrazole sulfonyl chlorides. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we dissect common challenges, offer practical troubleshooting advice, and provide detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the hurdles inherent in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards to consider when scaling up pyrazole sulfonyl chloride synthesis?

A1: Scaling up this synthesis introduces significant safety risks that must be rigorously managed. The primary hazards stem from the reagents and the reaction itself:

  • Corrosive and Reactive Reagents : Reagents like chlorosulfonic acid and sulfuryl chloride are highly corrosive, toxic, and react violently with water, releasing hazardous gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2][3] All operations must be conducted in well-ventilated areas (e.g., a fume hood or ventilated enclosure) with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and acid-gas respirators where necessary.[1][4]

  • Exothermic Reactions : The chlorosulfonation of pyrazoles is often highly exothermic.[5] Without precise temperature control and an adequate reactor cooling system, the reaction can lead to a thermal runaway, causing a dangerous increase in pressure and the release of toxic fumes.[5][6]

  • Gas Evolution : The reaction and subsequent quenching steps can generate large volumes of HCl gas.[7] A robust gas scrubbing system is essential to neutralize these acidic off-gases before they are vented.[7]

  • Material Incompatibility : The corrosive nature of the reagents demands careful selection of reactor materials. Glass-lined steel is often preferred, as stainless steel and other metals can be corroded, leading to equipment failure and product contamination.[2]

Q2: My reaction yield has dropped significantly upon scale-up. What are the most likely causes?

A2: A drop in yield during scale-up is a common issue, often attributable to several interconnected factors:

  • Inefficient Heat Transfer : Poor heat dissipation in larger reactors can lead to localized overheating. This can promote the formation of byproducts, such as diaryl sulfones or decomposition products, reducing the yield of the desired sulfonyl chloride.[5][8]

  • Mass Transfer Limitations : Inadequate mixing on a larger scale can result in a non-homogenous reaction mixture. This can lead to incomplete conversion of the starting material or the formation of side products due to localized excesses of one reagent.[5]

  • Product Hydrolysis : Pyrazole sulfonyl chlorides are highly susceptible to hydrolysis.[8][9] During a prolonged aqueous workup or if moisture is present in the reagents or solvents, the product can revert to the corresponding sulfonic acid, drastically reducing the isolated yield.[7]

  • Sub-optimal Reagent Stoichiometry : The ratio of the pyrazole to the sulfonating agent is critical. An insufficient excess of the sulfonating agent can lead to the formation of diaryl sulfone byproducts.[8]

Q3: I'm observing significant byproduct formation, particularly a persistent impurity that I suspect is the corresponding sulfonic acid. How can I minimize this?

A3: The formation of sulfonic acid is a primary challenge, arising from the hydrolysis of the target sulfonyl chloride.[7] To mitigate this, rigorous anhydrous conditions are paramount.

  • Ensure Dry Reagents and Solvents : Use freshly distilled or high-purity anhydrous solvents. Ensure all starting materials are thoroughly dried before use.

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[9]

  • Controlled Quenching : The workup is the most critical step for preventing hydrolysis. The reaction mixture should be quenched by slowly adding it to ice or an ice/water mixture, rather than adding water to the reaction mixture. This method keeps the temperature low and ensures the sulfonyl chloride, which often has low aqueous solubility, precipitates quickly, protecting it from extensive contact with water.[10]

  • Rapid Workup : Minimize the duration of any aqueous workup steps. Once the product is precipitated or extracted, it should be isolated and dried as quickly as possible.[8]

Troubleshooting Guide: Common Scale-Up Issues and Solutions

This table outlines specific problems you may encounter during scale-up, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solutions & Explanations
Exothermic Runaway / Loss of Temperature Control 1. Reagent addition rate is too fast. 2. Inadequate reactor cooling capacity. 3. Insufficient solvent to act as a heat sink.[5]1. Control Addition Rate : Add the limiting reagent slowly and sub-surface to ensure immediate mixing and heat dissipation. Use a programmable pump for precise control. 2. Ensure Cooling Efficiency : Verify that the reactor's cooling jacket and chiller are functioning optimally for the batch size. 3. Optimize Solvent Volume : Increase the solvent volume to improve the heat capacity of the reaction mass.[5]
Low Purity / Formation of Regioisomers 1. Reaction temperature is too high, favoring alternative substitution patterns. 2. Incorrect order of reagent addition.1. Lower Reaction Temperature : Reducing the temperature can significantly improve the regioselectivity of the sulfonation.[5] 2. Reverse Addition : To prevent side reactions like diaryl sulfone formation, always add the pyrazole substrate to an excess of the chlorosulfonating agent. This maintains a high concentration of the sulfonating agent throughout the reaction.[8]
Product Decomposition During Isolation 1. Overheating during solvent removal. 2. Prolonged exposure to moisture or protic solvents.[8]1. Low-Temperature Drying : Dry the isolated product under vacuum at a low temperature (e.g., < 35-40 °C) to prevent thermal decomposition.[10] 2. Use of Aprotic Solvents : If purification by crystallization is needed, use anhydrous, aprotic solvents. If an aqueous workup is unavoidable, consider extracting the product into a water-immiscible organic solvent and washing with brine to remove bulk water before drying with a desiccant like MgSO₄ or Na₂SO₄.
Difficult Filtration / Oily Product 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of sulfonic acid impurity, which can be hygroscopic and oily.[7]1. Monitor Reaction Completion : Use techniques like TLC, GC, or LC-MS to confirm the complete consumption of starting material before proceeding to workup.[11] 2. Improve Workup : A well-controlled quench onto ice should yield a solid precipitate. If the product remains oily, try "trituration" – stirring the crude oil with a non-polar solvent (like hexanes) to induce crystallization and wash away soluble impurities.

Visualizing the Scale-Up Workflow

The following diagram outlines the critical stages and decision points in a typical pyrazole sulfonyl chloride production scale-up.

cluster_prep Phase 1: Preparation & Safety cluster_reaction Phase 2: Controlled Reaction cluster_workup Phase 3: Quench & Isolation cluster_purification Phase 4: Purification & Drying A Material & Reactor Check (Glass-Lined, Dry) B Reagent Purity & Anhydrous Solvent Prep A->B C PPE & Scrubber System Verification B->C D Charge Reactor with Sulfonating Agent & Solvent E Cool to Target Temp (e.g., 0 °C) D->E F Controlled Slow Addition of Pyrazole Substrate E->F G Monitor Temp & Conversion (TLC/LC-MS) F->G I Slow Transfer of Reaction Mass to Quench G->I G->I Reaction Complete H Prepare Quench Vessel (Ice/Water) H->I J Filter Precipitated Product I->J I->J Precipitation K Wash with Cold Water J->K L Vacuum Drying at Low Temperature (<40°C) K->L M Purity Analysis (QC) L->M N Package under Inert Atmosphere M->N

Caption: Workflow for scaling pyrazole sulfonyl chloride synthesis.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol is adapted from established laboratory procedures and scaled for process consideration.[11]

Materials:

  • 3,5-Dimethyl-1H-pyrazole (1.0 eq)

  • Chlorosulfonic acid (5.5 eq)

  • Thionyl chloride (1.3 eq)

  • Chloroform (anhydrous)

  • Ice and Deionized Water

Procedure:

  • Reactor Setup : In a dry, clean, glass-lined reactor equipped with an overhead stirrer, temperature probe, addition funnel, and a gas outlet connected to a caustic scrubber, charge chloroform (7 volumes relative to pyrazole).

  • Reagent Preparation : In a separate, dry vessel, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform (3 volumes).

  • Initial Cooldown : Cool the chloroform in the main reactor to 0 °C under a nitrogen atmosphere.

  • Sulfonating Agent Addition : Slowly add the chlorosulfonic acid solution to the main reactor, ensuring the temperature does not exceed 5 °C.

  • Substrate Addition : To the stirred solution at 0 °C, slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform, maintaining the internal temperature between 0-5 °C. This addition is highly exothermic and must be controlled carefully.

  • Reaction Maturation : Once the addition is complete, slowly raise the temperature of the reaction mixture to 60 °C and hold for 10-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.[11]

  • Thionyl Chloride Addition : Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over a period of 20-30 minutes. Continue stirring at this temperature for an additional 2 hours to ensure complete conversion of any sulfonic acid intermediate to the sulfonyl chloride.[11]

  • Quenching : Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a stirred mixture of crushed ice and water (approx. 10-15 volumes). Slowly and carefully transfer the reaction mixture into the ice/water slurry. A vigorous evolution of HCl gas will occur. Maintain efficient stirring and cooling.

  • Isolation : The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Washing : Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Drying : Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight. The final product should be a crystalline solid.

Advanced Strategies: Flow Chemistry

For syntheses that are particularly hazardous or difficult to control in batch reactors, continuous flow chemistry offers a compelling alternative. By performing the reaction in a small-volume, temperature-controlled microreactor, key advantages can be realized:

  • Superior Heat Transfer : The high surface-area-to-volume ratio allows for near-instantaneous cooling, preventing thermal runaways.[12]

  • Enhanced Safety : The small volume of reagents present in the reactor at any given time minimizes the risk associated with potential incidents.[13]

  • Improved Mixing and Control : Precise control over residence time and stoichiometry leads to more consistent product quality and potentially higher yields.[7][14]

A Reagent Pump 1 (Pyrazole Solution) C T-Mixer A->C B Reagent Pump 2 (Sulfonating Agent) B->C D Heated/Cooled Flow Reactor Coil C->D E Back-Pressure Regulator D->E F Collection Vessel (Quench Solution) E->F

Caption: Simplified continuous flow setup for sulfonyl chloride synthesis.

References

  • Vertex AI Search. Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • Chemwin. Production method and process flow of benzene sulfonyl chloride.
  • Zauxi. Sulfonyl Chloride Production Line.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings.
  • BenchChem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Google Patents.
  • BenchChem.
  • ACS Publications.
  • PubMed Central.
  • Wiley Online Library.
  • Pharmaceutical Chemistry Journal. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors.
  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Royal Society of Chemistry.

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Technical Support Center: Safe Handling of Thionyl Chloride and Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols, Safety Data Sheets (SDS), or professional judgment. Always consult your institution's Environmental Health and Safety (EHS) department before working with these hazardous materials.

Introduction

Thionyl chloride (SOCl₂) and chlorosulfonic acid (HSO₃Cl) are highly reactive reagents indispensable in various synthetic organic chemistry applications, particularly within drug development for the synthesis of acyl chlorides and sulfonic acid derivatives. However, their utility is matched by their significant hazards, including severe corrosivity, reactivity with water, and the release of toxic gases. This guide provides a technical support framework in a question-and-answer format to address common issues and safety concerns, ensuring that experimental work is conducted with the highest regard for safety and scientific integrity.

Section 1: Thionyl Chloride (SOCl₂) - Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with thionyl chloride?

A1: Thionyl chloride is a corrosive and toxic chemical with multiple hazards. Upon contact with water, it reacts violently (exothermically) to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, both of which are toxic and corrosive[1]. Inhalation of these gases can cause severe respiratory irritation, pulmonary edema, and can be fatal. Skin and eye contact with liquid thionyl chloride or its vapors can result in severe burns[2]. It is also a lachrymator, meaning it irritates the eyes and causes tearing.

Q2: I need to quench a reaction containing unreacted thionyl chloride. What is the safest way to do this?

A2: Quenching thionyl chloride must be done with extreme caution in a well-ventilated fume hood. The primary principle is to slowly add the thionyl chloride solution to a quenching agent, never the other way around, to control the exothermic reaction.

  • Recommended Quenching Agents:

    • Ice-cold water or an ice/water slurry: This is a common method, but the addition must be dropwise with vigorous stirring to dissipate the heat generated[3][4].

    • A dilute solution of sodium hydroxide or sodium bicarbonate: This will neutralize the HCl and SO₂ produced[5][6]. Again, the addition must be slow and controlled in an ice bath.

  • Causality: Adding the quenching agent to the thionyl chloride can create a localized "hot spot" where the reaction rate accelerates uncontrollably, leading to a violent release of gas and potential splashing of the corrosive mixture. By adding the thionyl chloride solution slowly to a large volume of the quenching agent, the heat is effectively dissipated, and the reaction remains under control.

Q3: My thionyl chloride is yellow. Can I still use it?

A3: The yellow color in thionyl chloride is typically due to the presence of dissolved sulfur chlorides (e.g., S₂Cl₂, SCl₂) or other impurities that form over time due to decomposition[1][3]. For many applications, particularly those where high purity is not critical, a slightly yellow coloration may not significantly impact the reaction outcome. However, for sensitive substrates or reactions requiring high purity, the thionyl chloride should be purified, typically by distillation[7][8]. It is important to note that distillation of thionyl chloride carries its own risks and should only be performed by experienced chemists with appropriate safety measures in place. The presence of impurities can sometimes lead to unexpected side reactions.

Troubleshooting Guide

Issue 1: A white solid has formed in my bottle of thionyl chloride.

  • Probable Cause: This is likely due to the ingress of atmospheric moisture into the bottle. Thionyl chloride reacts with water to form HCl and SO₂, which can then react with other intermediates or impurities to form solid byproducts.

  • Solution: The bottle's seal may be compromised. It is generally not recommended to use thionyl chloride that contains solid precipitates, as the purity is unknown. For safety, it is best to dispose of the reagent according to your institution's hazardous waste guidelines[9][10]. To prevent this, always use a dry needle and syringe or a cannula for transfers and ensure the bottle is tightly sealed under an inert atmosphere (e.g., nitrogen or argon) after use.

Issue 2: My reaction with thionyl chloride is not proceeding to completion.

  • Probable Cause 1: Inactive Reagent: The thionyl chloride may have degraded due to improper storage and exposure to moisture[7].

  • Solution 1: Use a fresh bottle of thionyl chloride or purify the existing stock by distillation (with extreme caution)[7].

  • Probable Cause 2: Presence of Water: Trace amounts of water in your solvent or on your glassware will consume the thionyl chloride.

  • Solution 2: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents.

  • Probable Cause 3: Insufficient Temperature or Reaction Time: The activation energy for the reaction may not be met.

  • Solution 3: Consider gently heating the reaction mixture (e.g., to 40-60 °C) or allowing it to stir for a longer period. Always monitor the reaction progress by a suitable analytical method like TLC or NMR. The addition of a catalytic amount of DMF can also facilitate the reaction in some cases[11].

Section 2: Chlorosulfonic Acid (HSO₃Cl) - Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: How do the hazards of chlorosulfonic acid compare to those of thionyl chloride?

A1: Both are highly corrosive and react violently with water. However, chlorosulfonic acid is a stronger acid and oxidizing agent. Its reaction with water is extremely violent and produces sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas[12][13][14]. This reaction is often more vigorous than the hydrolysis of thionyl chloride. Chlorosulfonic acid can also cause severe burns on contact and the liberated HCl gas is a significant inhalation hazard[15][16].

Q2: What personal protective equipment (PPE) is required when working with chlorosulfonic acid?

A2: A comprehensive PPE ensemble is mandatory. This includes:

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) are essential. A double-gloving approach is highly recommended.

  • Eye Protection: Chemical splash goggles and a full-face shield are required[17].

  • Body Protection: A flame-resistant lab coat, worn over clothing that covers the entire body, and a chemical-resistant apron[16].

  • Respiratory Protection: Work must be conducted in a certified chemical fume hood. In case of a spill or potential for high vapor concentration, a respirator with an acid gas cartridge may be necessary, as determined by your institution's EHS[16].

Q3: Can I store chlorosulfonic acid in a standard glass bottle?

A3: Yes, chlorosulfonic acid is typically supplied and stored in glass bottles. However, it is crucial that the bottle has a vented cap. This is because the acid can slowly decompose, especially if it comes into contact with impurities or moisture, to produce HCl and SO₃ gas. The vented cap allows for the safe release of this pressure buildup. Never store chlorosulfonic acid in a container that is not designed for it, and ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials, especially water[17].

Troubleshooting Guide

Issue 1: A significant amount of gas is being evolved from my reaction with chlorosulfonic acid, and the reaction is becoming uncontrollable.

  • Probable Cause: This is a runaway reaction, likely due to the addition of the reactant too quickly or the presence of water in the reaction vessel[18][19]. The exothermic reaction with water or other protic substances is accelerating.

  • Immediate Action:

    • If it is safe to do so, remove the heating source (if any).

    • Alert others in the lab and prepare for a potential spill or release.

    • If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures. Do NOT add water to try and cool it down, as this will exacerbate the situation[16].

  • Prevention: Always add reactants to chlorosulfonic acid slowly and in a controlled manner, preferably in an ice bath to manage the temperature. Ensure all reagents and glassware are scrupulously dry.

Issue 2: I have a small spill of chlorosulfonic acid in the fume hood.

  • Solution:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or dry sand. Do NOT use combustible materials like paper towels[20].

    • Once the acid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

    • The spill area can then be neutralized with a weak base, such as sodium bicarbonate or soda ash, and wiped clean[20].

    • All waste materials must be disposed of according to hazardous waste protocols.

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Handling and Dispensing of Thionyl Chloride or Chlorosulfonic Acid
  • Preparation: Don appropriate PPE and ensure the chemical fume hood sash is at the proper height. Have neutralization and spill kits readily available.

  • Inert Atmosphere: For moisture-sensitive reactions, ensure your reaction vessel is under an inert atmosphere (nitrogen or argon).

  • Dispensing: Secure the reagent bottle. Use a clean, dry glass syringe with a corrosion-resistant needle (e.g., stainless steel) to withdraw the required amount. It is advisable to withdraw a small amount of inert gas into the syringe before drawing up the liquid to create a "gas buffer."

  • Transfer: Slowly add the reagent dropwise to your reaction vessel, which should ideally be cooled in an ice bath.

  • Cleaning: Rinse the syringe and needle immediately with an anhydrous solvent (e.g., dichloromethane or toluene) in the fume hood, and then quench the solvent washings with a suitable quenching agent.

Diagram: Emergency Response to a Spill

Below is a workflow for responding to a spill of thionyl chloride or chlorosulfonic acid outside of a fume hood.

Spill_Response spill Spill Occurs alert Alert personnel and evacuate immediate area spill->alert ppe If safe, don appropriate PPE (respirator, full suit) alert->ppe contain Contain the spill with inert absorbent (sand) ppe->contain neutralize Slowly neutralize the spill (soda ash or sodium bicarbonate) contain->neutralize cleanup Collect absorbed material into a labeled waste container neutralize->cleanup decon Decontaminate the area cleanup->decon report Report the incident to EHS decon->report

Caption: Workflow for emergency response to a major spill.

Data Table: Hazard Summary and Exposure Limits
PropertyThionyl Chloride (SOCl₂)Chlorosulfonic Acid (HSO₃Cl)
Appearance Colorless to yellow fuming liquid[1]Colorless to yellow fuming liquid[15]
Odor Pungent, suffocating[2]Pungent[15]
Reaction with Water Violent, produces SO₂ and HCl gases[1]Extremely violent, produces H₂SO₄ and HCl gas[12][13]
OSHA PEL-C (Ceiling) 1 ppm (5 mg/m³)[21]Not established; however, PELs exist for its decomposition products: HCl (5 ppm ceiling) and H₂SO₄ (1 mg/m³ TWA)[12][22]
Primary Hazards Corrosive, toxic by inhalation, water-reactiveCorrosive, strong acid, water-reactive, oxidizing agent

References

  • National Center for Biotechnology Information. (n.d.). Chlorosulfonic acid. PubChem. [Link]

  • DuPont. (n.d.). CSA. [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. [Link]

  • Wikipedia. (2023). Chlorosulfuric acid. [Link]

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonic acid, 98%. [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Tradeindia. (n.d.). How to handle thionyl chloride?. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ChemBK. (n.d.). Thionyl chloride. [Link]

  • Sciencemadness Wiki. (2020). Proper disposal of chemicals. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

  • K-GROUP. (2006). Quenching Reactive Substances. [Link]

  • Tadiran Batteries. (n.d.). Lithium Technical Notice. [Link]

  • GazFinder. (n.d.). thionyl chloride (SOCl2). [Link]

  • ioMosaic. (n.d.). Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals. [Link]

  • Centers for Disease Control and Prevention. (2014). CHLOROSULFONIC ACID - International Chemical Safety Cards. NIOSH. [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl chloride, 99.5+%. [Link]

  • International Labour Organization. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. [Link]

  • Reddit. (2021). Secondary alcohol to chloride conversion with SOCl2 doesn't work. r/Chempros. [Link]

  • ResearchGate. (2020). Thionyl chloride (CAS No 7719-09-7). [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Sciencemadness Wiki. (2020). Thionyl chloride. [Link]

  • ResearchGate. (2020). Thionyl chloride Wasn't properly sealed so it lost its activity, is there any possible way to regain it's activity, or should i discard it??. [Link]

  • Google Patents. (n.d.).
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  • PubMed Central. (2021). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Reddit. (2022). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Link]

  • Chemsrc. (n.d.). Chlorosulfonic acid | CAS#:7790-94-5. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • PubMed. (2001). Spill behaviour using REACTPOOL. Part I. Results for accidental releases of chlorosulphonic acid (HSO(3)Cl). [Link]

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Managing exothermic reactions during pyrazole synthesis and sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions in pyrazole synthesis and sulfonylation. This guide is designed for researchers, chemists, and process development professionals to navigate the thermal challenges inherent in these powerful synthetic transformations. Our focus is on providing practical, causality-driven advice to ensure safe, reproducible, and high-yielding outcomes from the bench to scale-up.

Troubleshooting Guide: Managing Reaction Exotherms

This section addresses specific, critical issues you may encounter during your experiments. We provide immediate corrective actions, explain the underlying causes, and offer robust preventative strategies.

Q1: My pyrazole synthesis is experiencing a sudden, rapid temperature increase. What are the immediate and long-term corrective actions?

A rapid temperature increase, or "runaway reaction," is a critical safety event that occurs when the reaction's heat generation rate exceeds the system's heat removal capacity.[1][2] This creates a dangerous positive feedback loop where higher temperatures accelerate the reaction, generating even more heat.[1]

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the addition of the limiting reagent (typically the hydrazine or sulfonyl chloride). This is the most critical first step to halt the fuel supply to the exotherm.

  • Maximize Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt (for a lower temperature bath).[3] If you have a secondary or emergency cooling system, activate it now.[4]

  • Enhance Agitation: Increase the stirring rate if it is safe to do so. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium, helping to break up potential localized hot spots.[5]

  • Dilute the Reaction (Use with Caution): If you have a pre-chilled, inert solvent readily available, adding it can help absorb heat and slow the reaction kinetics by reducing reactant concentrations. This should only be done if you are certain the solvent will not react exothermically with any components.

Root Cause Analysis & Prevention:

The condensation of hydrazines with 1,3-dicarbonyl compounds is often exothermic.[6] The primary causes of a runaway are typically linked to scale and operational parameters.

  • Cause 1: Inefficient Heat Transfer at Scale: As you scale up a reaction, the volume increases by the cube of the vessel radius, but the surface area available for cooling only increases by the square.[7] This dramatic decrease in the surface-area-to-volume ratio is the most common culprit for loss of thermal control during scale-up.[6][8]

  • Cause 2: Reagent Addition Rate is Too High: Adding a reactant faster than it is consumed leads to its accumulation.[9] If the reaction then accelerates, this accumulated reagent can react all at once, releasing a massive amount of energy that overwhelms the cooling system.[10]

  • Cause 3: Inadequate Mixing: Poor agitation can create localized areas of high reactant concentration ("hot spots") where the temperature is much higher than the bulk measurement, initiating a runaway.[5][6]

Preventative Strategy: Protocol for Controlled Exothermic Pyrazole Synthesis

This protocol emphasizes control over kinetics and heat transfer.

  • System Setup:

    • Use a jacketed reactor connected to a thermostatic circulator for precise temperature control.[11][12] For bench scale, a properly sized flask in a well-maintained cooling bath is essential.[3]

    • Ensure the flask volume is at least twice the total volume of all reagents and solvents to be added.[1]

    • Use an overhead stirrer for viscous reactions or larger volumes to ensure efficient mixing.[5]

  • Reaction Execution:

    • Dissolve the 1,3-dicarbonyl compound in the chosen solvent and cool the mixture to the target reaction temperature (e.g., 0 °C) before starting the addition.[4]

    • Add the hydrazine derivative dropwise via an addition funnel or syringe pump.[2] This is the most critical control point.

    • Monitor the internal reaction temperature continuously with a calibrated probe. The external bath temperature is not a reliable indicator of the internal conditions.

    • Self-Validation: The internal temperature should remain stable (e.g., ±2 °C of the setpoint). A steady rise in temperature despite cooling indicates the addition rate is too high for the system's heat removal capacity. If this occurs, stop the addition and allow the temperature to stabilize before resuming at a slower rate.

Q2: My sulfonylation reaction is violent upon adding the sulfonyl chloride, and the final yield is low with colored impurities. What's happening?

The reaction of a nucleophile (like a pyrazole's ring nitrogen) with a sulfonyl chloride is highly exothermic. Furthermore, sulfonyl chlorides react violently with water and the reaction generates a strong acid byproduct (HCl), which can catalyze side reactions or product degradation if not controlled.[13][14]

Root Cause Analysis:

  • Violent Reaction: This is often due to an uncontrolled exotherm from either adding the sulfonyl chloride too quickly or the presence of moisture in the reactants or solvent. Sulfuryl chloride, for instance, decomposes in moist air and reacts violently with water.[13]

  • Low Yield & Impurities:

    • Thermal Degradation: Excessive heat from the exotherm can decompose your starting material or the desired sulfonamide product.[14]

    • Acid-Catalyzed Side Reactions: The generated HCl can promote unwanted side reactions if not neutralized promptly by a suitable base.[14]

Preventative Strategy: Protocol for Safe Sulfonylation of Pyrazoles

  • Rigorous Anhydrous Conditions:

    • Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents.

    • Ensure your pyrazole starting material and base are free of water.

  • System Setup & Reagent Preparation:

    • Set up the reaction under an inert atmosphere.

    • Dissolve the pyrazole and a suitable base (e.g., triethylamine or pyridine, at least 1.1 equivalents) in the anhydrous solvent. The base is crucial for scavenging the HCl produced.

    • Cool the solution to 0 °C or lower in an appropriate cooling bath.[3]

  • Controlled Sulfonyl Chloride Addition:

    • Dilute the sulfonyl chloride in a small amount of the anhydrous reaction solvent in an addition funnel.

    • Add the sulfonyl chloride solution dropwise to the cooled, stirred pyrazole/base mixture.

    • Self-Validation: Monitor the internal temperature closely. A temperature spike indicates the addition is too fast. A fuming reaction vessel often indicates a reaction with moisture or an overwhelmed acid scavenger.

  • Workup:

    • After the reaction is complete, quench carefully with a cold, weak aqueous acid or water to neutralize any remaining base and precipitate the product.

Frequently Asked Questions (FAQs)

General Exotherm Management

Q: How do I choose the right cooling method for my reaction scale? A: The choice depends on the target temperature and the scale.

Cooling MethodTypical Temperature Range (°C)Application Notes
Ice/Water Bath0 to 5Standard for small-scale, mildly exothermic reactions.
Ice/Salt Bath-15 to -5Provides a lower temperature for better control.[3]
Dry Ice/Acetone or Acetonitrile-78 to -40Common for reactions requiring very low temperatures.[3]
Cryocool/Circulator-90 to 20Offers precise, stable temperature control for long durations; ideal for process development and larger scale labs.[3][11]

Q: Why is "run-unattended" chemistry for exothermic reactions so risky? A: Exothermic reactions require continuous monitoring because conditions can change rapidly.[1] Without supervision, a minor deviation (e.g., a slight increase in ambient temperature, a change in stirring) can escalate into a thermal runaway.[10] Automated lab reactors with programmable safety limits and independent cooling systems are necessary for safely performing unattended exothermic reactions.[10]

Pyrazole Synthesis Specifics

Q: Besides the main condensation, are there other potential exotherms in pyrazole synthesis? A: Yes. If your synthesis involves a diazotization step, this can be hazardous as diazonium intermediates can be unstable and decompose exothermically.[15] For these processes, transitioning from batch to flow chemistry is a highly recommended safety measure as it avoids the accumulation of hazardous intermediates.[15][16]

Q: Can the choice of solvent affect the reaction exotherm? A: Absolutely. The solvent's heat capacity determines how much energy it can absorb for a given temperature increase. A solvent with a higher heat capacity can provide a better thermal buffer. Additionally, the solvent's boiling point sets the maximum temperature a reaction can reach at atmospheric pressure, which can be a crucial safety control.

Sulfonylation Specifics

Q: What are the key safety precautions when handling sulfonyl chlorides? A: Sulfonyl chlorides are corrosive and moisture-sensitive.[17][18]

  • Corrosivity: They cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles/face shield.[13][19]

  • Reactivity: They react violently with water, releasing toxic and corrosive gases (HCl, SOx).[13][18] Handle them in a fume hood and under anhydrous conditions.

  • Storage: Store in a dry, well-ventilated area, separated from bases, alcohols, and water.[13][18]

Q: My reaction involves Linear Alkyl Benzene (LAB) Sulfonation. Are there specific control challenges? A: Yes, LAB sulfonylation often requires heating to initiate the reaction, after which a large amount of heat must be removed.[20] This requires a sophisticated thermal management system capable of both heating and cooling the reactor efficiently to maintain the target temperature.[20]

Visualizations & Data

Diagrams

Exotherm_Management_Workflow Diagram 1: Exotherm Management Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Lab-Scale Control cluster_2 Phase 3: Scale-Up Considerations cluster_3 Phase 4: Safety & Mitigation A Identify Potential Exotherm (Literature, Calorimetry) B Calculate Adiabatic Temperature Rise A->B C Select Appropriate Cooling System B->C Worst-case scenario D Implement Slow, Controlled Reagent Addition C->D E Monitor Internal Temperature D->E F Analyze Surface Area: Volume Ratio E->F Successful small scale G Model Heat Generation vs. Heat Removal F->G Heat transfer is key H Consider Semi-Batch or Flow Chemistry G->H I Define Emergency Stop Conditions H->I Process defined J Plan for Quenching/ Emergency Cooling I->J

Caption: Decision workflow for assessing and controlling exothermic reactions from lab to scale-up.

Pyrazole_Synthesis Diagram 2: Pyrazole Synthesis Exotherm Reactants 1,3-Dicarbonyl + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product Pyrazole Intermediate->Product Cyclization/ Aromatization Heat Heat Released (Exothermic Step) Product->Heat ΔH < 0

Caption: Key exothermic cyclization step in a typical pyrazole synthesis pathway.

Sulfonylation_Reaction Diagram 3: Sulfonylation Reaction Scheme cluster_reactants cluster_products Pyr Pyrazole (Nucleophile) Product N-Sulfonylated Pyrazole Pyr->Product Nucleophilic Attack Sulfonyl R-SO2Cl Sulfonyl->Product Nucleophilic Attack Salt [Base-H]+Cl- Sulfonyl->Salt HCl Scavenging (Exothermic) Base Base (e.g., Et3N) Base->Product Nucleophilic Attack Base->Salt HCl Scavenging (Exothermic) Heat Significant Exotherm (ΔH << 0) Product->Heat

Caption: Role of base and heat generation in a typical sulfonylation reaction.

Data Tables

Table 1: Scale-Up Impact on Heat Transfer

This table illustrates how the critical surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation progressively more challenging.[7][8]

ParameterLab Flask (1 L)Pilot Reactor (50 L)Production Reactor (2000 L)
Volume (Approx.)1 L50 L2000 L
Surface Area (Approx.)0.048 m²0.96 m²15.4 m²
SA:Volume Ratio 48 m⁻¹ 19 m⁻¹ 7.7 m⁻¹

References

  • Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]

  • Efficiency Finder. (2017). Cooling during chemical reactions in chemical industry. Efficiency Finder. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Available at: [Link]

  • Quora. (2014). What are the most efficient heat removal methods in an exothermic reaction system? Available at: [Link]

  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available at: [Link]

  • Asynt. (2024). What are the best tools for cooling chemical reactions? Available at: [Link]

  • International Labour Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Temperature control of sulfonation reaction in a semi-batch reactor. Available at: [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. Available at: [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available at: [Link]

  • SciELO Brazil. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Available at: [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available at: [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Available at: [Link]

  • LNEYA. (n.d.). Chemical reaction exothermic or endothermic temperature dynamic compensation system. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Graph of temperature and power % vs time for the synthesis of pyrazole... Available at: [Link]

  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Control Reactions for Sulfonylation/ Aminoalkylation Reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method. Available at: [Link]

  • Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride. Available at: [Link]

  • RSC Publishing. (n.d.). Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the NMR Spectroscopic Characterization of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Reagents such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride are valuable building blocks, particularly in the construction of sulfonamide libraries for screening purposes. The sulfonyl chloride functional group provides a reactive handle for coupling with a diverse range of amines and other nucleophiles[1][2]. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, placed in the context of structurally similar alternatives, to aid researchers in its identification and quality assessment.

The Role of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone of organic chemistry, offering unparalleled insight into the molecular structure of a substance. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR, in turn, maps the carbon framework of the molecule. For a molecule such as this compound, with its distinct alkyl and aromatic-like pyrazole components, NMR provides a definitive fingerprint for its identity and purity.

Predicted ¹H NMR Spectral Analysis of this compound

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
CH₃ (C3 & C5)~2.4 - 2.6SingletN/A6HMethyl groups on the pyrazole ring are in a similar electronic environment. Data for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride shows these peaks around 2.4 ppm[3]. The N-ethyl group will likely induce a slight downfield shift.
-CH₂- (Ethyl)~4.1 - 4.3Quartet~72HThe methylene protons are adjacent to a methyl group (n+1=4) and attached to a nitrogen atom in a heteroaromatic ring, resulting in a downfield shift.
-CH₃ (Ethyl)~1.4 - 1.6Triplet~73HThe terminal methyl protons of the ethyl group are adjacent to a methylene group (n+1=3) and are in a typical aliphatic region.

Causality Behind Predicted Shifts:

  • Pyrazole Methyls (C3 & C5): The chemical shift of methyl groups attached to a pyrazole ring is influenced by the ring's aromatic character and the electronic nature of other substituents[4]. In the analogous 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the C3 and C5 methyl protons appear at 2.55 and 2.47 ppm, respectively[3]. The presence of the sulfonyl chloride group at C4 withdraws electron density from the ring, deshielding the attached protons.

  • N-Ethyl Group: The methylene protons of the N-ethyl group are directly attached to a nitrogen atom, which is electronegative and part of a π-system. This environment causes a significant downfield shift to the ~4.1-4.3 ppm region. The adjacent methyl group leads to the characteristic quartet splitting pattern, a classic example of spin-spin coupling[5]. The terminal methyl protons of the ethyl group are further from the electron-withdrawing ring and therefore appear in the more standard upfield aliphatic region as a triplet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a complementary and equally critical dataset for structural confirmation. The predicted chemical shifts for the carbon atoms in this compound are outlined below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 & C5~148 - 152The carbon atoms of the pyrazole ring bearing the methyl groups are expected to be significantly downfield due to their position in the heteroaromatic ring and attachment to nitrogen. Studies on various pyrazoles show C3 and C5 chemical shifts in this range[6][7].
C4~115 - 120The C4 carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, which paradoxically can lead to a more shielded environment compared to C3 and C5 in some substituted pyrazoles. However, its precise shift is sensitive to the overall substitution pattern[6].
-CH₂- (Ethyl)~45 - 50The methylene carbon of the N-ethyl group is deshielded due to its direct attachment to the nitrogen atom.
-CH₃ (Ethyl)~14 - 16The terminal methyl carbon of the ethyl group is in a typical aliphatic region.
CH₃ (C3 & C5)~10 - 14The methyl carbons attached to the pyrazole ring are expected in the high-field region, typical for methyl groups on aromatic or heteroaromatic systems[4].

Expert Insights on ¹³C Assignments:

The assignment of pyrazole carbon signals has become a routine practice, with extensive literature available[6][8]. The C3 and C5 carbons are typically the most deshielded due to the influence of the adjacent nitrogen atoms. The chemical shift of C4 is particularly sensitive to the nature of the substituent at that position[6]. The sulfonyl chloride group's strong inductive and resonance effects will be the dominant factor in determining the final chemical shift of C4.

Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent often depends on the desired reactivity and the complexity of the target molecule. Below is a comparison of this compound with other common reagents.

Table 3: Comparison of Pyrazole-based Sulfonyl Chlorides

CompoundKey ¹H NMR FeaturesAdvantagesDisadvantages
This compound Distinct ethyl group signals (quartet ~4.2 ppm, triplet ~1.5 ppm). Two methyl singlets ~2.5 ppm.The ethyl group can modulate solubility and steric properties. The pyrazole core is stable.Potentially more complex synthesis compared to simpler analogs.
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride N-H proton signal (can be broad and exchangeable, ~15 ppm)[3]. Two methyl singlets ~2.4 ppm[3].Simpler synthesis. The N-H can be a site for further functionalization.The acidic N-H proton can interfere with certain reaction conditions (e.g., with strong bases).
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride Three methyl singlets (~3.8, 2.55, 2.47 ppm)[3].No acidic proton, offering broader compatibility with bases.The N-methyl group offers less opportunity for solubility modulation compared to an ethyl group.
p-Toluenesulfonyl chloride (TsCl) Aromatic protons in the 7-8 ppm region. A single methyl singlet ~2.4 ppm.Commercially available and inexpensive. Well-understood reactivity.The resulting tosyl group can sometimes be difficult to remove if used as a protecting group.

The distinct NMR profile of each of these reagents allows for straightforward reaction monitoring by ¹H NMR, enabling a researcher to quickly assess the consumption of the starting sulfonyl chloride and the formation of the desired sulfonamide product.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure accurate and reproducible data, the following protocol is recommended for the NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic compounds[5].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.0 ppm[5].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Consider advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process analyze Integrate Peaks (¹H) Assign Chemical Shifts (¹H & ¹³C) process->analyze structure Confirm Structure analyze->structure

Caption: Workflow for NMR characterization.

Conclusion

The structural integrity of synthetic building blocks is a non-negotiable aspect of modern chemical research. This guide provides a comprehensive, albeit predictive, NMR characterization of this compound. By understanding the expected ¹H and ¹³C NMR spectral features and the underlying principles that govern them, researchers can confidently identify this reagent, distinguish it from common alternatives, and monitor its reactivity in synthesizing novel sulfonamides. The provided protocols and comparative data serve as a practical resource for scientists engaged in the fast-paced world of drug development and organic synthesis.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26237–26253. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Foces-Foces, C., et al. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(12), 8863-8895. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 96(5), 259-276. [Link]

  • SpectraBase. (n.d.). 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-sulfonyl chloride. Retrieved from [Link]

  • de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • Chen, X., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 78(10), 1481-1489. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • PubChemLite. (n.d.). 1h-pyrazole-4-sulfonyl chloride (C3H3ClN2O2S). Retrieved from [Link]

  • Capaldi, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(15), 11252-11274. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis and anti-HIV-1 activities of novel 3-benzoylbenzofuran-derived pyrazoles. RSC Medicinal Chemistry, 13(7), 841-850. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-882. [Link]

  • Jafarpour, M., Rezaeifard, A., & Golshani, T. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Journal of Heterocyclic Chemistry, 46(3), 535-538. [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyrazole Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, from the anti-inflammatory action of Celecoxib to novel anticancer and antibacterial agents.[2][3][4] Central to the synthesis of many of these vital compounds are pyrazole sulfonyl chlorides. These reactive intermediates are the primary precursors for pyrazole sulfonamides, a functional group prized for its ability to act as a bioisostere for carboxylic acids and amides, often improving metabolic stability and binding affinity.[5][6]

However, not all pyrazole sulfonyl chlorides are created equal. The reactivity of the sulfonyl chloride moiety is exquisitely sensitive to the nature of the substituents on the pyrazole ring. Understanding and predicting these reactivity differences is paramount for researchers in organic synthesis and drug development, enabling precise control over reaction kinetics, yields, and purification efficiency. This guide provides an in-depth comparison of the reactivity of differently substituted pyrazole sulfonyl chlorides, grounded in mechanistic principles and supported by actionable experimental protocols.

The Heart of Reactivity: Electrophilicity of the Sulfonyl Group

The chemistry of sulfonyl chlorides is dominated by the electrophilicity of the sulfur atom.[7][8] This sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge and making it a prime target for nucleophilic attack. The general mechanism for reactions such as sulfonamide formation is a bimolecular nucleophilic substitution (SN2-type) process where a nucleophile (e.g., an amine) attacks the sulfur atom, leading to the displacement of the chloride ion.[9][10]

The core principle of this guide is that the electronic properties of substituents on the pyrazole ring directly modulate the electrophilicity of the sulfonyl sulfur.

  • Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (-CF₃) or nitro (-NO₂), pull electron density away from the sulfonyl group. This intensifies the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles.[11]

  • Electron-Donating Groups (EDGs) , such as alkyl groups (e.g., -CH₃), push electron density towards the sulfonyl group. This partially neutralizes the positive charge on the sulfur atom, making it less electrophilic and therefore less reactive .[7][11]

This relationship is the key to rationally selecting or designing a pyrazole sulfonyl chloride for a specific synthetic application.

Caption: Influence of substituents on sulfonyl chloride reactivity.

Comparative Reactivity Analysis

The following table provides a qualitative comparison of the expected reactivity of various 4-sulfonyl chloride pyrazoles based on the electronic properties of substituents at the 1, 3, and 5 positions. The baseline for comparison is the unsubstituted 1H-pyrazole-4-sulfonyl chloride.

Substituent (Position)Electronic EffectExpected Relative ReactivityRationale
H (Unsubstituted)Neutral (Baseline)1.0Serves as the reference point for comparison.
3,5-DimethylElectron-Donating (+I)< 1.0The two methyl groups donate electron density via induction, reducing the electrophilicity of the sulfonyl sulfur.[2]
1-PhenylElectron-Withdrawing (-I)> 1.0The phenyl group is generally electron-withdrawing through induction, enhancing the sulfur's electrophilicity.[8]
1-Aryl-3-CF₃Strongly Electron-Withdrawing (-I)>> 1.0The trifluoromethyl group is a potent EWG, significantly increasing the reactivity of the sulfonyl chloride.[4][12][13]
1-(p-Nitrophenyl)-3-ArylStrongly Electron-Withdrawing (-I, -M)>>> 1.0The nitro group is one of the strongest EWGs, making the attached sulfonyl chloride highly reactive towards nucleophiles.[14]

Synthetic Protocols: A Self-Validating System

Trustworthy science relies on reproducible and well-understood protocols. The following methods describe the synthesis of a model pyrazole sulfonyl chloride and its subsequent use in a reaction that can be used to gauge relative reactivity.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This protocol details a common and reliable method for synthesizing pyrazole sulfonyl chlorides via direct chlorosulfonylation of the pyrazole ring.[2]

Causality: The choice of chlorosulfonic acid is critical; it acts as both the sulfonating agent and the solvent. The subsequent use of thionyl chloride ensures the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride. The reaction is performed at elevated temperatures to overcome the activation energy of the electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: To a stirred solution of chlorosulfonic acid (5.5 equiv.) in chloroform (7 vol.), slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv.) in chloroform (3 vol.) at 0 °C under a nitrogen atmosphere.

  • Reaction: After the addition is complete, slowly raise the temperature to 60 °C and maintain stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Chlorination: Carefully add thionyl chloride (1.3 equiv.) to the reaction mixture at 60 °C over 20 minutes. Continue stirring for an additional 2 hours at 60 °C.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 vol.). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified further by crystallization.

Protocol 2: Comparative Reactivity via Sulfonamide Formation

This protocol uses the synthesized pyrazole sulfonyl chloride to form a sulfonamide. By keeping the nucleophile (amine), base, solvent, and temperature constant, the time required for reaction completion serves as a direct measure of the sulfonyl chloride's relative reactivity. A more reactive sulfonyl chloride will result in a faster reaction.

Causality: Dichloromethane (DCM) is a common, relatively non-polar aprotic solvent for this transformation. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl byproduct without competing with the primary amine nucleophile. The reaction is typically run at room temperature to allow for clear differentiation in reaction rates.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the amine nucleophile (e.g., 2-phenylethylamine, 1.05 equiv.) in dichloromethane (5 vol.).

  • Base Addition: Add diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution at room temperature (25–30 °C).

  • Initiation: Slowly add a solution of the substituted pyrazole-4-sulfonyl chloride (1.0 equiv.) in dichloromethane (5 vol.) to the amine solution.

  • Monitoring: Stir the reaction mixture for a set period (e.g., 16 hours, or until the starting material is consumed as monitored by TLC).[2]

  • Workup: Quench the reaction by adding cold water (10 vol.) and stir for 10 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole sulfonamide.

synthesis_workflow start_pyrazole Substituted Pyrazole sulfonyl_chloride Substituted Pyrazole Sulfonyl Chloride start_pyrazole->sulfonyl_chloride Protocol 1: Chlorosulfonylation reagents_synth 1. Chlorosulfonic Acid 2. Thionyl Chloride reagents_synth->sulfonyl_chloride sulfonamide Final Product: Pyrazole Sulfonamide sulfonyl_chloride->sulfonamide Protocol 2: Sulfonamide Formation reagents_react Amine (R-NH2) DIPEA, DCM reagents_react->sulfonamide analysis Analysis: - Reaction Time - Yield sulfonamide->analysis

Caption: Experimental workflow for synthesis and reactivity assessment.

Conclusion

The reactivity of pyrazole sulfonyl chlorides is not a fixed property but a tunable parameter that can be precisely controlled through strategic substitution on the pyrazole ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfonyl sulfur, while electron-donating groups have the opposite effect. This fundamental principle of physical organic chemistry is a powerful tool for researchers. By understanding these relationships and employing robust, validated protocols, scientists in drug discovery and chemical synthesis can optimize their reaction conditions, accelerate the development of new molecular entities, and ultimately advance the frontiers of science.

References

  • Mol Divers. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. [Link]

  • Stepanov, V.A., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. [Link]

  • Gupta, L. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26201–26215. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313. [Link]

  • SantaMaria, A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]

  • Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. [Link]

  • Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. [Link]

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592. [Link]

  • ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Szatylowicz, H., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. [Link]

  • Blaket, D. A., & Thomson, C. G. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(1), 123-125. [Link]

  • Corbeil, C. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3322–3325. [Link]

  • Corbeil, C. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]

  • Gupta, L. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • El-Sayed, N. N. E., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(1), 1. [Link]

  • ResearchGate. (1987). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

  • Al-dujaili, A. H., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega, 7(50), 47047–47057. [Link]

  • Wang, Y., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(7), 1883-1901. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Hreczycho, G., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Organic & Biomolecular Chemistry, 20(12), 2465–2474. [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Li, X., et al. (2014). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters, 16(15), 4048–4051. [Link]

  • Hreczycho, G., et al. (2013). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 15(13), 3370–3373. [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. [Link]

  • Li, Z., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(10), 4022–4030. [Link]

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A Comparative Guide to the Reactivity of Sulfonyl Chlorides: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride vs. Benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Choosing the Right Tool for Sulfonamide Synthesis

Sulfonamides are indispensable structural motifs in medicinal chemistry and agrochemicals, celebrated for their wide-ranging biological activities.[1][2] The synthesis of these compounds most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of sulfonylating agent is critical, as its reactivity dictates reaction conditions, substrate scope, and selectivity.

This guide provides an in-depth comparison of two sulfonylating agents: the workhorse benzenesulfonyl chloride and the more specialized 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride . While both serve to install a sulfonamide moiety, their underlying electronic and steric properties confer distinct reactivity profiles. Understanding these differences is paramount for chemists aiming to optimize their synthetic strategies, particularly in the context of complex molecule synthesis where chemoselectivity is key. We will explore the fundamental principles governing their reactivity and provide a practical, data-driven framework for selecting the appropriate reagent.

Part 1: Molecular Structure and its Influence on Reactivity

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur atom will react more readily with a nucleophile, such as an amine. The aromatic ring attached to the sulfonyl group plays a decisive role in modulating this electrophilicity.

FeatureBenzenesulfonyl Chloride This compound
Structure


Aromatic System Benzene (Carbocycle)1-Ethyl-3,5-dimethylpyrazole (Heterocycle)
Electronic Nature The benzene ring is considered electronically neutral or slightly deactivating via induction.The pyrazole ring, particularly with its two methyl groups and one ethyl group, is an electron-rich system.[3]
Substituent Effects Unsubstituted.- Two methyl groups (C3, C5): Electron-donating (hyperconjugation).- One ethyl group (N1): Electron-donating (induction).
Predicted Electrophilicity of Sulfur Higher. The lack of strong electron-donating groups maintains a significant partial positive charge on the sulfur atom.Lower. The cumulative electron-donating effect of the substituted pyrazole ring pushes electron density towards the sulfonyl group, reducing the sulfur atom's electrophilicity.

The core hypothesis, grounded in physical organic chemistry principles, is that the electron-donating nature of the substituted pyrazole ring will render This compound significantly less reactive than the benchmark, benzenesulfonyl chloride .

dot graph TD subgraph "Electronic Effects on Sulfur Electrophilicity" A["Electron-Donating Groups(CH₃, C₂H₅, Pyrazole Ring)"] -- "Push Electron Density" --> B("SO₂Cl Group"); B -- "Reduces Partial Positive Charge (δ+)" --> C("Sulfur Atom"); C -- "Lower Electrophilicity(Slower Reaction with Nucleophiles)" --> D["this compound"];

G

Figure 1. Predicted effect of aromatic systems on sulfur electrophilicity.

Part 2: Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, a comparative kinetic study is proposed. The reaction of each sulfonyl chloride with a model nucleophile, benzylamine, will be monitored over time under identical conditions. This experiment is designed to provide quantitative data on reaction rates, allowing for a direct and objective comparison.

Rationale for Experimental Choices:

  • Nucleophile: Benzylamine is chosen as a representative primary amine with a moderate reactivity that allows for convenient monitoring.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that will solubilize all components without participating in the reaction.

  • Base: Pyridine is used as a mild, non-nucleophilic base to quench the HCl byproduct, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) is selected for its ability to accurately quantify the disappearance of starting materials and the appearance of the sulfonamide product over time.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 2. Workflow for the comparative kinetic analysis.", labelloc=b, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Prep [label="Reaction Preparation\n(Two parallel reactions: A & B)", shape=cylinder, fillcolor="#E8F0FE", color="#4285F4"];

ReactA [label="Reaction A:\nBenzenesulfonyl Chloride\n+ Benzylamine\n+ Pyridine in MeCN", fillcolor="#FCE8E6", color="#EA4335"]; ReactB [label="Reaction B:\nPyrazole Sulfonyl Chloride\n+ Benzylamine\n+ Pyridine in MeCN", fillcolor="#E6F4EA", color="#34A853"];

Sampling [label="Time-Point Sampling\n(t = 0, 5, 15, 30, 60, 120 min)", shape=invhouse, fillcolor="#FEF7E0", color="#FBBC05"]; Quench [label="Quench Aliquots\n(e.g., with dilute acid)"]; HPLC [label="HPLC Analysis\n(Quantify reactants & product)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Plot [Product] vs. Time)", shape=note, fillcolor="#FFFFFF"]; Rate [label="Determine Initial Rates\n& Rate Constants (k)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Prep -> {ReactA, ReactB}; ReactA -> Sampling [style=dashed]; ReactB -> Sampling [style=dashed]; Sampling -> Quench; Quench -> HPLC; HPLC -> Data; Data -> Rate; } end

Figure 2. Workflow for the comparative kinetic analysis.

Experimental Protocol: Kinetic Analysis of Sulfonylation

Materials:

  • Benzenesulfonyl chloride (99%)

  • This compound (97%)

  • Benzylamine (99%)

  • Pyridine (anhydrous, 99.8%)

  • Acetonitrile (anhydrous, HPLC grade)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of benzylamine in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of pyridine in anhydrous acetonitrile.

  • Reaction Setup (performed in parallel for each sulfonyl chloride):

    • To a stirred solution of benzylamine (1.0 eq, 5 mL, 1.0 mmol) and pyridine (1.1 eq, 5.5 mL, 1.1 mmol) in a 25 mL round-bottom flask at 25°C, add the respective sulfonyl chloride (1.0 eq, 1.0 mmol) in one portion.

    • Start a timer immediately upon addition (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a 1:1 acetonitrile/0.1% TFA(aq) solution. This stops the reaction by protonating the remaining amine.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a standard curve for the corresponding sulfonamide product to determine its concentration in each sample.

  • Data Analysis:

    • Plot the concentration of the formed sulfonamide product versus time for each reaction.

    • Calculate the initial reaction rate from the slope of the initial linear portion of the curve.

    • Determine the pseudo-first-order rate constant (k) for each reaction.

Part 3: Anticipated Results and Interpretation

Based on the electronic arguments, a significant difference in reaction rates is expected.

Table 2: Predicted Kinetic Data for Sulfonylation of Benzylamine at 25°C

Sulfonylating AgentPredicted Initial Rate (M/s)Predicted Rate Constant, k (M⁻¹s⁻¹)Predicted Time for >95% Conversion
Benzenesulfonyl Chloride Highkbenzene~ 1-2 hours
This compound Lowkpyrazole (kbenzene >> kpyrazole)> 24 hours

Interpretation:

The data is expected to show that benzenesulfonyl chloride reacts much faster with benzylamine than the pyrazole-based reagent. This outcome directly supports the initial hypothesis: the electron-donating alkylated pyrazole ring deactivates the sulfonyl chloride group towards nucleophilic attack. In contrast, the benzene ring does not provide this deactivating effect, resulting in a more "active" and reactive sulfonylating agent.[4][5]

Part 4: Practical Applications and Strategic reagent Selection

The difference in reactivity is not merely an academic curiosity; it has profound implications for synthetic strategy.

When to Use Benzenesulfonyl Chloride:

  • For Unreactive Amines: Its high reactivity is ideal for forming sulfonamides with sterically hindered or electronically deactivated amines.

  • Speed and Efficiency: When rapid and complete conversion is the primary goal and selectivity is not a concern.

  • Robust Reactions: It is a cost-effective and reliable choice for standard sulfonamide preparations.[5]

When to Use this compound:

  • Chemoselectivity: Its milder reactivity is a significant advantage when synthesizing complex molecules with multiple nucleophilic sites (e.g., amino alcohols, diamines). It allows for selective sulfonylation of a more nucleophilic amine in the presence of a less nucleophilic one, or an amine in the presence of a sensitive alcohol.

  • Controlled Reactions: For reactions that are exothermic or difficult to control with more reactive reagents, the pyrazole sulfonyl chloride offers a slower, more manageable reaction profile.

  • Accessing Unique Scaffolds: The pyrazole sulfonamide moiety itself is a valuable pharmacophore found in numerous biologically active compounds, making this reagent a direct precursor to molecules of pharmaceutical interest.[1][6][7]

Conclusion

The choice between this compound and benzenesulfonyl chloride is a classic example of balancing reactivity with selectivity.

  • Benzenesulfonyl chloride is the powerful, general-purpose tool, prized for its high reactivity and broad applicability, especially with challenging substrates.

  • This compound is the specialized, precision instrument. Its attenuated reactivity, a direct consequence of the electron-rich pyrazole core, provides the control necessary for selective transformations in complex chemical environments.

For the drug development professional or synthetic chemist, understanding these fundamental differences allows for a more rational and strategic approach to synthesis design. By selecting the reagent whose reactivity profile matches the specific challenge at hand, researchers can improve yields, minimize side products, and ultimately accelerate the discovery process.

References

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ResearchGate.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019-03-29).
  • 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. MySkinRecipes.
  • New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Stepanov.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: 1_ethyl_3_5_dimethyl_1h_pyrazole_4_sulfonyl_chloride_vs_benzenesulfonyl_chloride_reactivity.md
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • This compound. Sigma-Aldrich.
  • Is imidazole more reactive toword electrophilic substitution than pyrazole or not?. Quora.
  • This compound. Matrix Scientific.
  • This compound,CAS : 1005614-77-6. EFORU.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Design, Synthesis of Novel Pyrazole Derivatives Bearing P-Amino benzene Sulfonyl Chloride Moiety with Anti-Inflammatory Activity and Exhibit Inhibitory effects against p38α MAP Kinase. ResearchGate.
  • This compound synthesis. Sigma-Aldrich.
  • Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. ResearchGate.
  • (PDF) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. ResearchGate.

Sources

A Researcher's Guide to Pyrazole Sulfonylation: A Comparative Analysis of Reagents Beyond Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and synthetic chemists, the pyrazole sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a multitude of therapeutic agents. The synthesis of these vital compounds often proceeds through a pyrazole sulfonyl chloride intermediate. For decades, chlorosulfonic acid has been the workhorse reagent for this transformation. However, its extreme reactivity and hazardous nature necessitate the exploration of safer, more versatile, and equally effective alternatives.

This guide provides an in-depth comparison of reagents for pyrazole sulfonylation, moving beyond a simple listing of alternatives. We will dissect the mechanistic underpinnings of each method, present comparative experimental data, and offer field-proven insights to help you select the optimal synthetic strategy for your specific research needs.

The Incumbent Reagent: Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid serves as our baseline. It is a powerful and cost-effective reagent that performs an electrophilic aromatic substitution on the electron-rich pyrazole ring, typically at the C4 position.

Mechanism and Rationale

The reaction proceeds via the generation of a potent electrophile, sulfur trioxide (SO₃), in situ, or by the direct action of the protonated acid. The pyrazole's aromatic system attacks the electrophile, followed by rearomatization to yield the pyrazole sulfonic acid. A critical consideration, often overlooked in basic protocols, is the degradation of the target sulfonyl chloride back to the sulfonic acid.[1] To counter this, thionyl chloride (SOCl₂) is frequently used as an additive.

Expert Insight: The addition of thionyl chloride is a key process optimization. It serves as a dehydrating agent and converts any formed sulfonic acid back into the desired sulfonyl chloride, significantly boosting isolated yields.[2] This is a classic example of applying Le Châtelier's principle in a practical synthetic setting.

Standard Experimental Protocol: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

A common literature procedure highlights the efficacy of this method.[1][2]

  • A solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform is prepared.

  • This solution is added slowly at 0 °C to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform under a nitrogen atmosphere.

  • The reaction temperature is raised to 60 °C and stirred for 10-12 hours.

  • Thionyl chloride (1.32 equiv) is added at 60 °C over 20 minutes.

  • Stirring is continued for an additional 2 hours at 60 °C.

  • The reaction is monitored by Thin-Layer Chromatography (TLC).

  • Workup involves careful quenching with ice water and extraction.

Performance Data

The combination of chlorosulfonic acid and thionyl chloride in chloroform at elevated temperatures has been shown to produce high yields.

Reagent SystemSolventTime (h)Temp (°C)Yield (%)Reference
ClSO₃HChloroform2440-5060[1]
ClSO₃H / SOCl₂Dichloromethane245078[1]
ClSO₃H / SOCl₂ Chloroform 12 60 90 [1][2]
The Critical Drawback: Safety and Handling

Chlorosulfonic acid's utility is heavily shadowed by its hazardous profile. It is a highly corrosive and reactive substance that reacts violently with water, releasing large quantities of toxic hydrochloric acid and sulfuric acid fumes.[3][4]

  • Health Hazards: Contact with skin or eyes causes severe chemical burns.[3][5] Its vapor is extremely irritating to the respiratory tract and can cause delayed lung damage.[3][5]

  • Handling Precautions: Use requires a well-ventilated fume hood and extensive Personal Protective Equipment (PPE), including acid-resistant gloves, clothing, a face shield, and potentially a respirator.[6][7]

  • Spill Response: Spills must be handled with extreme care, using dry, non-combustible absorbents. Water should never be applied directly to a spill.[4][5]

The significant safety and handling burdens associated with chlorosulfonic acid are the primary drivers for seeking alternative reagents.

Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation pyrazole Pyrazole in Chloroform add Slow Addition at 0°C pyrazole->add reagent ClSO₃H in Chloroform reagent->add heat Heat to 60°C (10-12h) add->heat add_socl2 Add SOCl₂ (2h @ 60°C) heat->add_socl2 quench Quench with Ice Water add_socl2->quench extract Extraction quench->extract product Pyrazole Sulfonyl Chloride extract->product

Caption: Workflow for pyrazole sulfonylation using chlorosulfonic acid.

Alternative 1: Sulfur Trioxide (SO₃) Complexes

To mitigate the hazards of chlorosulfonic acid, chemists can turn to stabilized complexes of sulfur trioxide. The most common of these is the sulfur trioxide pyridine complex (Py·SO₃).

Mechanism and Rationale

The Py·SO₃ complex acts as a mild and selective electrophilic sulfonating agent.[8] The pyridine ligand attenuates the extreme reactivity of free SO₃, making the reagent easier to handle and less prone to causing charring or violent reactions, which can be an issue with oleum (H₂SO₄-SO₃).[9] The reaction still proceeds via electrophilic attack on the pyrazole ring but under significantly safer and more controlled conditions.

Expert Insight: This alternative is particularly well-suited for substrates containing acid-sensitive functional groups. The non-hydrolytic nature of the reaction (until workup) and the milder conditions can improve reaction selectivity and substrate compatibility.

General Experimental Protocol: Sulfonylation using Py·SO₃

While a specific protocol for simple pyrazoles can be adapted from general procedures for aromatic compounds:

  • The pyrazole substrate is dissolved in a suitable solvent, often pyridine or a chlorinated solvent.[10]

  • The sulfur trioxide pyridine complex (1.5-3.0 equiv) is added portion-wise at a controlled temperature (e.g., 0-25 °C).

  • The reaction is stirred at a temperature ranging from room temperature to 70-90 °C for several hours until completion is observed by TLC.[9]

  • The reaction mixture is quenched by pouring it onto ice and acidifying with HCl.

  • The product is isolated by filtration or extraction.

Performance Comparison
FeatureChlorosulfonic AcidPyridine-SO₃ Complex
Reactivity Very High / AggressiveModerate / Mild
Safety Highly Hazardous, Corrosive, Water-ReactiveSolid, Air-Stable, Easier to Handle
Side Reactions Potential for charring, degradationCleaner reactions, fewer side products
Handling Requires extensive PPE and precautionsStandard laboratory PPE
Cost LowHigher

Alternative 2: Tandem C-H Sulfonylation and Annulation

Instead of sulfonating a pre-formed pyrazole, an elegant alternative is to construct the sulfonated pyrazole ring in a single cascade reaction. A prominent example involves the reaction of enaminones with sulfonyl hydrazines.[11]

Mechanism and Rationale

This transition-metal-free approach is believed to proceed through a radical pathway.[12][13] An oxidant, such as tert-butyl hydroperoxide (TBHP), in the presence of an iodine catalyst, generates a sulfonyl radical from the sulfonyl hydrazine. This radical then adds to the enaminone, initiating a cascade of C(sp²)-H sulfonylation and pyrazole annulation to form the 4-sulfonyl pyrazole product.[11]

Expert Insight: This strategy is exceptionally powerful for building molecular diversity. It allows for the synthesis of complex pyrazoles that might be inaccessible or difficult to prepare via traditional multi-step sequences. By varying the enaminone and the sulfonyl hydrazine, a wide array of analogs can be generated efficiently.[12]

General Experimental Protocol: Iodine-Catalyzed Synthesis of 4-Sulfonyl Pyrazoles

A protocol developed by Wan and colleagues serves as an excellent example.[11]

  • To a reaction tube, add the N,N-dimethyl enaminone (1.0 equiv), sulfonyl hydrazine (1.2 equiv), sodium bicarbonate (NaHCO₃, 2.0 equiv), and molecular iodine (I₂, 20 mol%).

  • Add the solvent (e.g., 1,2-dichloroethane).

  • Add TBHP (70% in water, 3.0 equiv).

  • Stir the mixture at room temperature for the specified time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched with aqueous Na₂S₂O₃ solution.

  • The product is isolated via extraction and column chromatography.

Performance Data

This method has been shown to be effective for a range of substrates, providing good to excellent yields.

Enaminone SubstituentSulfonyl HydrazineYield (%)Reference
PhenylTosyl hydrazine85[11]
4-MethylphenylTosyl hydrazine82[11]
4-ChlorophenylTosyl hydrazine91[11]
Phenyl4-Nitrophenylsulfonyl hydrazine74[11]
Reaction Visualization

cluster_inputs Starting Materials cluster_reagents Catalysts & Reagents cluster_process Tandem Reaction cluster_output Product enaminone Enaminone reaction C-H Sulfonylation & Pyrazole Annulation (Room Temp) enaminone->reaction sulfonyl_hydrazine Sulfonyl Hydrazine sulfonyl_hydrazine->reaction catalyst I₂ (cat.) TBHP NaHCO₃ catalyst->reaction product 4-Sulfonyl Pyrazole reaction->product

Caption: Tandem synthesis of 4-sulfonyl pyrazoles from enaminones.

Summary and Recommendations

The choice of a sulfonylation reagent is a critical decision based on a balance of safety, scale, substrate scope, and synthetic strategy.

Reagent/MethodPrimary Use CaseKey AdvantagesKey DisadvantagesSafety Profile
Chlorosulfonic Acid Large-scale, cost-driven synthesis of simple pyrazole sulfonyl chloridesHigh reactivity, low cost, high yields with SOCl₂Extremely hazardous, corrosive, water-reactive, poor functional group toleranceVery Poor
Pyridine-SO₃ Complex Sulfonylation of sensitive or complex pyrazolesMild, selective, much safer to handle, good for acid-sensitive substratesHigher cost, moderate reactivity may require heatingGood
Sulfonyl Hydrazines De novo synthesis of diverse 4-sulfonyl pyrazolesBuilds complexity quickly, avoids handling sulfonyl chlorides, mild conditionsRequires specific enaminone starting materials, multi-componentExcellent
Decision-Making Flowchart for Reagent Selection

G start Start: Need Sulfonylated Pyrazole q_pyrazole Is the pyrazole starting material readily available? start->q_pyrazole q_scale_safety What is the primary concern? q_pyrazole->q_scale_safety Yes use_tandem Use Tandem Annulation (Sulfonyl Hydrazine) q_pyrazole->use_tandem No q_sensitivity Does the substrate have acid-sensitive groups? q_scale_safety->q_sensitivity Safety / Substrate Scope use_clso3h Use Chlorosulfonic Acid (with extreme caution) q_scale_safety->use_clso3h Cost / Scale use_so3py Use Pyridine-SO₃ Complex q_sensitivity->use_so3py Yes q_sensitivity->use_so3py No, but prefer safety

Sources

A Comparative Analysis of Ethyl vs. Methyl Substituted Pyrazole Sulfonamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Sulfonamide Scaffold

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] When integrated with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit a remarkable range of biological effects, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The versatility of this scaffold allows for extensive structural modifications to fine-tune its therapeutic properties. Among the most fundamental of these modifications is the substitution of small alkyl groups, such as methyl and ethyl, at various positions on the pyrazole ring.

This guide provides an in-depth, objective comparison of the biological activities of ethyl- versus methyl-substituted pyrazole sulfonamides. While direct, head-to-head comparative studies are limited, this analysis synthesizes data from various structure-activity relationship (SAR) studies to elucidate the nuanced impact of these seemingly minor structural changes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for biological evaluation, and present quantitative data to support our analysis.

Chemical Structures: The Subtle Difference with Significant Impact

The core structure of a pyrazole sulfonamide consists of a five-membered pyrazole ring attached to a sulfonamide group. The methyl (-CH₃) and ethyl (-CH₂CH₃) substitutions can occur at various positions on the pyrazole ring, most commonly at the N1, C3, or C5 positions.

This seemingly small difference in a single carbon atom can significantly alter the compound's physicochemical properties, such as lipophilicity, steric hindrance, and electronic distribution. These changes, in turn, can profoundly influence the molecule's interaction with its biological target, affecting its potency, selectivity, and overall pharmacological profile.

Comparative Biological Activity: A Synthesis of Available Data

The following sections compare the antimicrobial, anticancer, and anti-inflammatory activities of ethyl and methyl-substituted pyrazole sulfonamides. The data presented is a synthesis from multiple studies, and direct comparisons should be interpreted with the understanding that the broader molecular scaffold may vary between studies.

Antimicrobial Activity

The sulfonamide moiety is historically recognized for its antibacterial properties, and its incorporation into the pyrazole scaffold has yielded compounds with significant antimicrobial and antifungal activity.[3][5][6][7] The nature of the alkyl substituent on the pyrazole ring can influence the spectrum and potency of this activity.

Key Insights from Structure-Activity Relationship (SAR) Studies:

Generally, the introduction of small alkyl groups on the pyrazole ring is well-tolerated and can contribute to antimicrobial potency. While a definitive trend is not universally established across all studies, some observations can be made:

  • N-Substitution: Studies on N-substituted pyrazoles suggest that the nature of the substituent plays a crucial role in determining antimicrobial activity. While direct comparisons are scarce, the presence of an N-methyl group has been shown to be compatible with potent antimicrobial effects in some scaffolds.[3]

  • C-Substitution: The substitution at the C3 and C5 positions of the pyrazole ring with methyl groups is a common feature in many biologically active pyrazole sulfonamides.

Hypothetical Comparative Data:

The following table presents a hypothetical comparison based on general trends observed in the literature. It is crucial to note that these are representative values and the actual activity will depend on the overall molecular structure.

Compound TypeTarget OrganismMIC (µg/mL) - Methyl DerivativeMIC (µg/mL) - Ethyl DerivativeReference
N1-Alkyl Pyrazole SulfonamideStaphylococcus aureus816Extrapolated
N1-Alkyl Pyrazole SulfonamideEscherichia coli1632Extrapolated
C3/C5-Dialkyl Pyrazole SulfonamideCandida albicans48Extrapolated

Note: This table is for illustrative purposes and is based on general trends. Direct experimental data comparing isosteric methyl and ethyl analogs is limited.

Anticancer Activity

Pyrazole sulfonamides have emerged as a promising class of anticancer agents, with mechanisms often involving the inhibition of key signaling pathways.[2][8] The substitution pattern on the pyrazole ring is critical for their cytotoxic potency and selectivity against cancer cell lines.

Key Insights from SAR Studies:

  • N-Methylation: One study on 3,5-dimethyl-1H-pyrazole-4-sulfonamides and their 1,3,5-trimethyl analogs (N-methylated) showed that replacing the hydrogen at the N1 position with a methyl group did not have a significant impact on the antiproliferative activity against U937 cells.[2] This suggests that for this particular scaffold, N-methylation is well-tolerated but may not be a primary driver of potency.

  • C-Alkylation: The presence of methyl groups at the C3 and C5 positions is a common feature in many pyrazole-based anticancer agents. The steric and electronic effects of these groups can influence the binding of the molecule to its target protein.

Comparative Data from a Study on Pyrazole-4-sulfonamides:

A study by Mahesh et al. (2023) provides some of the most direct, albeit limited, comparative data.[2] They synthesized and tested both 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. While this is a comparison of H vs. methyl at the N1 position rather than methyl vs. ethyl, it provides valuable insight into the effect of N-alkylation. The study concluded that replacing the N-H with an N-methyl group did not significantly impact the antiproliferative activity.

Compound SeriesCell LineActivity of N-H Derivative (IC₅₀, µM)Activity of N-Methyl Derivative (IC₅₀, µM)
Pyrazole-4-sulfonamidesU937Varies by derivativeVaries by derivative (no significant trend)
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole sulfonamides are well-documented, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][4][9] The nature of the substituents on the pyrazole ring is a key determinant of their COX inhibitory activity and selectivity.

Key Insights from SAR Studies:

  • Ethyl Substitution: A recent study described the synthesis and evaluation of novel ethyl pyrazole derivatives with a terminal sulfonamide moiety for their anti-inflammatory effects.[10][11] These compounds demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This indicates that the presence of an ethyl group is compatible with potent anti-inflammatory activity.

  • General Alkyl Substitution: The presence of small alkyl groups on the pyrazole ring is a common feature in many potent anti-inflammatory pyrazole derivatives, including the well-known COX-2 inhibitor, celecoxib (which contains a trifluoromethyl group).

Due to the lack of studies directly comparing ethyl and methyl analogs for anti-inflammatory activity, a quantitative comparison table is not feasible at this time. However, the available literature suggests that both small alkyl substituents can be incorporated into potent anti-inflammatory pyrazole sulfonamides.

Mechanisms of Action: A Glimpse into the Molecular Pathways

The biological activities of pyrazole sulfonamides are underpinned by their interactions with specific molecular targets.

  • Antimicrobial Action: Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the folic acid pathway, leading to bacteriostasis.

  • Anticancer Action: The anticancer mechanisms of pyrazole sulfonamides are more diverse and can involve:

    • Enzyme Inhibition: Inhibition of kinases such as JNK and BRAF(V600E) has been reported for some ethyl pyrazole sulfonamides.[11]

    • Apoptosis Induction: Many pyrazole derivatives induce programmed cell death in cancer cells.[8]

  • Anti-inflammatory Action: The primary mechanism for the anti-inflammatory effects of many pyrazole sulfonamides is the inhibition of COX enzymes, particularly COX-2.[1] This reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Below is a generalized diagram illustrating a potential signaling pathway targeted by pyrazole sulfonamides in the context of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Pro-inflammatory Receptor PLA2 Phospholipase A2 Receptor->PLA2 activates Stimulus Inflammatory Stimulus Stimulus->Receptor AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate for PGs Prostaglandins COX2->PGs produces Inflammation Inflammation PGs->Inflammation mediates Pyrazole_Sulfonamide Ethyl/Methyl Pyrazole Sulfonamide Pyrazole_Sulfonamide->COX2 inhibits

Caption: Hypothetical signaling pathway for the anti-inflammatory action of pyrazole sulfonamides.

Experimental Protocols: A Guide to Biological Evaluation

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (microbial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Experimental workflow for the Broth Microdilution Method.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (ethyl and methyl pyrazole sulfonamides)

  • Standard antimicrobial agents (positive controls)

  • Bacterial or fungal strains

  • Sterile saline or broth

  • McFarland turbidity standards

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effect of the test compounds on cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cancer cells in a 96-well plate and allow to adhere overnight C Treat cells with compound dilutions and incubate for 48-72 hours A->C B Prepare serial dilutions of test compounds B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a plate reader E->F G Calculate cell viability and determine IC₅₀ F->G

Caption: Experimental workflow for the MTT Assay.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Test compounds

  • Carrageenan solution (1% in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for each test compound at different doses.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The substitution of a methyl versus an ethyl group on the pyrazole sulfonamide scaffold can have a discernible impact on biological activity, although the precise effects are highly dependent on the specific molecular context and the biological target. The available data suggests that while both small alkyl substitutions are generally well-tolerated and can be part of highly active compounds, subtle differences in their steric and electronic properties can influence potency.

To provide a more definitive comparison, future research should focus on the synthesis and parallel evaluation of isosteric pairs of methyl- and ethyl-substituted pyrazole sulfonamides across a range of biological assays. Such studies would provide invaluable data for the rational design of next-generation pyrazole sulfonamide-based therapeutics. Molecular docking and computational studies could further elucidate the structural basis for the observed differences in activity, guiding medicinal chemists in the optimization of this versatile and promising scaffold.

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Validating the Molecular Architecture: A Guide to HRMS-Driven Structural Confirmation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing discovery programs. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) as a primary tool for validating the structure of the synthesized intermediate, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry.[1] We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from HRMS with those from other analytical techniques.

The pyrazole sulfonamide moiety is a significant pharmacophore present in numerous pharmaceutically active compounds.[2] The precise and accurate characterization of synthetic intermediates like this compound is therefore of utmost importance to ensure the integrity of subsequent drug discovery efforts.

The Synthetic Pathway: Crafting the Target Molecule

The synthesis of this compound is typically achieved through the chlorosulfonation of the corresponding 1-ethyl-3,5-dimethyl-1H-pyrazole. This electrophilic substitution reaction introduces the sulfonyl chloride group at the C4 position of the pyrazole ring, a common and effective method for producing such intermediates.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform.

  • Chlorosulfonation: Cool the solution to 0 °C in an ice bath. Slowly add chlorosulfonic acid (5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The use of a significant excess of chlorosulfonic acid helps to drive the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice. The sulfonyl chloride product is sensitive to water, but this step is necessary to remove the excess chlorosulfonic acid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel.

Synthesis Workflow A 1-ethyl-3,5-dimethyl-1H-pyrazole C Reaction Mixture (0 °C to 60 °C) A->C B Chlorosulfonic Acid (in Chloroform) B->C D Quenching with Ice C->D E Extraction with Dichloromethane D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: A schematic overview of the synthesis of this compound.

HRMS: The Gold Standard for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, a critical step in structural validation.

Principle of HRMS

Unlike low-resolution mass spectrometry which provides nominal mass, HRMS provides the exact mass of a molecule, calculated using the masses of the most abundant isotopes of its constituent elements.[3] This high mass accuracy, typically within 5 ppm, significantly narrows down the possible molecular formulas for a given mass, often to a single unique composition.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Introduce the sample into an HRMS instrument, commonly an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation in the source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Data Interpretation: Confirming the Structure

The molecular formula for this compound is C₇H₁₁ClN₂O₂S.[4]

Table 1: Theoretical vs. Expected Experimental HRMS Data

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₇H₁₁ClN₂O₂SC₇H₁₁ClN₂O₂S
Exact Mass of [M+H]⁺223.0306223.0306 ± 5 ppm
Isotopic PatternCharacteristic pattern due to the presence of Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and Sulfur (³²S/³⁴S ≈ 22.5:1)A distinct M+2 peak with an intensity of approximately one-third of the monoisotopic peak.[5]

The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule. Furthermore, the isotopic pattern, particularly the characteristic 3:1 ratio of the M and M+2 peaks due to the presence of a chlorine atom, provides strong evidence for the presence of chlorine in the molecule.[5]

Fragmentation Analysis: Piecing Together the Puzzle

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural information. Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine radical (•Cl) and sulfur dioxide (SO₂).[6] For pyrazole-containing compounds, fragmentation often involves the loss of HCN or N₂ from the pyrazole ring.[7][8]

Proposed HRMS Fragmentation Pathway Parent [M+H]⁺ m/z = 223.0306 Frag1 [M+H - Cl]⁺ m/z = 188.0617 Parent->Frag1 - Cl• Frag2 [M+H - SO₂]⁺ m/z = 159.0692 Parent->Frag2 - SO₂ Frag3 [M+H - SO₂Cl]⁺ m/z = 124.1022 Frag2->Frag3 - Cl• Frag4 [C₅H₉N₂]⁺ m/z = 97.0760 Frag3->Frag4 - C₂H₅

Caption: Proposed fragmentation pathway for this compound in HRMS/MS.

A Comparative Look: HRMS vs. Other Techniques

While HRMS is invaluable for determining elemental composition, a comprehensive structural validation relies on a combination of analytical techniques.

Table 2: Comparison of HRMS and NMR Spectroscopy

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Exact mass and elemental composition.Detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[9][10]
Strengths Unparalleled accuracy in mass determination, high sensitivity.Unambiguous structure elucidation through correlation experiments (COSY, HSQC, HMBC).[9][10]
Limitations Provides limited information on isomerism and connectivity.Lower sensitivity compared to MS, requires larger sample amounts.
Role in Validation Confirms the molecular formula.Elucidates the detailed molecular structure.

Infrared (IR) Spectroscopy serves as a complementary technique, providing information about the functional groups present in the molecule. For this compound, characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group would be expected around 1370 cm⁻¹ and 1180 cm⁻¹.

A Synergistic Workflow for Unambiguous Validation

The most robust approach to structural validation involves a synergistic workflow that integrates data from multiple analytical techniques.

Comprehensive Validation Workflow Synthesis Synthesized Compound HRMS HRMS Analysis Synthesis->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Data Integrated Data Analysis HRMS->Data NMR->Data IR->Data Structure Validated Structure Data->Structure

Caption: A comprehensive workflow for the structural validation of synthesized organic compounds.

Conclusion

The structural validation of synthesized compounds is a critical step in the drug discovery and development pipeline. High-Resolution Mass Spectrometry provides an unparalleled level of accuracy in determining the elemental composition of a molecule, making it an indispensable tool for confirming the identity of target compounds like this compound. The combination of exact mass measurement and isotopic pattern analysis offers a high degree of confidence in the molecular formula. When used in conjunction with other powerful techniques such as NMR and IR spectroscopy, HRMS forms part of a comprehensive and self-validating system that ensures the structural integrity of novel chemical entities, thereby underpinning the reliability and reproducibility of subsequent scientific research.

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A Comparative Guide to Reaction Monitoring of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: An LC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for monitoring the synthesis of sulfonamides from 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. As a crucial reagent in the development of pharmacologically active compounds, understanding its reaction kinetics and purity profile is paramount. We will explore the nuances of using Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, contrasting its performance with alternative techniques and providing the supporting rationale for methodological choices.

The Analytical Challenge: Why Sulfonyl Chlorides Demand a Specialized Approach

This compound is a highly reactive electrophile, a characteristic that makes it an excellent building block for sulfonamide synthesis.[1] However, this same reactivity presents significant analytical challenges. The primary obstacle is the compound's susceptibility to hydrolysis, where reaction with even trace amounts of water will convert it to the corresponding sulfonic acid.[2][3] This degradation can occur in the reaction vessel, during sample preparation, or even within the analytical instrument itself, leading to inaccurate assessments of reaction completion and impurity profiles.

Furthermore, many sulfonyl chlorides are thermally labile, precluding the use of high-temperature techniques like Gas Chromatography (GC) without derivatization.[4] Therefore, the chosen analytical method must be rapid, operate under mild conditions, and possess high sensitivity and specificity to simultaneously monitor the starting material, the desired product, and potential byproducts.

LC-MS: The Gold Standard for Monitoring Sulfonyl Chloride Reactions

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the technique of choice for analyzing complex organic reactions, particularly those involving reactive or non-volatile compounds.[5][6] Its power lies in the coupling of high-resolution chromatographic separation with the highly sensitive and specific detection afforded by mass spectrometry.[5]

Why LC-MS is Superior for this Application:

  • Specificity: MS detection allows for the differentiation of compounds based on their mass-to-charge ratio (m/z), making it possible to unambiguously track the starting sulfonyl chloride, the sulfonamide product, and the sulfonic acid byproduct, even if they co-elute chromatographically.

  • Sensitivity: LC-MS provides exceptional sensitivity, often reaching picogram levels, which is essential for detecting trace impurities and accurately determining the endpoint of a reaction.[5]

  • Versatility: The technique is suitable for a wide range of polar and non-volatile compounds, which are common in pharmaceutical synthesis.[7]

  • Mild Conditions: Reversed-phase LC operates at or near ambient temperatures, preventing the thermal degradation of the analyte.

The following diagram and protocol outline a robust, self-validating system for monitoring the reaction of this compound with a representative amine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Aliquot (Time Point) Quench Quench with Aprotic Solvent (e.g., Acetonitrile) Reaction->Quench Immediate quenching is critical Dilute Dilute to Working Concentration (in Acetonitrile) Quench->Dilute LC HPLC Separation (Reversed-Phase C18) Dilute->LC MS MS Detection (ESI+/-) LC->MS Ionization Chromatogram Extract Ion Chromatograms (EIC) for each species MS->Chromatogram Data Acquisition Quantify Peak Integration & Quantification (% Conversion, % Purity) Chromatogram->Quantify

Caption: Workflow for LC-MS reaction monitoring.

1. Sample Preparation (The Causality of Choice):

  • Step 1: At a defined time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Step 2: Immediately quench the aliquot in a vial containing a larger volume (e.g., 1 mL) of cold, anhydrous acetonitrile.

    • Rationale: Immediate quenching is the most critical step. Sulfonyl chloride reactions are often rapid. Diluting the aliquot into an aprotic solvent like acetonitrile instantly stops the reaction by drastically reducing reactant concentrations and prevents hydrolysis by eliminating water.

2. Chromatographic Separation (HPLC):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice for separating small organic molecules of moderate polarity.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier that aids in protonation, leading to better peak shapes and enhanced ionization efficiency in positive-ion ESI-MS.[4]

  • Gradient: A typical gradient would run from 10% B to 90% B over 10 minutes. This ensures that both the more polar sulfonic acid byproduct and the less polar starting material and product are eluted and resolved effectively.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity, but is low enough to prevent analyte degradation.

3. Mass Spectrometric Detection (MS):

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Rationale: ESI is a soft ionization technique ideal for preventing fragmentation of thermally labile molecules.[7] Positive mode is excellent for detecting the protonated sulfonamide product and pyrazole starting material. Negative mode is often more sensitive for detecting the deprotonated sulfonic acid byproduct.

  • Key Ions to Monitor (for this compound, C₇H₁₁ClN₂O₂S, MW: 222.69): [8]

    • Starting Material (Positive Ion): Look for adducts like [M+H]⁺ (m/z 223.0), [M+Na]⁺ (m/z 245.0), and [M+CH₃CN+H]⁺ (m/z 264.1). Acetonitrile adducts are common when it's used as a solvent.[9][10]

    • Hydrolysis Product (Sulfonic Acid, C₇H₁₂N₂O₃S, MW: 204.25) (Negative Ion): Monitor for the deprotonated molecule [M-H]⁻ at m/z 203.1.

    • Product (e.g., sulfonamide with benzylamine, C₁₄H₁₉N₃O₂S, MW: 293.38) (Positive Ion): Monitor for the protonated molecule [M+H]⁺ at m/z 294.1.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the preferred method, other techniques can provide complementary information. Their suitability for routine reaction monitoring, however, is limited.

Technique Sensitivity Specificity Sample Throughput In-situ Monitoring Capability Key Limitations for this Application
LC-MS Excellent (pg-ng/mL)ExcellentHighPossible with specialized setupsHigh initial instrument cost
GC-MS Good (ng/mL)GoodHighNoRequires derivatization to a stable sulfonamide; not suitable for direct monitoring of the sulfonyl chloride.[4]
NMR (¹H, ¹⁹F) Moderate (µg-mg/mL)ExcellentLowYes (in NMR tube)Low sensitivity makes it difficult to track reaction to completion or quantify trace impurities.[11]
FT-IR ModerateLowHighYes (with ATR probe)Lacks specificity to distinguish between similar sulfonated species; difficult to quantify in complex mixtures.[12]
Titrimetry PoorPoorModerateNoNot specific; will quantify any compound that reacts with the titrant, leading to inaccurate results in a reaction mixture.[4]

Expert Insights on Alternatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary drawback is the thermal instability and reactivity of sulfonyl chlorides. Direct injection would lead to degradation in the hot injector port. While derivatization with an amine to form a stable sulfonamide is possible for purity analysis of the starting material, it is an offline process and cannot be used to monitor the disappearance of the sulfonyl chloride in real-time.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation. For reaction monitoring, one can follow the disappearance of a proton signal unique to the starting material and the appearance of a new signal for the product. However, its inherently lower sensitivity compared to MS means the reaction may appear "complete" by NMR while significant, catalytically relevant amounts of starting material remain.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR probes can be useful for tracking the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride (~1380 and 1180 cm⁻¹). However, the product sulfonamide will also have S=O stretches in a similar region, leading to overlapping signals that complicate quantification and lack the specificity of MS.[12]

Conclusion: A Multi-faceted but MS-Centric Approach

For the robust, accurate, and sensitive monitoring of reactions involving this compound, LC-MS stands out as the superior analytical technique. Its ability to operate under mild conditions while providing unparalleled sensitivity and specificity allows researchers to precisely track reactants, products, and byproducts in real-time.

While techniques like NMR and FT-IR offer valuable, often complementary, structural and functional group information, they lack the quantitative rigor and specificity required for detailed kinetic analysis and impurity profiling in complex reaction mixtures. A well-developed LC-MS method, built on a foundation of rapid and effective sample quenching, provides the high-quality, trustworthy data essential for accelerating drug development and ensuring process control.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Sulfonyl Chloride Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal and agrochemical development, pyrazole sulfonyl chlorides are invaluable building blocks. Their utility in synthesizing a diverse range of bioactive sulfonamides is well-documented. However, the synthesis of these intermediates, particularly through electrophilic substitution on the pyrazole ring, often yields a mixture of regioisomers. The precise identification of the sulfonyl chloride group's position (e.g., C3, C4, or C5) is not merely an academic exercise; it is a critical step that dictates the final structure, and consequently, the biological activity and intellectual property value of the target molecule.

This guide provides an in-depth, experimentally grounded comparison of the key spectroscopic techniques used to unambiguously differentiate these vital regioisomers. We will move beyond simply listing data points to explain the underlying principles that make these methods effective, empowering you to make confident structural assignments in your own research.

The Core Challenge: Regioisomeric Ambiguity and Tautomerism

The primary analytical hurdle arises from the similar molecular weights and elemental compositions of the regioisomers. Furthermore, for N-unsubstituted pyrazoles, the situation is complicated by annular tautomerism. This phenomenon involves the rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N2) on the NMR timescale.[1] As a result, the C3 and C5 positions can become chemically equivalent, leading to averaged signals in room temperature NMR spectra and making a definitive assignment challenging.[1]

G cluster_isomers Common Pyrazole Sulfonyl Chloride Regioisomers cluster_tautomerism Annular Tautomerism (Affecting 3- and 5-Isomers) Isomer_3 1H-Pyrazole-3-sulfonyl chloride Tautomer1 3-SO₂Cl Tautomer Isomer_4 1H-Pyrazole-4-sulfonyl chloride Isomer_5 1H-Pyrazole-5-sulfonyl chloride Tautomer2 5-SO₂Cl Tautomer Tautomer1->Tautomer2 Fast Exchange

Caption: Key regioisomers and the challenge of annular tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Arbiter

While several techniques contribute to the full picture, NMR, particularly two-dimensional (2D) NMR, is the most powerful and definitive tool for distinguishing pyrazole sulfonyl chloride regioisomers.

1D NMR (¹H and ¹³C): Initial Clues and Inherent Limitations

Proton (¹H) NMR: The chemical shifts and coupling patterns of the pyrazole ring protons offer the first clues.

  • 4-SO₂Cl Isomer: This isomer is often the most straightforward to identify. It typically shows two chemically equivalent protons at the C3 and C5 positions, appearing as a sharp singlet in the aromatic region. The N-H proton is often broad and may be difficult to observe due to chemical exchange.[1]

  • 3-SO₂Cl and 5-SO₂Cl Isomers: These are more complex due to the aforementioned tautomerism. At room temperature, you might observe averaged signals, making the spectra of the 3- and 5-isomers appear identical. You would expect to see two distinct signals for the ring protons (H4 and H5, or H3 and H4), which would appear as doublets due to coupling with each other.

Carbon (¹³C) NMR: The ¹³C spectrum provides information on the unique carbon environments.

  • 4-SO₂Cl Isomer: Due to symmetry, this isomer will show only two signals for the pyrazole ring carbons: one for the equivalent C3 and C5, and one for the C4 bearing the sulfonyl chloride group.

  • 3-SO₂Cl and 5-SO₂Cl Isomers: Tautomerism can again lead to signal averaging for C3 and C5. Thus, like in the ¹H NMR, the ¹³C spectra of these two isomers may be indistinguishable at room temperature, showing three distinct carbon signals.

2D NMR (HSQC & HMBC): The Key to Unambiguous Assignment

When 1D NMR spectra are ambiguous, 2D correlation experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[1] This allows us to piece together the molecular framework definitively.

The Causality Behind HMBC's Power: The HMBC experiment detects correlations between protons and carbons separated by multiple bonds. By observing which protons "talk" to which carbons, we can map out the connectivity, bypassing the issue of tautomeric averaging.

Differentiating Isomers with HMBC:

  • 1H-Pyrazole-4-sulfonyl chloride: The single ring proton signal (H3/H5) will show a strong HMBC correlation to the carbon bearing the sulfonyl group (C4) and a weaker correlation across the nitrogen to the other ring carbon (C5/C3).

  • 1H-Pyrazole-3-sulfonyl chloride vs. 1H-Pyrazole-5-sulfonyl chloride: This is where HMBC truly excels. Even with tautomerism, the connectivity is fixed. The key is to observe the correlations from the identifiable protons to the quaternary carbons. For an N-substituted pyrazole (which locks the tautomer), the distinction is clear:

    • In the 3-SO₂Cl isomer , the H5 proton will show a ³J correlation to C3 (the carbon with the -SO₂Cl group).

    • In the 5-SO₂Cl isomer , the H3 proton will show a ³J correlation to C5 (the carbon with the -SO₂Cl group).

G cluster_3 Key HMBC Correlation for 3-SO₂Cl Isomer cluster_5 Key HMBC Correlation for 5-SO₂Cl Isomer H5 H5 C3 C3-SO₂Cl H5->C3 ³J correlation H3 H3 C5 C5-SO₂Cl H3->C5 ³J correlation

Caption: Differentiating HMBC correlations for 3- and 5-isomers.

Experimental Protocols

Protocol 1: High-Resolution NMR Analysis

This protocol is designed to provide definitive structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole sulfonyl chloride sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it can help to sharpen the N-H proton signal.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition (The Decisive Step):

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to establish direct one-bond ¹H-¹³C correlations. This definitively links each proton to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. Optimize the key parameter for long-range coupling (typically set to 8 Hz) to emphasize 2- and 3-bond correlations.[1]

  • Data Analysis:

    • Use the HSQC spectrum to assign protonated carbons.

    • Systematically analyze the HMBC cross-peaks. For each proton, identify all carbon correlations.

    • Construct a connectivity map based on the observed correlations to rebuild the molecular structure and confirm the position of the sulfonyl chloride group.

G Start Sample Synthesized NMR_1D Acquire ¹H & ¹³C NMR Start->NMR_1D Check_Ambiguity Is Structure Ambiguous? (e.g., 3- vs 5-isomer) NMR_1D->Check_Ambiguity NMR_2D Acquire 2D NMR (HSQC & HMBC) Check_Ambiguity->NMR_2D Yes Assign Assign Regioisomer Structure Check_Ambiguity->Assign No (e.g., clear 4-isomer) Analyze_HMBC Analyze Key HMBC Correlations NMR_2D->Analyze_HMBC Analyze_HMBC->Assign Confirm Confirm Functional Groups with IR / MS Assign->Confirm

Caption: Workflow for unambiguous regioisomer identification.

Complementary Spectroscopic Techniques

While NMR is definitive for isomerism, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are crucial for confirming the presence of the required functional groups, acting as a self-validating system for your protocol.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for functional group identification. For pyrazole sulfonyl chlorides, the key is the sulfonyl chloride group (-SO₂Cl).

  • Causality: The S=O bonds in the sulfonyl chloride group have strong dipole moments, leading to intense absorption bands in the IR spectrum. These occur as two distinct stretches: asymmetric and symmetric.

  • Characteristic Bands: Look for strong, characteristic absorption bands in these regions:[2]

    • 1370-1410 cm⁻¹: Asymmetric S=O stretch

    • 1166-1204 cm⁻¹: Symmetric S=O stretch

    • ~375 cm⁻¹: S-Cl stretch (may be outside the range of standard spectrophotometers)[3]

  • Limitation: While IR confirms the presence of the sulfonyl chloride, it generally cannot differentiate between regioisomers, as the bond vibration frequencies are not significantly influenced by the group's position on the pyrazole ring.

Mass Spectrometry (MS)

MS provides the molecular weight and valuable fragmentation information.

  • Molecular Ion Peak (M⁺): This confirms the molecular weight of the compound.

  • Isotopic Pattern: The most telling feature for a sulfonyl chloride is the isotopic signature of chlorine. You will observe two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).[2] This is a definitive confirmation of a single chlorine atom in the molecule.

  • Fragmentation: While fragmentation patterns can differ between isomers, they can be complex to interpret and are generally less reliable for primary assignment than NMR. A common fragmentation is the loss of the SO₂Cl group or Cl radical.

Comparative Data Summary

The table below summarizes the expected key spectroscopic features for the primary N-H pyrazole sulfonyl chloride regioisomers.

Feature1H-Pyrazole-3-sulfonyl chloride1H-Pyrazole-4-sulfonyl chloride1H-Pyrazole-5-sulfonyl chloride
¹H NMR (Ring Protons) Two doublets (H4, H5) - may be averaged with 5-isomerOne singlet (H3, H5)Two doublets (H3, H4) - may be averaged with 3-isomer
¹³C NMR (Ring Carbons) ~3 signals (C3, C4, C5) - C3/C5 may be averaged2 signals (C3/C5, C4)~3 signals (C3, C4, C5) - C3/C5 may be averaged
Key HMBC Correlation H5 shows ³J coupling to C3H3/H5 shows ²J coupling to C4H3 shows ³J coupling to C5
IR S=O Asymmetric Stretch ~1370-1410 cm⁻¹~1370-1410 cm⁻¹~1370-1410 cm⁻¹
IR S=O Symmetric Stretch ~1166-1204 cm⁻¹~1166-1204 cm⁻¹~1166-1204 cm⁻¹
MS Isotopic Pattern M⁺ and M+2 (3:1 ratio)M⁺ and M+2 (3:1 ratio)M⁺ and M+2 (3:1 ratio)

Conclusion

The unambiguous structural assignment of pyrazole sulfonyl chloride regioisomers is a critical checkpoint in synthetic chemistry. While 1D NMR, IR, and MS provide essential pieces of the puzzle, they are often insufficient in isolation, particularly when dealing with the complexities of annular tautomerism. The strategic application of 2D NMR, specifically the HMBC experiment, is the most authoritative method for elucidating the precise connectivity of the molecular framework. By following a logical workflow that combines these techniques, researchers can ensure the scientific integrity of their work and proceed with confidence in the development of novel, high-value molecules.

References

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A Senior Application Scientist’s Guide to Evaluating the Purity of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Reagent Purity in Synthesis

In the fields of pharmaceutical and agrochemical research, the starting materials' integrity is paramount. 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a key building block, valued for its role in constructing complex sulfonamides and other biologically active molecules. However, its inherent reactivity, while synthetically useful, also makes it susceptible to degradation and the presence of process-related impurities.[1] The presence of even minor impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and ultimately, compromise the yield, efficacy, and safety of the final compound.[2]

This guide provides a comprehensive, multi-technique framework for rigorously evaluating the purity of this compound from various suppliers. We will move beyond a simple reliance on a Certificate of Analysis (CoA) and establish a robust, self-validating system for incoming quality control. This ensures batch-to-batch consistency and provides the empirical data needed to make informed sourcing decisions.

Part 1: The Certificate of Analysis (CoA) — A Starting Point, Not a Conclusion

A Certificate of Analysis is a document provided by the supplier that details batch-specific quality control testing results.[3][4] It is the first checkpoint in your quality assessment.

What to Look For in a CoA:

  • Product Identity and Batch Number: Ensures traceability.[3]

  • Purity Specification and Actual Result: The most crucial data point, often determined by HPLC or GC.

  • Analytical Methods Used: Lists the techniques (e.g., HPLC, NMR) used to generate the data.[5]

  • Physical Properties: Data such as melting point and appearance.

However, a CoA has limitations. The methods used may not be sensitive enough to detect all relevant impurities, and the document itself does not guarantee the material's stability during shipping and storage. Some suppliers of specialized reagents may not even provide detailed analytical data, placing the onus of quality verification entirely on the researcher.[6] Therefore, independent, orthogonal verification is not just recommended; it is a requirement for rigorous science.[2][7]

Part 2: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is the most reliable strategy. Each method acts as a check on the others, providing a more robust and trustworthy assessment.

Our recommended workflow involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to build a comprehensive purity profile.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Experimental Verification (Orthogonal Methods) cluster_2 Final Decision CoA Review Supplier's Certificate of Analysis (CoA) HPLC Chromatographic Purity (HPLC-UV) CoA->HPLC Independent Verification qNMR Absolute Purity & Identity (qNMR) CoA->qNMR Independent Verification FTIR Functional Group ID (FTIR) CoA->FTIR Independent Verification Thermal Thermal Properties & Non-Volatiles (DSC/TGA) CoA->Thermal Independent Verification Compare Synthesize Data & Compare Suppliers HPLC->Compare qNMR->Compare FTIR->Compare Thermal->Compare

Caption: High-level workflow for comprehensive purity assessment.

Part 3: Core Analytical Techniques & Protocols

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for separating and quantifying organic impurities in a sample. A reversed-phase (RP-HPLC) method separates compounds based on their hydrophobicity. For sulfonyl chlorides, which are reactive, the choice of mobile phase and sample solvent is critical to prevent on-column degradation.[8] Using a buffered, non-nucleophilic mobile phase (e.g., acetonitrile and water) is essential. The percentage of area of the main peak relative to the total area of all peaks provides the chromatographic purity.

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve in Acetonitrile) Injection 2. Inject onto RP-HPLC System SamplePrep->Injection Separation 3. Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection 4. UV Detection (e.g., 230 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration) Detection->Analysis Result Calculate % Area Purity Analysis->Result

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Biological Assay Performance and Supporting Experimental Data

For researchers, scientists, and drug development professionals, the sulfonamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a wide array of therapeutic agents.[1] From their initial discovery as antibacterial agents to their contemporary roles in treating cancers, glaucoma, and inflammation, the versatility of sulfonamides is undeniable.[2][3] However, this chemical promiscuity also presents a significant challenge: the potential for off-target effects and cross-reactivity. Understanding and rigorously evaluating the selectivity of novel sulfonamide derivatives is paramount to developing safe and effective therapeutics.

This guide provides an in-depth, technical comparison of key biological assays for assessing the cross-reactivity of novel sulfonamide derivatives. We will delve into the causality behind experimental choices, present detailed protocols for self-validating systems, and provide a framework for interpreting the resulting data. Our focus will be on providing practical, field-proven insights to empower your research and development endeavors.

The Rationale for Cross-Reactivity Profiling

Given this multi-target profile, a thorough assessment of a novel sulfonamide derivative's selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding its pharmacological profile. Early-stage cross-reactivity profiling can prevent costly late-stage failures by identifying potential liabilities and guiding lead optimization toward more selective compounds.

Comparative Analysis of Key Biological Assays

To comprehensively assess the cross-reactivity of novel sulfonamide derivatives, a multi-pronged approach employing a suite of orthogonal biological assays is essential. Here, we compare three critical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and cell-based kinase inhibition assays.

Data Presentation: Comparative Inhibitory Activity of Novel Sulfonamide Derivatives

The following table summarizes hypothetical cross-reactivity data for a novel sulfonamide derivative, "Sulfonamide-X," against its intended target and key off-targets. This data is representative of what can be generated using the assays described in this guide.

Assay TypeTarget ProteinDerivativeIC50 / Kd (nM)Notes
Enzyme Inhibition Assay Dihydropteroate Synthase (DHPS)Sulfonamide-X15Primary target; potent inhibition.
Enzyme Inhibition Assay Carbonic Anhydrase II (hCA II)Sulfonamide-X250Significant off-target inhibition.
Enzyme Inhibition Assay Carbonic Anhydrase IX (hCA IX)Sulfonamide-X85Potent off-target inhibition; potential for anti-cancer activity.
Surface Plasmon Resonance Kinase ASulfonamide-X1,200Weak binding detected.
Surface Plasmon Resonance Kinase BSulfonamide-X>10,000No significant binding observed.
Cell-Based Assay Kinase C (in cancer cell line)Sulfonamide-X850Moderate inhibition in a cellular context.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Cross-Reactivity

Rationale: The competitive ELISA is a high-throughput and cost-effective method for screening the binding of a small molecule to a specific protein.[6] It is particularly useful for initial cross-reactivity screening against a panel of purified proteins. The principle relies on the competition between the sulfonamide derivative in the sample and a labeled sulfonamide conjugate for binding to a limited amount of target protein coated on a microplate.[6]

Experimental Workflow:

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat microplate wells with target protein (e.g., hCA II) p2 Wash to remove unbound protein p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash to remove excess blocking buffer p3->p4 a1 Add sulfonamide standards or test derivatives p4->a1 a2 Add enzyme-conjugated sulfonamide a1->a2 a3 Incubate to allow competition a2->a3 a4 Wash to remove unbound reagents a3->a4 d1 Add substrate solution a4->d1 d2 Incubate for color development d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4 SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_regen Regeneration s1 Activate sensor chip surface (e.g., CM5) s2 Immobilize target protein via amine coupling s1->s2 s3 Deactivate remaining active groups s2->s3 s4 Establish a stable baseline s3->s4 b1 Inject sulfonamide derivative (analyte) at various concentrations s4->b1 b2 Monitor association phase b1->b2 b3 Inject running buffer b2->b3 b4 Monitor dissociation phase b3->b4 r1 Inject regeneration solution to remove bound analyte b4->r1 r2 Re-establish baseline r1->r2

Caption: SPR workflow for analyzing sulfonamide-protein interactions.

Detailed Protocol:

  • Ligand Immobilization:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the purified target protein (ligand) at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5). [1] * Inject 1 M ethanolamine-HCl to block any remaining active esters.

  • Binding Measurement:

    • Prepare a series of dilutions of the novel sulfonamide derivative (analyte) in running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min). [7] * Monitor the association phase for a defined period (e.g., 120-180 seconds).

    • Switch to running buffer to monitor the dissociation phase. [8]3. Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection. [8]4. Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [9]

Cell-Based Kinase Inhibition Assay

Rationale: While biochemical assays with purified proteins are essential, cell-based assays provide a more physiologically relevant context for evaluating the activity of a compound. [10]These assays assess the ability of a sulfonamide derivative to inhibit a specific kinase within a living cell, taking into account factors such as cell permeability and intracellular metabolism.

Experimental Workflow:

Kinase_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection c1 Seed cancer cells expressing the target kinase in a 96-well plate c2 Incubate to allow cell attachment c1->c2 t1 Treat cells with serial dilutions of the sulfonamide derivative c2->t1 t2 Incubate for a defined period t1->t2 l1 Lyse the cells t2->l1 l2 Measure kinase activity using a luminescent or fluorescent assay (e.g., ADP-Glo™) l1->l2

Caption: Cell-based kinase inhibition assay workflow.

Detailed Protocol:

  • Cell Seeding:

    • Seed a human cancer cell line known to express the kinase of interest (e.g., A549 for certain receptor tyrosine kinases) into a 96-well plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel sulfonamide derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the sulfonamide derivative.

    • Incubate for a specific period (e.g., 24-72 hours), depending on the kinase and the expected mechanism of action. [11]3. Kinase Activity Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen kinase activity assay (e.g., ADP-Glo™ Kinase Assay). [12] * This assay measures the amount of ADP produced, which is proportional to the kinase activity. [12] * Add the kinase detection reagent and incubate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the sulfonamide derivative relative to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion: A Framework for Confident Drug Development

The comprehensive cross-reactivity profiling of novel sulfonamide derivatives is a cornerstone of modern drug discovery. By employing a strategic combination of high-throughput screening methods like ELISA, detailed kinetic analysis with SPR, and physiologically relevant cell-based assays, researchers can build a robust understanding of a compound's selectivity profile. This multi-faceted approach, grounded in sound experimental design and rigorous data interpretation, provides the confidence needed to advance promising candidates through the development pipeline while minimizing the risk of unforeseen off-target effects. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists dedicated to the rational design of the next generation of safe and effective sulfonamide-based therapeutics.

References

  • Dittmer, D. K., & Johnson, K. K. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1485–1492.
  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices - R-Biopharm. (n.d.). Retrieved January 5, 2026, from [Link]

  • Chu, C. Y., & Lee, J. Y. (2025). Prescribing carbonic anhydrase inhibitors to patients with "sulfa" antibiotics allergy: do we dare? Eye (London, England), 39(1), 133–139.
  • Competitive ELISA Protocol - Creative Diagnostics. (n.d.). Retrieved January 5, 2026, from [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Publishing. (n.d.). Retrieved January 5, 2026, from [Link]

  • Morey, S. (2007). Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Surface Plasmon Resonance. (n.d.). Retrieved January 5, 2026, from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
  • Competitive ELISA protocol - St John's Laboratory. (n.d.). Retrieved January 5, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 5, 2026, from [Link]

  • Surface plasmon resonance1. (n.d.). Retrieved January 5, 2026, from [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 5, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved January 5, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PubMed Central. (2024, November 4). Retrieved January 5, 2026, from [Link]

  • Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC - PubMed Central. (2022, October 21). Retrieved January 5, 2026, from [Link]

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF‑7 Human Breast Cancer Cell L - Chemical Methodologies. (2024, March 29). Retrieved January 5, 2026, from [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. (2025, April 1). Retrieved January 5, 2026, from [Link]

  • A Simple Guide to Surface Plasmon Resonance. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed. (2010, May 21). Retrieved January 5, 2026, from [Link]

  • Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na - LINCS Data Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved January 5, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1005614-77-6), a reactive sulfonyl chloride derivative.[1] Our focus is to provide a procedural, step-by-step framework that ensures the safety of laboratory personnel and the protection of our environment.

The information herein is synthesized from established safety protocols for sulfonyl chlorides and pyrazole derivatives, in the absence of a comprehensive, publicly available Safety Data Sheet (SDS) detailing specific disposal procedures for this exact compound. The core principle guiding this protocol is to treat the substance as a hazardous chemical waste at all times.

I. Hazard Profile and Chemical Reactivity: The "Why" Behind the Precautions

Understanding the inherent chemical risks of this compound is paramount to its safe handling and disposal. The hazard profile is primarily dictated by the sulfonyl chloride functional group and the pyrazole core.

  • Sulfonyl Chloride Reactivity : Sulfonyl chlorides are notoriously reactive, particularly with nucleophiles. The most critical reaction to consider in a disposal context is their violent reaction with water, which produces corrosive hydrochloric acid (HCl) and sulfonic acid. This reaction is highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing container rupture and the release of toxic fumes.[2] Therefore, uncontrolled contact with water or aqueous solutions must be strictly avoided.[2][3]

  • Corrosivity : As a direct consequence of its reactivity and the nature of its decomposition products, this compound is classified as a corrosive substance. It is expected to cause severe skin burns and serious eye damage upon contact.[4]

  • Toxicity of Pyrazole Derivatives : Pyrazole-containing compounds exhibit a wide spectrum of biological activities.[5][6] While the specific toxicology of this compound is not thoroughly investigated, it is prudent to handle it as a potentially toxic substance. Some pyrazole derivatives are known to be harmful to aquatic life, underscoring the importance of preventing its release into the environment.[7]

Hazard CategoryFindingCitation
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4]
Reactivity Reacts violently with water, liberating toxic and corrosive gases.[2]
Acute Toxicity The toxicological properties have not been fully investigated, but pyrazole derivatives can exhibit a range of biological effects.[2][8]
Environmental Hazards Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[9]
II. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE and safety measures are mandatory:

  • Work in a Ventilated Area : All handling of this compound, especially outside of a sealed container, must be conducted in a well-ventilated chemical fume hood.[2][10]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes.[11]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.

    • Body Protection : A lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[11]

  • Emergency Preparedness : Ensure that an emergency eyewash station and safety shower are readily accessible.[3] Have a spill kit prepared with appropriate absorbent materials.

Operational Plan: From Laboratory Bench to Final Disposal

This section provides a step-by-step guide for the safe disposal of this compound, covering waste segregation, spill management, and the final disposal process.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Classify as Hazardous Waste : All waste containing this compound, including unreacted material, contaminated labware, and spill cleanup debris, must be classified as hazardous chemical waste.[12][13]

  • Segregate at the Source :

    • Do not mix this waste with other waste streams, particularly aqueous waste or waste containing alcohols, amines, or strong bases, due to its high reactivity.[2]

    • Keep halogenated organic waste separate from non-halogenated waste if required by your institution's waste management program.[7]

Step 2: Containerization and Labeling
  • Container Selection : Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be dry.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[7][12]

    • The full chemical name: "this compound".[12]

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.

    • Appropriate hazard pictograms (e.g., corrosive).

    • The name and contact information of the generating researcher or lab.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel : Notify others in the immediate area.[14]

  • Evacuate : If necessary, evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operational.

  • Contain the Spill : Cover the spill with a dry, inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[3][10][15] DO NOT use combustible materials like paper towels or sawdust. [10]

  • Collect the Waste : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone), followed by a thorough wash with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.

For a Large Spill (requires emergency response):

  • Evacuate : Immediately evacuate the laboratory, closing the doors behind you.

  • Alert : Activate the fire alarm if the spill poses a fire or explosion hazard.

  • Call for Help : Contact your institution's emergency response team or EHS department from a safe location. Provide them with the chemical name and any known hazards.

Step 4: On-Site Storage and Final Disposal
  • Storage : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[16] This area must be:

    • Secure and under the control of the laboratory personnel.

    • Well-ventilated.

    • Away from sources of ignition and incompatible materials (especially water and bases).[16]

  • Disposal Request : Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[9]

  • Professional Disposal : The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[9][17] The most common and recommended method for such compounds is high-temperature incineration at a permitted hazardous waste facility.[9][17]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_final Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood WasteGen Generate Waste (Unused chemical, contaminated items) Segregate Segregate as Halogenated Organic Hazardous Waste WasteGen->Segregate Containerize Place in Dry, Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Spill Spill Occurs Contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) Spill->Contain CollectSpill Collect Spill Debris Contain->CollectSpill CollectSpill->Containerize Add to waste container Request Request EHS Pickup Store->Request Incinerate Professional Disposal (High-Temperature Incineration) Request->Incinerate

Caption: Logical workflow for the proper disposal of this compound.

Causality in Protocol: Why These Steps are Critical
  • Segregation from Aqueous Waste : This is the most critical step. The violent, exothermic reaction of sulfonyl chlorides with water can lead to catastrophic container failure.

  • Use of Inert Absorbents : Materials like sand do not react with the sulfonyl chloride, safely containing it for collection. Combustible materials could potentially react or ignite due to the heat generated from decomposition.

  • Professional Incineration : High-temperature incineration is a robust method that ensures the complete destruction of the organic molecule, breaking it down into less harmful components under controlled conditions with flue gas scrubbing to neutralize acidic byproducts like HCl.[17]

  • Institutional EHS Involvement : Your EHS department is the ultimate authority on waste disposal regulations specific to your location.[9] They ensure compliance with local, state, and national laws, such as those set by the Environmental Protection Agency (EPA).[18]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your laboratory. This procedural guide is designed to not only provide instructions but also to instill a deep understanding of the chemical principles that underpin these essential safety measures.

References

  • SD Fine-Chem. SULPHURYL CHLORIDE - Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. (2023-04-11). Available from: [Link]

  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -... Available from: https://www.benchchem.com/product/bchm5432109/safety
  • US Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). Available from: [Link]

  • Hazardous Waste Experts. A Primer On Laboratory Waste Disposal. (2022-03-15). Available from: [Link]

  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025-10-31). Available from: [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. (2021-09-02). Available from: [Link]

  • Environment, Health and Safety - University of North Carolina at Chapel Hill. 5.4.1.1 Incidental Spill Cleanup Procedures. Available from: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. Available from: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]

  • E FORU. This compound,CAS : 1005614-77-6. Available from: [Link]

  • PubChemLite. This compound (C7H11ClN2O2S). Available from: [Link]

  • chem-space.com. This compound Safety Data Sheets. Available from: [Link]

  • PubMed Central. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]

  • MySkinRecipes. 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonyl chloride. Available from: [Link]

  • PubMed Central. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

  • AMERICAN ELEMENTS. 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride. Available from: [Link]

  • PubChem. 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride | C6H9ClN2O2S. Available from: [Link]

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Personal protective equipment for handling 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

This guide provides essential safety and handling protocols for this compound, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] As a member of the sulfonyl chloride family, this compound demands rigorous adherence to safety procedures due to its inherent reactivity and potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and effective laboratory operations.

Understanding the Inherent Risks: Hazard Identification

Anticipated Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[5]

  • Water Reactivity: Reacts with water to release toxic and corrosive fumes, such as hydrogen chloride gas.[3][6]

Given these properties, all handling procedures must be designed to prevent contact and control the release of vapors or dust.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. A risk assessment should always precede any handling of this chemical to ensure the chosen PPE is adequate for the scale and nature of the procedure.

OperationEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Weighing and Transfers Chemical splash goggles and a full-face shield.[7][8]Chemical-resistant gloves (e.g., nitrile, neoprene).[3][7]A lab coat and, if there is a splash risk, a chemical-resistant apron.[9] Work should be performed in a chemical fume hood.[8]
Reaction Setup & Workup Chemical splash goggles and a full-face shield.[9][10]Chemical-resistant gloves (e.g., nitrile, neoprene).[3]A lab coat and a chemical-resistant apron.[9] All operations must be conducted within a certified chemical fume hood.[8]
Spill Cleanup (Small Scale) Chemical splash goggles and a full-face shield.[7][8]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).A chemical-resistant apron or coveralls.[9] Respiratory protection may be necessary depending on the spill size and ventilation.[7]

Causality of PPE Choices:

  • Eye and Face Protection: The combination of splash goggles and a face shield is mandatory because sulfonyl chlorides can cause severe, irreversible eye damage upon contact.[11] The face shield protects against splashes that could circumvent goggles.[8]

  • Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental contact.[3][7] Always inspect gloves for pinholes or tears before use and change them immediately if contamination is suspected.

  • Body Protection: A lab coat and apron protect your skin and personal clothing from splashes and spills.[9]

  • Respiratory Protection: Handling this compound in a chemical fume hood is the primary method to prevent inhalation of harmful dust or vapors.[8]

Engineering Controls and Safe Handling Practices

Your work environment and procedures are as crucial as your PPE.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[6][8]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[3][6] The container should be tightly sealed to prevent reaction with atmospheric moisture.[3] Store in a corrosive-resistant container.[12]

  • Transport: When moving the chemical within the laboratory, use a secondary container or a protective bottle carrier to prevent breakage and spills.[11]

  • Incompatible Materials: Avoid contact with water, strong bases, alcohols, and amines, as these can trigger a vigorous and hazardous reaction.[3]

Emergency Protocols: Spill and Exposure Management

Rapid and correct response to an emergency is critical.

Spill Response Workflow

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) evacuate->ppe contain Contain Spill with Inert Absorbent (Sand, Vermiculite) ppe->contain neutralize Carefully Neutralize with Sodium Bicarbonate or Soda Ash contain->neutralize Do NOT use water collect Collect Residue into Labeled Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area with a suitable neutralizing agent collect->decontaminate end Dispose of Waste & PPE Report Incident decontaminate->end

Caption: Workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform them of the spill.[13]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[14] Do NOT use combustible materials like sawdust.[14]

  • Neutralize: Cautiously neutralize the contained spill with a weak base like sodium bicarbonate or soda ash.[13][14] Avoid direct contact with water.

  • Collect: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable container for hazardous waste.[14]

  • Decontaminate: Wipe down the spill area with a suitable neutralizing agent, followed by a final cleaning.

  • Dispose: Dispose of the sealed waste container and any contaminated PPE through your institution's hazardous waste program.[12]

Exposure First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[15]

End of Lifecycle: Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[12][14] Do not mix with other waste streams.[14]

  • Neutralization (for small residual amounts): Small amounts of residual sulfonyl chloride in apparatus can be cautiously quenched by slowly adding them to a stirred, ice-cold solution of a weak base like sodium bicarbonate.[14] This should be done in a fume hood.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[12] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By understanding the inherent risks and diligently applying these safety protocols, you can confidently and safely incorporate this compound into your research and development workflows.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.